molecular formula C13H19NO B1461536 3-(2-Piperidin-2-ylethyl)phenol CAS No. 915921-63-0

3-(2-Piperidin-2-ylethyl)phenol

Cat. No.: B1461536
CAS No.: 915921-63-0
M. Wt: 205.3 g/mol
InChI Key: QFJBYDKJQKTNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Piperidin-2-ylethyl)phenol is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(2-piperidin-2-ylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c15-13-6-3-4-11(10-13)7-8-12-5-1-2-9-14-12/h3-4,6,10,12,14-15H,1-2,5,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFJBYDKJQKTNMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CCC2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655569
Record name 3-[2-(Piperidin-2-yl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

915921-63-0
Record name 3-[2-(Piperidin-2-yl)ethyl]phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-(2-Piperidin-2-ylethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a detailed examination of a robust and logical synthetic pathway for 3-(2-Piperidin-2-ylethyl)phenol (CAS No: 915921-63-0), a heterocyclic compound featuring a core piperidine and phenol structure.[1] The piperidine scaffold is a prevalent motif in a vast array of pharmaceuticals, valued for its ability to interact with numerous biological targets. This document is intended for researchers, medicinal chemists, and drug development professionals, offering an in-depth look at the retrosynthetic analysis, step-by-step reaction protocols, mechanistic insights, and the critical parameters governing each transformation. The presented pathway is designed for efficiency and scalability, beginning from readily available commercial starting materials.

Introduction and Retrosynthetic Strategy

The target molecule, this compound, incorporates two key pharmacophoric elements: a phenol ring, capable of hydrogen bonding, and a 2-substituted piperidine ring, a common structural feature in central nervous system agents and other therapeutics.[2] A successful synthesis must strategically construct the ethyl linker between the two rings and stereoselectively form the piperidine heterocycle.

Our retrosynthetic analysis deconstructs the target molecule into logical precursors. The final transformation is identified as the deprotection of the phenol hydroxyl group, which is prudently masked as a methyl ether during the synthesis to prevent interference with preceding organometallic or reductive steps. This leads to the key intermediate, 2-[2-(3-methoxyphenyl)ethyl]piperidine (I). The piperidine ring in this intermediate can be derived from the catalytic hydrogenation of its aromatic precursor, 2-[2-(3-methoxyphenyl)ethyl]pyridine (II). This intermediate is accessible via the reduction of the alkene bond in 2-[2-(3-methoxyphenyl)vinyl]pyridine (III). Finally, this vinylpyridine can be synthesized through a classical aldol-type condensation reaction between 2-methylpyridine (α-picoline) and 3-methoxybenzaldehyde . This multi-step approach leverages well-established, high-yielding reactions, ensuring a reliable pathway.

G M0 This compound I1 2-[2-(3-methoxyphenyl)ethyl]piperidine (I) M0->I1 O-Demethylation I2 2-[2-(3-methoxyphenyl)ethyl]pyridine (II) I1->I2 Pyridine Reduction I3 2-[2-(3-methoxyphenyl)vinyl]pyridine (III) I2->I3 Alkene Reduction SM1 2-Methylpyridine I3->SM1 Condensation SM2 3-Methoxybenzaldehyde I3->SM2 Condensation

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Pathway Overview

The forward synthesis initiates with the condensation of 2-methylpyridine and 3-methoxybenzaldehyde, followed by a two-stage reduction sequence and a final demethylation step to yield the target phenol.

G cluster_0 Starting Materials SM1 2-Methylpyridine I3 Step 1: 2-[2-(3-methoxyphenyl)vinyl]pyridine SM1->I3 Acetic Anhydride, 140°C SM2 3-Methoxybenzaldehyde SM2->I3 Acetic Anhydride, 140°C I2 Step 2: 2-[2-(3-methoxyphenyl)ethyl]pyridine I3->I2 H₂, Pd/C, EtOH I1 Step 3: 2-[2-(3-methoxyphenyl)ethyl]piperidine I2->I1 H₂, PtO₂, AcOH M0 Step 4: this compound I1->M0 BBr₃, DCM, 0°C to RT

Caption: Forward synthesis pathway for this compound.

Step-by-Step Synthesis and Mechanistic Insights

Step 1: Synthesis of 2-[2-(3-methoxyphenyl)vinyl]pyridine

This step involves a condensation reaction between the acidic methyl group of 2-methylpyridine and the aldehyde group of 3-methoxybenzaldehyde. Acetic anhydride serves as both a solvent and a dehydrating agent, facilitating the elimination of water to form the stable conjugated alkene product.

  • Mechanism: The reaction proceeds via an initial aldol addition, catalyzed by heat, to form an alcohol intermediate. Under the reaction conditions, this intermediate is readily dehydrated by acetic anhydride to yield the trans-alkene as the major product due to thermodynamic stability.

  • Expertise & Trustworthiness: The choice of acetic anhydride is critical. It avoids the need for a separate catalyst and effectively drives the equilibrium towards the dehydrated product. Monitoring by Thin Layer Chromatography (TLC) is essential to determine the point of maximum conversion and prevent side reactions from prolonged heating.

Step 2: Selective Reduction of the Alkene Bond

The goal of this step is to reduce the exocyclic double bond of the vinyl group without affecting the aromatic pyridine ring. This selectivity is achieved through catalytic hydrogenation under mild conditions.

  • Mechanism: Palladium on carbon (Pd/C) is an excellent catalyst for the hydrogenation of isolated double bonds. The reaction occurs on the catalyst surface where hydrogen gas is adsorbed and added across the alkene π-bond. The aromatic pyridine ring is significantly more stable and requires more forcing conditions for reduction.

  • Expertise & Trustworthiness: The use of ethanol as a solvent and running the reaction at or near atmospheric pressure and room temperature are key to ensuring selectivity. The reaction's completion is monitored by the cessation of hydrogen uptake or by TLC/GC-MS analysis to confirm the disappearance of the starting material.

Step 3: Reduction of the Pyridine Ring

To form the desired piperidine, the aromatic pyridine ring must be fully saturated. This requires more powerful reduction conditions than the previous step.

  • Mechanism: Platinum oxide (PtO₂), also known as Adam's catalyst, is highly effective for the hydrogenation of aromatic heterocycles. The reaction is typically performed in an acidic medium, such as acetic acid. The acid protonates the pyridine nitrogen, activating the ring towards reduction.

  • Expertise & Trustworthiness: The use of PtO₂ under a positive pressure of hydrogen (e.g., 50 psi) ensures a reasonable reaction rate. The acidic solvent is crucial for activating the substrate. Filtration through Celite is a standard and effective method for removing the heterogeneous platinum catalyst post-reaction.

Step 4: O-Demethylation of the Methoxy Group

The final step is the cleavage of the robust aryl methyl ether to unmask the phenolic hydroxyl group. Boron tribromide (BBr₃) is a superior reagent for this purpose.

  • Mechanism: BBr₃ is a strong Lewis acid that coordinates to the ether oxygen. This is followed by a nucleophilic attack by a bromide ion on the methyl group, proceeding via an SN2 mechanism to cleave the methyl-oxygen bond.[3] The resulting borate ester is then hydrolyzed during the aqueous workup to yield the final phenol.

  • Expertise & Trustworthiness: The reaction is conducted at low temperatures (starting at 0°C) because the reaction is highly exothermic and BBr₃ is corrosive and moisture-sensitive. Dichloromethane (DCM) is an ideal inert solvent. A careful aqueous quench is mandatory to hydrolyze the intermediate and neutralize excess reagent.

Data Summary Table

StepReactionKey Reagents & ConditionsExpected Yield (%)
1Condensation2-Methylpyridine, 3-Methoxybenzaldehyde, Acetic Anhydride, 140°C, 12h75-85%
2Alkene ReductionH₂ (1 atm), 10% Pd/C, Ethanol, RT, 6h>95%
3Pyridine ReductionH₂ (50 psi), PtO₂, Acetic Acid, RT, 24h85-95%
4O-DemethylationBBr₃, DCM, 0°C to RT, 4h80-90%

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-[2-(3-methoxyphenyl)vinyl]pyridine

  • Materials: 2-methylpyridine (1.0 eq), 3-methoxybenzaldehyde (1.05 eq), Acetic Anhydride (4.0 eq).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-methylpyridine and 3-methoxybenzaldehyde.

    • Slowly add acetic anhydride to the mixture.

    • Heat the reaction mixture to 140°C and maintain for 12 hours, monitoring progress with TLC.

    • Cool the mixture to room temperature and pour it carefully onto crushed ice.

    • Neutralize the solution by the slow addition of concentrated aqueous sodium hydroxide until the pH is ~8-9, keeping the temperature below 20°C.

    • Extract the aqueous layer with ethyl acetate (3 x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure. Purify the crude residue by silica gel column chromatography to yield the product as a yellow solid.

Protocol 2: Synthesis of 2-[2-(3-methoxyphenyl)ethyl]pyridine

  • Materials: 2-[2-(3-methoxyphenyl)vinyl]pyridine (1.0 eq), 10% Palladium on Carbon (Pd/C, 5 mol%), Ethanol, Hydrogen gas (H₂).

  • Procedure:

    • Dissolve the starting material in ethanol in a hydrogenation vessel.

    • Add the 10% Pd/C catalyst to the solution.

    • Seal the vessel, evacuate the air, and purge with hydrogen gas (repeated three times).

    • Pressurize the vessel to 1 atmosphere (or use a balloon) and stir vigorously at room temperature for 6 hours.

    • Monitor the reaction by TLC until the starting material is fully consumed.

    • Carefully vent the hydrogen and purge the vessel with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the product, which is often pure enough for the next step.

Protocol 3: Synthesis of 2-[2-(3-methoxyphenyl)ethyl]piperidine

  • Materials: 2-[2-(3-methoxyphenyl)ethyl]pyridine (1.0 eq), Platinum(IV) oxide (PtO₂, 2 mol%), Glacial Acetic Acid, Hydrogen gas (H₂).

  • Procedure:

    • In a high-pressure hydrogenation vessel (Parr apparatus), dissolve the starting material in glacial acetic acid.

    • Add the PtO₂ catalyst.

    • Seal the vessel, evacuate and purge with hydrogen gas.

    • Pressurize the vessel to 50 psi with H₂ and shake or stir vigorously at room temperature for 24 hours.

    • After the reaction is complete, vent the apparatus and purge with nitrogen.

    • Filter the mixture through Celite, washing with methanol.

    • Concentrate the filtrate under reduced pressure. Dissolve the residue in water and basify with 6M NaOH to pH >12.

    • Extract the product with DCM (3 x volumes), dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the desired piperidine.

Protocol 4: Synthesis of this compound

  • Materials: 2-[2-(3-methoxyphenyl)ethyl]piperidine (1.0 eq), Boron tribromide (BBr₃, 1.5 eq), Anhydrous Dichloromethane (DCM).

  • Procedure:

    • Dissolve the starting piperidine in anhydrous DCM under an inert atmosphere (Nitrogen or Argon) and cool the solution to 0°C in an ice bath.

    • Add a 1M solution of BBr₃ in DCM dropwise over 30 minutes.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 4 hours.

    • Cool the reaction back to 0°C and quench by the slow, dropwise addition of methanol, followed by water.

    • Stir the mixture for 30 minutes, then separate the layers.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine, then dry over Na₂SO₄.

    • Filter and concentrate under reduced pressure. Purify the crude product by silica gel chromatography or recrystallization to obtain this compound.

Conclusion

The synthetic route detailed in this guide represents a logical and efficient method for the preparation of this compound. By employing a sequence of well-understood and reliable chemical transformations—condensation, selective hydrogenation, aromatic reduction, and ether cleavage—this pathway provides a high-yielding and scalable approach. The provided protocols, grounded in established chemical principles, offer a solid foundation for researchers to successfully synthesize this valuable compound for further investigation in medicinal chemistry and drug discovery programs.

References

  • BenchChem. (2025). Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates.
  • AKos GmbH. (n.d.). This compound.
  • ChemSynthesis. (2025). 4-(2-piperidin-2-yl-ethyl)-phenol.
  • Beilstein Journal of Organic Chemistry. (2017). Transition-metal-catalyzed synthesis of phenols and aryl thiols.
  • Sigma-Aldrich. (n.d.). This compound DiscoveryCPR.
  • ResearchGate. (2020). Scheme 3. Top: calculated mechanism for demethylation of anisole....
  • YouTube. (2024). Preparation of Piperidines, Part 1: Substituted at Position 2.
  • ResearchGate. (2019). The scope of various piperidine derivatives. Reaction conditions:....
  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • PubChem. (n.d.). 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine.

Sources

Spectroscopic Profiling of 3-(2-Piperidin-2-ylethyl)phenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-(2-Piperidin-2-ylethyl)phenol, a molecule of interest in medicinal chemistry and drug development due to its hybrid phenol and piperidine moieties. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed projection of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. While experimental data for this specific molecule is not widely published, this guide synthesizes foundational spectroscopic principles and data from analogous structures to provide a robust predictive analysis.

Molecular Structure and Spectroscopic Overview

This compound possesses a distinct chemical architecture, featuring a phenolic ring linked to a piperidine ring via an ethyl bridge. This structure gives rise to a unique spectroscopic fingerprint, which is critical for its identification and characterization.

Figure 1: Chemical Structure of this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a common deuterated solvent like CDCl₃ or DMSO-d₆ would exhibit distinct signals corresponding to the aromatic, ethyl bridge, and piperidine ring protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Phenolic -OH9.0 - 10.0Singlet (broad)1H
Aromatic C-H6.5 - 7.2Multiplet4H
Piperidine N-H1.5 - 2.5Singlet (broad)1H
Ethyl -CH₂- (adjacent to phenol)2.5 - 2.8Triplet2H
Ethyl -CH₂- (adjacent to piperidine)1.6 - 1.9Multiplet2H
Piperidine -CH- (C2)2.9 - 3.2Multiplet1H
Piperidine -CH₂- (C3, C5)1.3 - 1.8Multiplet4H
Piperidine -CH₂- (C4)1.2 - 1.5Multiplet2H
Piperidine -CH₂- (C6)2.4 - 2.7Multiplet2H
Experimental Protocol for ¹H NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at δ 2.50 ppm).

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum of this compound will show distinct signals for each unique carbon atom in the aromatic ring, the ethyl bridge, and the piperidine ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
Aromatic C-OH155 - 160
Aromatic C-C (quaternary)140 - 145
Aromatic C-H115 - 130
Ethyl -CH₂- (adjacent to phenol)35 - 40
Ethyl -CH₂- (adjacent to piperidine)30 - 35
Piperidine -CH- (C2)55 - 60
Piperidine -CH₂- (C6)45 - 50
Piperidine -CH₂- (C3, C5)25 - 30
Piperidine -CH₂- (C4)20 - 25
Experimental Protocol for ¹³C NMR Spectroscopy
  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped for ¹³C detection.

  • Data Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters include a 45-degree pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

  • Data Processing: Similar to ¹H NMR, process the FID to obtain the final spectrum.

Predicted IR Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H, and C=C bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

Functional GroupPredicted Absorption Range (cm⁻¹)Vibration Type
Phenolic O-H3200 - 3600 (broad)Stretching
Piperidine N-H3200 - 3500 (medium)Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H2850 - 3000Stretching
Aromatic C=C1450 - 1600Stretching
C-O1200 - 1300Stretching
C-N1000 - 1250Stretching
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

    • Solid (ATR): Place a small amount of the solid sample directly on the Attenuated Total Reflectance (ATR) crystal.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample holder (or pure KBr pellet).

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum.

Predicted Mass Spectrometry

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. For this compound (C₁₃H₁₉NO, Molecular Weight: 205.30 g/mol ), the mass spectrum would show the molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Key m/z Peaks in Mass Spectrum of this compound

m/zProposed Fragment
205[M]⁺ (Molecular Ion)
204[M-H]⁺
107[HOC₆H₄CH₂]⁺ (Benzylic cleavage)
98[C₅H₁₀N]⁺ (Piperidine ring fragment)
84[C₅H₁₀]⁺ (Piperidine ring fragment after rearrangement)
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled to a liquid chromatograph (LC-MS).

  • Ionization: Utilize a soft ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) to generate the molecular ion.

  • Mass Analysis: Use a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap to separate the ions based on their m/z ratio.

  • Fragmentation (MS/MS): To confirm the structure, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion (m/z 205) and subjecting it to collision-induced dissociation (CID) to observe the characteristic fragment ions.

Integrated Spectroscopic Analysis Workflow

The characterization of this compound relies on a synergistic approach where data from multiple spectroscopic techniques are integrated to confirm the structure and purity of the compound.

cluster_0 Spectroscopic Analysis Workflow A Sample Preparation (Dissolution/Pelletizing) B ¹H & ¹³C NMR Spectroscopy A->B C IR Spectroscopy A->C D Mass Spectrometry (MS) A->D E Data Integration & Structure Elucidation B->E C->E D->E F Final Report & Characterization E->F

An In-depth Technical Guide to 3-(2-Piperidin-2-ylethyl)phenol: Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties, a proposed synthetic pathway, and detailed characterization methodologies for 3-(2-Piperidin-2-ylethyl)phenol. As a molecule of interest for researchers, scientists, and drug development professionals, a thorough understanding of its characteristics is paramount for its application in medicinal chemistry and pharmacological studies. This document is designed to be a foundational resource, offering both established data and predictive insights based on the structural features of the molecule, which contains both a phenol and a piperidine moiety. The guide includes detailed experimental protocols, data presentation tables, and visualizations of key workflows to facilitate practical application in a laboratory setting.

Introduction

This compound is a unique bifunctional molecule incorporating a phenolic hydroxyl group and a secondary amine within a piperidine ring. This combination of functional groups suggests a range of potential biological activities and makes it an attractive scaffold for drug discovery. The phenol group can participate in hydrogen bonding and may exhibit antioxidant properties, while the piperidine ring is a common structural motif in many centrally active pharmaceuticals. A comprehensive understanding of the physicochemical properties and a robust analytical characterization are essential for any further development of this compound.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in biological systems and for the development of suitable analytical methods. While extensive experimental data for this compound is not widely published, a combination of data from chemical suppliers and predictive models provides a solid foundation for its profile.

General Properties
PropertyValueSource
Molecular Formula C₁₃H₁₉NOSigma-Aldrich[1], Labsolu[2]
Molecular Weight 205.30 g/mol Sigma-Aldrich[1], Labsolu[2]
CAS Number 915921-63-0Sigma-Aldrich[1], Labsolu[2]
Physical Form SolidSigma-Aldrich[1]
Predicted LogP 2.73Hit2Lead[3]
Predicted LogS -1.95Hit2Lead[3]
Topological Polar Surface Area (tPSA) 32.3 ŲHit2Lead[3]
Solubility and pKa

The presence of both a weakly acidic phenol (pKa ~10) and a basic piperidine (pKa of protonated form ~11) suggests that the solubility of this compound will be highly pH-dependent.

  • Aqueous Solubility: Expected to be low in neutral water but should increase significantly in both acidic and basic solutions due to the formation of the corresponding ammonium salt and phenoxide, respectively.

  • Organic Solubility: Likely to be soluble in polar organic solvents such as methanol, ethanol, and DMSO.

Protocol for Experimental Solubility Determination (Shake-Flask Method)

This method determines the thermodynamic equilibrium solubility.

  • Preparation: Add an excess amount of solid this compound to a series of vials containing buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10, and 12).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to ensure equilibrium is reached.

  • Sampling and Analysis: Centrifuge the samples to pellet the undissolved solid. Carefully withdraw a known volume of the supernatant, dilute appropriately, and quantify the concentration of the dissolved compound using a validated HPLC-UV method.

pKa Determination

The pKa values of the phenolic and piperidine groups are crucial for understanding the ionization state of the molecule at different pH values.

Protocol for pKa Determination by Potentiometric Titration

  • Sample Preparation: Dissolve a precisely weighed amount of this compound in deionized water, with a small amount of co-solvent like methanol if necessary to ensure initial dissolution.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl) and separately with a standardized solution of a strong base (e.g., 0.1 M NaOH), while monitoring the pH with a calibrated pH meter.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values can be determined from the midpoints of the buffer regions in the titration curve.

Synthesis Pathway

A logical synthetic strategy could involve the reaction of 2-vinylpyridine with 3-methoxyphenyllithium, followed by reduction of the pyridine ring and subsequent demethylation of the methoxy group to yield the final phenolic compound.

Synthesis_Pathway cluster_0 Step 1: Grignard-type Reaction cluster_1 Step 2: Pyridine Ring Reduction cluster_2 Step 3: Demethylation 2-vinylpyridine 2-vinylpyridine 3-methoxyphenyl_bromide 3-methoxyphenyl_bromide product_1 2-(1-(3-methoxyphenyl)ethyl)pyridine 3-methoxyphenyl_bromide->product_1 1. Mg, THF 2. 2-vinylpyridine product_2 2-(1-(3-methoxyphenyl)ethyl)piperidine product_1->product_2 H₂, PtO₂ or Na/EtOH final_product This compound product_2->final_product BBr₃, DCM

Caption: Proposed synthetic pathway for this compound.

Comprehensive Characterization

A thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. This involves a combination of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure.

¹H NMR Spectroscopy

  • Expected Chemical Shifts:

    • Aromatic Protons: Signals for the protons on the phenolic ring are expected in the range of 6.5-7.5 ppm.[4] The substitution pattern will lead to a specific splitting pattern.

    • Phenolic -OH: A broad singlet between 4-8 ppm, which is exchangeable with D₂O.[4]

    • Piperidine Ring Protons: A complex series of multiplets between 1.5-3.5 ppm. The proton at the 2-position will be a multiplet coupled to the adjacent methylene protons and the ethyl side chain.

    • Ethyl Bridge Protons: Multiplets in the aliphatic region, likely between 1.5-3.0 ppm.

    • Piperidine N-H: A broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

  • Expected Chemical Shifts:

    • Aromatic Carbons: Signals in the range of 110-160 ppm. The carbon bearing the hydroxyl group will be the most downfield.

    • Piperidine Ring Carbons: Signals in the range of 20-60 ppm.

    • Ethyl Bridge Carbons: Signals in the aliphatic region, typically 20-40 ppm.

Protocol for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD).

  • Data Acquisition: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC, HMBC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • D₂O Exchange: For the ¹H NMR, after the initial spectrum is acquired, add a drop of D₂O, shake the tube, and re-acquire the spectrum to identify the exchangeable -OH and -NH protons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

  • Expected Ionization: Electrospray ionization (ESI) in positive ion mode is expected to be highly effective, protonating the basic piperidine nitrogen to give a strong [M+H]⁺ ion at m/z 206.3.

  • Fragmentation: High-resolution mass spectrometry (HRMS) will provide the exact mass, confirming the elemental composition. Tandem MS (MS/MS) experiments on the [M+H]⁺ ion would likely show characteristic losses, such as the loss of the ethyl-phenol side chain, providing further structural information.

Protocol for LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column with a mobile phase gradient of water and acetonitrile, both containing a small amount of formic acid (0.1%) to promote ionization.

  • Mass Spectrometry: Analyze the column eluent with an ESI-mass spectrometer in positive ion mode, acquiring full scan data and MS/MS data for the parent ion.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

  • Expected Absorptions:

    • O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.[4]

    • N-H Stretch (Piperidine): A moderate absorption around 3300 cm⁻¹.

    • C-H Stretch (Aromatic): Bands just above 3000 cm⁻¹.

    • C-H Stretch (Aliphatic): Bands just below 3000 cm⁻¹.

    • C=C Stretch (Aromatic): Peaks around 1600 and 1450 cm⁻¹.

    • C-O Stretch (Phenol): A strong band around 1200 cm⁻¹.

Protocol for FTIR Analysis (ATR)

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum over a range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be acquired and subtracted from the sample spectrum.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for determining the purity of the compound and for quantifying it in various matrices.

Protocol for Purity Determination by RP-HPLC

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using Mobile Phase A (e.g., 0.1% trifluoroacetic acid in water) and Mobile Phase B (e.g., 0.1% trifluoroacetic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the UV spectrum of the compound (likely around 270-280 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL.

  • Analysis: Inject a known volume (e.g., 10 µL) and integrate the peak areas to determine the purity.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Elucidation & Purity cluster_data Data Interpretation Synthesis Proposed Synthesis Purification Column Chromatography / Recrystallization Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR MS Mass Spectrometry (ESI-MS, HRMS) Purification->MS FTIR FTIR Spectroscopy Purification->FTIR HPLC HPLC Analysis (Purity) Purification->HPLC Structure_Confirmation Confirm Structure NMR->Structure_Confirmation MS->Structure_Confirmation FTIR->Structure_Confirmation Purity_Assessment Assess Purity >95% HPLC->Purity_Assessment

Caption: A typical workflow for the synthesis and characterization of this compound.

Stability and Degradation

Understanding the stability of this compound is crucial for its handling, storage, and formulation. Forced degradation studies can identify potential degradation products and pathways.

  • Potential Degradation Pathways:

    • Oxidation: The phenolic hydroxyl group is susceptible to oxidation, which can be accelerated by light, heat, and the presence of metal ions. This can lead to the formation of colored degradation products.

    • Photodegradation: Exposure to UV light may lead to degradation of the aromatic ring.

Protocol for Forced Degradation Study

  • Stress Conditions: Expose solutions of the compound to various stress conditions as recommended by ICH guidelines, including:

    • Acidic: 0.1 M HCl at 60 °C

    • Basic: 0.1 M NaOH at 60 °C

    • Oxidative: 3% H₂O₂ at room temperature

    • Thermal: 80 °C (solid and solution)

    • Photolytic: Exposure to UV and visible light

  • Time Points: Sample at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the stressed samples by a stability-indicating HPLC method (a method that can separate the parent compound from all degradation products).

  • Peak Purity: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound and any degradation products.

  • Mass Balance: Calculate the mass balance to ensure that all degradation products are accounted for.

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and stability assessment of this compound. While experimental data for this specific molecule is limited in the public domain, this guide leverages established chemical principles and analytical methodologies to provide researchers with a robust starting point for their investigations. The detailed protocols and predictive insights contained herein are intended to facilitate the efficient and accurate characterization of this promising molecule, thereby accelerating its potential development in the fields of medicinal chemistry and pharmacology.

References

  • Chemistry LibreTexts. (2022, October 4). Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

  • Zafar, S., et al. (2014). Determination of pKa values of new phenacyl-piperidine derivatives by potentiometric titration method in aqueous medium. Pakistan Journal of Pharmaceutical Sciences, 27(4), 925-929.
  • Parasram, K. (2015). -OH What? A Review of Mass Spectrometry Techniques for the Analysis of Phenolic Compounds. Journal of Analytical & Bioanalytical Techniques, 6(6).
  • Zhou, G., Chen, Y., & Tang, Y. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride.
  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2): Stability Testing of New Drug Substances and Products. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the In Silico Modeling and Docking of 3-(2-Piperidin-2-ylethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive, step-by-step methodology for the in silico analysis of the novel compound 3-(2-Piperidin-2-ylethyl)phenol. Recognizing the structural motifs common to potent analgesics—namely the phenol group and the piperidine ring, which are core components of morphine and its derivatives—this guide hypothesizes the µ-opioid receptor (MOR) as a primary biological target. We delineate a complete computational workflow, beginning with the rationale for target selection, proceeding through detailed protocols for ligand and receptor preparation, executing molecular docking simulations, and culminating in a thorough analysis of binding interactions and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling. This document is intended to serve as a practical, field-proven guide for researchers engaged in the early stages of drug discovery and lead optimization, grounding each step in established scientific principles and leveraging publicly available, authoritative computational tools.

Part 1: Introduction and Rationale for Target Selection

The compound this compound (PubChem CID: 43146757) is a small molecule featuring a phenol group attached to an ethyl-piperidine scaffold.[1] The piperidine heterocycle is a highly privileged scaffold in medicinal chemistry, appearing in a vast array of pharmaceuticals, including analgesics, antipsychotics, and antihistamines.[2] Notably, the piperidine ring is a central feature of morphine and its synthetic analogs, where it is crucial for interaction with opioid receptors.[3] Similarly, the phenolic hydroxyl group is a key pharmacophoric element in many opioid agonists, participating in critical hydrogen bonding within the receptor's binding pocket.

Given this strong structural precedent, we selected the human µ-opioid receptor (MOR) as the primary biological target for this in silico investigation. The MOR is a G-protein coupled receptor (GPCR) that mediates the analgesic effects of most clinically used opioids.[4] Understanding the potential interaction of this compound with MOR is a logical first step in characterizing its pharmacological potential. For this study, we will utilize the high-resolution cryogenic electron microscopy (cryo-EM) structure of the human µOR in complex with its archetypal agonist, morphine (PDB ID: 8EF6).[5] This structure provides an excellent template of the activated receptor state, ideal for docking studies of potential new agonists.

Part 2: The In Silico Analysis Workflow

Our computational analysis is structured as a sequential, multi-stage process. Each stage is designed to be self-validating, with clear inputs and outputs that feed into the subsequent step. The overall workflow is depicted below.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Simulation cluster_2 Phase 3: Analysis & Prediction A Ligand Preparation (this compound) C Molecular Docking (AutoDock Vina) A->C E ADMET Prediction (SwissADME & ProTox-II) A->E B Protein Preparation (µ-Opioid Receptor - PDB: 8EF6) B->C D Binding Pose & Interaction Analysis C->D D->E

Figure 1: Overall in silico analysis workflow.

Part 3: Experimental Protocols

Ligand Preparation

The initial step involves converting the 2D representation of this compound into a three-dimensional, energy-minimized structure suitable for docking.

Protocol:

  • Obtain Ligand Structure:

    • Acquire the SMILES (Simplified Molecular Input Line Entry System) string for the compound: OC1=CC(CCC2NCCCC2)=CC=C1.

  • Generate 2D and 3D Coordinates:

    • Utilize a molecular editor such as MarvinSketch or the online tool provided by PubChem to visualize the 2D structure from the SMILES string.

    • Use the tool's built-in functions to generate initial 3D coordinates.

  • Energy Minimization and Format Conversion:

    • The 3D structure must be energy minimized to achieve a stable, low-energy conformation. This can be performed using software like Avogadro or UCSF Chimera.[6][7]

    • Add polar hydrogens and compute Gasteiger charges, which are essential for calculating electrostatic interactions during docking.[8]

    • Save the prepared ligand in the .pdbqt format, which is required by AutoDock Vina. This format includes atomic coordinates, partial charges, and atom-type definitions.

Protein Preparation

The crystal structure of the target protein obtained from the Protein Data Bank (PDB) requires processing to make it suitable for docking.

Protocol:

  • Fetch the Protein Structure:

    • Download the PDB file for the morphine-bound human µ-opioid receptor, PDB ID: 8EF6, from the RCSB PDB database.[5]

  • Clean the PDB File:

    • Load the PDB file into a molecular visualization program like UCSF Chimera or PyMOL.[9]

    • The downloaded structure is a complex containing the receptor, G-protein subunits, and co-crystallized ligands (morphine) and water molecules. For this docking study, remove all non-receptor components, including the G-protein chains, morphine, and all water molecules. This isolates the receptor chain for the docking simulation.[10]

  • Prepare the Receptor for Docking:

    • Add polar hydrogen atoms to the protein structure.

    • Assign partial charges (e.g., Kollman charges) to all atoms.

    • Merge non-polar hydrogens to reduce computational complexity.

    • Save the cleaned, prepared receptor as a .pdbqt file.[11]

Molecular Docking

With the prepared ligand and receptor, the molecular docking simulation can be performed to predict the binding pose and affinity.

G cluster_vina AutoDock Vina Ligand Prepared Ligand (Ligand.pdbqt) Docking Run Docking Simulation Ligand->Docking Receptor Prepared Receptor (Receptor.pdbqt) GridBox Define Grid Box (Binding Site Coordinates) Receptor->GridBox GridBox->Docking Output Docking Results (Binding Energy & Poses) Docking->Output G cluster_adme ADME Prediction (SwissADME) cluster_tox Toxicity Prediction (ProTox-II) Input Ligand SMILES A Absorption (e.g., GI, BBB) Input->A D Distribution (e.g., LogP) Input->D M Metabolism (CYP Inhibition) Input->M E Excretion Input->E Tox Toxicity (e.g., Hepatotoxicity, Mutagenicity) Input->Tox

Figure 3: ADMET prediction pipeline.

Protocol:

  • Pharmacokinetic and Drug-Likeness Prediction:

    • Navigate to the SwissADME web server. [12] * Input the SMILES string of this compound into the query box and run the prediction. [13] * Analyze the results, paying close attention to Lipinski's Rule of Five (for drug-likeness), gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeation, and potential inhibition of cytochrome P450 (CYP) enzymes.

  • Toxicity Prediction:

    • Use the ProTox-II web server for a comprehensive toxicity assessment. [1][14] * Input the SMILES string to predict various toxicity endpoints, such as hepatotoxicity, carcinogenicity, mutagenicity, and acute oral toxicity (LD50). [15] Data Presentation:

ParameterPredicted Value (SwissADME)Favorable Range/Interpretation
Molecular Weight Value< 500 g/mol (Lipinski's Rule)
LogP (Lipophilicity) Value< 5 (Lipinski's Rule)
H-bond Donors Value< 5 (Lipinski's Rule)
H-bond Acceptors Value< 10 (Lipinski's Rule)
GI Absorption High/LowHigh is desirable for oral drugs.
BBB Permeant Yes/NoYes is required for CNS-acting drugs.
CYP Inhibitor (e.g., 2D6) Yes/NoNo is generally preferred to avoid drug-drug interactions.
Toxicity EndpointPredicted Result (ProTox-II)Interpretation
LD50 (mg/kg) ValueHigher value indicates lower acute toxicity.
Hepatotoxicity Active/InactiveInactive is desirable.
Carcinogenicity Active/InactiveInactive is desirable.
Mutagenicity Active/InactiveInactive is desirable.

Part 5: Conclusion and Future Directions

This guide has outlined a rigorous and reproducible in silico workflow for the initial characterization of this compound. By leveraging established computational tools and a structure-based drug design approach, researchers can efficiently generate hypotheses about the compound's potential biological target, binding mode, and drug-like properties. The results from this workflow—including a favorable binding affinity to the µ-opioid receptor, key interactions with binding site residues, and an acceptable ADMET profile—would provide a strong rationale for advancing the compound to in vitro validation studies, such as competitive binding assays and functional assays, to confirm its activity at the µ-opioid receptor.

References

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. Nucleic Acids Research, 46(W1), W257–W263. [Link]

  • Banerjee, P., et al. (2018). ProTox-II: a webserver for the prediction of toxicity of chemicals. PubMed. [Link]

  • Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of protein-ligand interactions.
  • Scripps Research. AutoDock Vina Tutorial. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1. [Link]

  • Bala, J. (2023). SWISS ADME Simplified: A Practical Tutorial. [Link]

  • RCSB PDB. 8EF6: Morphine-bound mu-opioid receptor-Gi complex. [Link]

  • Banerjee, P., et al. (2018). (PDF) ProTox-II: A webserver for the prediction of toxicity of chemicals. ResearchGate. [Link]

  • Eagon, S. Vina Docking Tutorial. Cal Poly. [Link]

  • AutoDock Vina Documentation. Basic docking. [Link]

  • RCSB PDB. 6DDF: Mu Opioid Receptor-Gi Protein Complex. [Link]

  • Forli, S., et al. (2016). Computational protein-ligand docking and virtual drug screening with the AutoDock suite.
  • Surratt, C. K., et al. (1994). Key residues defining the mu-opioid receptor binding pocket: a site-directed mutagenesis study. PubMed. [Link]

  • UCSF Chimera. Tutorial 1 – Getting Started with UCSF Chimera. [Link]

  • Santoso, B. (2020). Protein-Ligand Preparation using Chimera (NEW). [Link]

  • World Scientific News. (2024). In silico study by using ProTox-II webserver... World Scientific News. [Link]

  • Bioinformatics Review. (2024). Molecular Docking Tutorial: AutoDock Vina. [Link]

  • Daina, A., et al. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports, 7(1), 42717. [Link]

  • University of Manchester. Preparing the protein and ligand for docking. [Link]

  • RCSB PDB. 8F7Q: Gi bound mu-opioid receptor in complex with beta-endorphin. [Link]

  • BioTech Made Easy. (2023). How to predict Pharmacokinetic Properties.... [Link]

  • UCSB. Computer-Aided Drug Design Tutorials: 4.1. Docking. [Link]

  • Barati Farimani, A. (2021). Impact of Intracellular Proteins on μ-Opioid Receptor Structure and Ligand Binding. The Journal of Physical Chemistry B, 125(30), 8445-8455. [Link]

  • Wang, D., et al. (2013). Ligand interaction, binding site and G protein activation of the mu opioid receptor. Cell & Bioscience, 3(1), 6. [Link]

  • Wikipedia. Mu-opioid receptor. [Link]

  • Manglik, A., et al. (2016). Structural insights into μ-opioid receptor activation. Nature, 537(7619), 1-6. [Link]

  • Graphviz Documentation. User Guide. [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. [Link]

  • Koehl, A., et al. (2018). Structure of the μ Opioid Receptor-Gi Protein Complex. Nature, 558(7711), 547-552. [Link]

  • Graphviz. DOT Language. [Link]

  • Barati Farimani, A. (2016). Insights into Opiate Binding and Activation of μ-Opioid Receptors. [Link]

  • GraphViz Examples. Simple Graph. [Link]

  • Mhatre, P. (2022). Create a Flowchart using Graphviz Dot. [Link]

  • Szymański, P., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 282, 117036.

Sources

A Strategic Guide to the Deconvolution of Biological Targets for 3-(2-Piperidin-2-ylethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the identification and validation of the biological targets of the novel small molecule, 3-(2-Piperidin-2-ylethyl)phenol. For researchers and drug development professionals, elucidating the mechanism of action is a critical step in translating a bioactive compound into a therapeutic candidate. This document outlines a multi-pronged, data-driven approach, beginning with computational prediction to generate initial hypotheses, followed by robust, label-free experimental techniques for target discovery and validation. The methodologies described herein are designed to ensure scientific rigor and provide a clear path from a compound of interest to a validated set of biological interactors.

Introduction to this compound and the Imperative of Target Identification

This compound is a heterocyclic compound featuring both a phenol and a piperidine moiety.[1][2][3][4] Both of these structural motifs are prevalent in a wide array of pharmacologically active agents, suggesting a high potential for biological activity.[5][6][7] Phenolic compounds are known for a diverse range of effects, including antioxidant and signaling modulation activities, while the piperidine ring is a common scaffold in drugs targeting the central nervous system and other systems.[5][6][8]

The primary challenge with a novel compound like this compound is the deconvolution of its molecular targets, a process often referred to as target identification. Understanding which proteins or other macromolecules the compound interacts with is fundamental to deciphering its mechanism of action, predicting potential therapeutic effects, and identifying possible off-target liabilities. The following sections detail a strategic workflow to address this challenge.

Foundational Step: In Silico Target Prediction

Before embarking on extensive laboratory work, computational methods can provide valuable, cost-effective insights into the likely target classes for this compound. Web-based tools and specialized software can predict potential protein targets based on the chemical structure of the small molecule, comparing it to databases of known ligands and their targets.

A study on new piperidine derivatives demonstrated the utility of such in silico methods, predicting interactions with a range of targets including enzymes (kinases, proteases), G-protein-coupled receptors, and ion channels.[9]

Recommended Approach:

  • Utilize Multiple Prediction Algorithms: Employ a variety of tools (e.g., SwissTargetPrediction, SuperPred, PharmMapper) to generate a consensus list of potential targets. This mitigates the biases of any single algorithm.

  • Analyze Predicted Target Classes: Categorize the predicted targets by protein family and biological pathway. This can provide early clues about the compound's potential pharmacological effects.

  • Prioritize Targets for Validation: Based on the prediction scores and the biological relevance of the potential targets, create a prioritized list for subsequent experimental validation.

This computational pre-screening step is invaluable for hypothesis generation and for guiding the design of more focused biological assays later in the discovery process.

Unbiased, Proteome-Wide Target Discovery Strategies

For a comprehensive and unbiased identification of direct binding targets in a native biological context, label-free techniques are superior. These methods do not require chemical modification of the small molecule, thus preserving its original bioactivity and avoiding the potential for artifacts introduced by tags or linkers. We will focus on two powerful and complementary approaches: the Cellular Thermal Shift Assay (CETSA) and Drug Affinity Responsive Target Stability (DARTS).

Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is based on the principle that the binding of a small molecule to its target protein typically increases the protein's thermal stability.[10][11] When cells or cell lysates are heated, proteins denature and aggregate. Target proteins that are stabilized by the compound will remain in the soluble fraction at higher temperatures compared to unbound proteins. By coupling this with quantitative mass spectrometry (proteome-wide CETSA or Thermal Proteome Profiling), it is possible to identify these stabilized proteins across the entire proteome.[12][13][14]

Workflow Diagram:

CETSA_Workflow cluster_analysis Proteomic Analysis Control Control Cells (DMSO) Heat_C Heat Aliquots (Temp Gradient) Control->Heat_C Treated Treated Cells (Compound) Heat_T Heat Aliquots (Temp Gradient) Treated->Heat_T Lysis_C Cell Lysis & Centrifugation Heat_C->Lysis_C Lysis_T Cell Lysis & Centrifugation Heat_T->Lysis_T MS_Prep Protein Digestion, TMT Labeling Lysis_C->MS_Prep Soluble Fraction Lysis_T->MS_Prep Soluble Fraction LC_MS LC-MS/MS MS_Prep->LC_MS Data Data Analysis: Identify Stabilized Proteins LC_MS->Data

Caption: CETSA workflow for proteome-wide target identification.

Experimental Protocol: Proteome-Wide CETSA

  • Cell Culture and Treatment: Grow the chosen cell line to ~80% confluency. Treat one set of cells with this compound at a relevant concentration (e.g., 10x EC50) and a control set with vehicle (e.g., DMSO).

  • Harvesting and Aliquoting: Harvest the cells and wash them to remove excess compound. Resuspend the cell pellets in a suitable buffer and divide them into multiple aliquots.

  • Heating Step: Heat the aliquots in parallel to a range of different temperatures for a fixed time (e.g., 3 minutes). A typical range would be from 37°C to 67°C.

  • Cell Lysis and Fractionation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction (containing non-aggregated proteins) from the precipitated aggregates by ultracentrifugation.

  • Sample Preparation for Mass Spectrometry: Collect the soluble fractions. Reduce, alkylate, and digest the proteins into peptides using trypsin. Label the peptides from each temperature point with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Combine the labeled peptide sets and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Quantify the relative abundance of each protein at each temperature point in both the treated and control samples. Plot the melting curves for each protein. Proteins that show a significant shift in their melting temperature in the presence of the compound are identified as potential targets.

Drug Affinity Responsive Target Stability (DARTS)

Principle: DARTS operates on the premise that when a small molecule binds to a protein, it often stabilizes the protein's conformation, making it less susceptible to cleavage by proteases.[15][16][17][18] By treating a cell lysate with the compound and then subjecting it to limited proteolysis, target proteins will be protected from degradation while non-target proteins will be digested. The remaining, protected proteins can then be identified by mass spectrometry.[19]

Workflow Diagram:

DARTS_Workflow cluster_incubation Incubation cluster_digestion Limited Proteolysis cluster_analysis Analysis Lysate Prepare Cell Lysate Control Control (DMSO) Lysate->Control Treated Treated (Compound) Lysate->Treated Protease_C Add Protease (e.g., Pronase) Control->Protease_C Protease_T Add Protease (e.g., Pronase) Treated->Protease_T SDS_PAGE SDS-PAGE Analysis Protease_C->SDS_PAGE Digested Proteins Protease_T->SDS_PAGE Protected Proteins MS_Analysis In-gel Digestion & LC-MS/MS SDS_PAGE->MS_Analysis Identification Identify Protected Proteins MS_Analysis->Identification

Caption: DARTS workflow for identifying small molecule targets.

Experimental Protocol: DARTS

  • Lysate Preparation: Prepare a total protein lysate from the chosen cell line or tissue.

  • Compound Incubation: Divide the lysate into two aliquots. To one, add this compound; to the other, add the vehicle control. Incubate to allow for binding.

  • Protease Digestion: Add a protease (e.g., pronase or thermolysin) to both aliquots and incubate for a specific time to allow for partial digestion. The concentration of the protease and digestion time should be optimized.

  • Stop Digestion: Stop the digestion by adding a denaturing loading buffer and heating the samples.

  • Gel Electrophoresis: Separate the remaining proteins by SDS-PAGE. In the lane corresponding to the compound-treated sample, bands that are more prominent compared to the control lane represent proteins that were protected from proteolysis.

  • Protein Identification: Excise the differential bands from the gel. Perform in-gel tryptic digestion and identify the proteins by LC-MS/MS.

Orthogonal Validation and Mechanistic Confirmation

Data from unbiased screens like CETSA and DARTS provide a set of high-confidence candidate targets. The next crucial phase is to validate these interactions using orthogonal methods and to confirm their relevance to the compound's biological activity.

Affinity Chromatography

While label-free methods are preferred for initial discovery, traditional affinity chromatography remains a powerful tool for validation.[20][21][22][23] This method involves immobilizing the small molecule on a solid support to "pull down" its binding partners from a cell lysate.

Experimental Protocol: Affinity Chromatography

  • Probe Synthesis: Synthesize a derivative of this compound with a linker at a position determined not to be essential for its activity (based on structure-activity relationship studies, if available). Attach this linker to an affinity resin (e.g., agarose beads).

  • Incubation: Incubate the affinity resin with a cell lysate to allow target proteins to bind. A control resin without the immobilized compound should be used in parallel to identify non-specific binders.

  • Washing: Wash the resin extensively to remove non-specifically bound proteins.

  • Elution: Elute the specifically bound proteins, for example, by using a solution of the free, unmodified compound to competitively displace the target proteins from the resin.

  • Identification: Identify the eluted proteins by mass spectrometry.

Data Summary Table:

MethodPrincipleAdvantagesConsiderations
CETSA Ligand-induced thermal stabilizationLabel-free, in-cell/in-vivo compatible, provides evidence of direct engagement in a physiological context.Can be technically demanding; may not work for all protein-ligand interactions.
DARTS Ligand-induced protease resistanceLabel-free, independent of the mechanism of action, relatively straightforward protocol.Protease accessibility may not change for all binding events; requires optimization of digestion conditions.
Affinity Chromatography Immobilized ligand captures binding partnersDirect pull-down of interacting proteins; well-established method.Requires chemical modification of the compound, which can alter its binding properties; risk of identifying non-specific binders.

Concluding Remarks

The identification of biological targets for a novel compound such as this compound is a complex but achievable endeavor. The strategy outlined in this guide—initiating with computational predictions and progressing to unbiased, proteome-wide experimental techniques like CETSA and DARTS, followed by orthogonal validation—represents a robust and modern workflow. This systematic approach maximizes the potential for success, ensuring that the identified targets are not only high-confidence interactors but are also relevant to the compound's function in a biological system. The insights gained from these studies will be instrumental in advancing this compound through the drug discovery and development pipeline.

References

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences, 106(51), 21984-9. [Link]

  • Lomenick, B. (2011). Small Molecule Target Identification using Drug Affinity Responsive Target Stability (DARTS). Graduate School of Theses and Dissertations. [Link]

  • Pai, M. Y., et al. (2015). Drug Affinity Responsive Target Stability (DARTS) for Small-Molecule Target Identification. Methods in Molecular Biology, 1263, 287-98. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). PNAS. [Link]

  • Lomenick, B., et al. (2009). Target identification using drug affinity responsive target stability (DARTS). PubMed Central, National Institutes of Health. [Link]

  • Wang, Y., et al. (2024). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Expert Review of Proteomics. [Link]

  • Pelago Bioscience. (n.d.). Proteome-Wide CETSA® Profiling Accelerates Drug Discovery. Pelago Bioscience. [Link]

  • Sakamoto, S., et al. (2014). Affinity-based target identification for bioactive small molecules. MedChemComm, 5, 246-254. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. PubMed Central, National Institutes of Health. [Link]

  • Parker, C. G. (2019). Small Molecule Target Identification Using Photo-Affinity Chromatography. Methods in Enzymology, 622, 347-374. [Link]

  • Vainonen, J. P., et al. (2021). Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling. Proceedings of the National Academy of Sciences, 118(19). [Link]

  • Semantic Scholar. (n.d.). Cellular thermal shift assay: an approach to identify and assess protein target engagement. Semantic Scholar. [Link]

  • Wang, H., et al. (2020). Membrane-Based Affinity Purification to Identify Target Proteins of a Small-Molecule Drug. Analytical Chemistry, 92(16), 11030-11037. [Link]

  • Dziekan, J. M., et al. (2019). Cellular thermal shift assay for the identification of drug–target interactions in the Plasmodium falciparum proteome. Nature Protocols, 14, 2100–2122. [Link]

  • PubChem. (n.d.). 3-(Piperidin-1-yl)phenol. PubChem. [Link]

  • Turgunova, A., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 61-66. [Link]

  • PubChemLite. (n.d.). 3-(piperidin-2-yl)phenol hydrochloride. PubChemLite. [Link]

  • Amerigo Scientific. (n.d.). This compound. Amerigo Scientific. [Link]

  • Kumar, A., Khan, F., & Saikia, D. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]

  • Schilcher, M., et al. (2020). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 353(10), e2000128. [Link]

  • Rajendran, V., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction. Molecules, 27(16), 5126. [Link]

  • International Journal of Novel Research and Development. (2023). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. IJNRD, 8(4). [Link]

  • Franchini, A., et al. (2022). An Accurate Approach for Computational pKa Determination of Phenolic Compounds. International Journal of Molecular Sciences, 23(24), 15555. [Link]

  • Bakunov, S. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6994. [Link]

  • Adamska, A., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience, 12(11), 2008-2026. [Link]

Sources

An In-depth Technical Guide to the Solubility of 3-(2-Piperidin-2-ylethyl)phenol in Laboratory Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Understanding the Critical Role of Solubility in Drug Development

In the landscape of modern drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are paramount to its success. Among these, solubility stands out as a critical determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] Poor aqueous solubility is a leading cause of failure for promising drug candidates, necessitating a thorough and early understanding of a compound's solubility profile. This guide provides a comprehensive technical overview of the solubility of 3-(2-Piperidin-2-ylethyl)phenol, a heterocyclic compound with a molecular formula of C₁₃H₁₉NO and a molecular weight of 205.30 g/mol .[2][3] By delving into the theoretical underpinnings of its solubility and providing detailed experimental protocols, this document aims to equip researchers, scientists, and drug development professionals with the necessary tools to navigate the challenges associated with this and structurally similar molecules.

Physicochemical Characteristics and Predicted Solubility Behavior

This compound is an amphiprotic molecule, possessing both a basic piperidine moiety and an acidic phenolic hydroxyl group. This dual nature dictates that its solubility will be profoundly influenced by the pH of the medium.[4]

  • The Basic Piperidine Ring: The nitrogen atom in the piperidine ring can accept a proton, forming a positively charged species. This protonation event significantly increases the molecule's polarity and its potential for interaction with polar solvents, particularly water.

  • The Acidic Phenolic Group: The hydroxyl group attached to the benzene ring is weakly acidic.[5] In alkaline conditions, it can donate a proton to form a negatively charged phenoxide ion. This ionization also enhances aqueous solubility.[6][7]

Consequently, the solubility of this compound in aqueous solutions is expected to be lowest at its isoelectric point and to increase in both acidic and alkaline environments. The interplay of these two ionizable groups makes a comprehensive pH-solubility profile essential for its characterization.

A Systematic Approach to Solubility Assessment

A multi-faceted approach is recommended for a thorough assessment of the solubility of this compound, encompassing both kinetic and thermodynamic methods.

Initial Qualitative Assessment

A preliminary qualitative assessment can provide a rapid and cost-effective initial understanding of the compound's solubility in a range of solvents. This involves the visual inspection of the dissolution of a small, known amount of the compound in a fixed volume of solvent.

Quantitative Solubility Determination: The Gold Standard

For definitive solubility data, the equilibrium or thermodynamic solubility method, often referred to as the shake-flask method, is the industry's gold standard.[8][9][10] This method determines the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[11]

The following diagram illustrates a typical workflow for a comprehensive solubility screening process:

G cluster_0 Phase 1: Preliminary Screening cluster_1 Phase 2: Quantitative Analysis cluster_2 Phase 3: Data Analysis & Reporting A Compound Synthesis & Characterization B Qualitative Solubility Assessment (Visual Inspection) A->B C Selection of Solvents (Polar, Aprotic, Nonpolar) B->C D Kinetic Solubility Assay (High-Throughput) C->D E Equilibrium (Shake-Flask) Solubility (Thermodynamic) C->E D->E F pH-Solubility Profiling E->F G Analytical Method Development (e.g., HPLC, UV-Vis) F->G H Data Compilation & Analysis G->H I Comprehensive Solubility Report H->I

Caption: A phased workflow for determining the solubility of a new chemical entity.

Detailed Experimental Protocol: Equilibrium Solubility Determination

The following protocol outlines the steps for determining the equilibrium solubility of this compound in a selection of common laboratory solvents. This protocol is designed to be self-validating by ensuring that equilibrium has been reached.

Materials and Equipment
  • This compound (solid)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) at various pHs, Methanol, Ethanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane, Hexane)

  • Analytical balance

  • Vials with screw caps

  • Orbital shaker or rotator

  • Constant temperature incubator or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Prepare a series of dilutions from the stock solution to create calibration standards.

    • Analyze the calibration standards using a validated analytical method (e.g., HPLC-UV) to generate a calibration curve.

  • Sample Preparation:

    • Add an excess amount of solid this compound to a series of vials. The excess is crucial to ensure a saturated solution is formed.[8]

    • Add a known volume of each selected solvent to the respective vials.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker or rotator in a constant temperature environment (e.g., 25 °C or 37 °C).[11]

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow the system to reach equilibrium. It is advisable to take measurements at multiple time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached (i.e., the concentration in solution no longer increases).[12][13]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a sufficient time to allow the excess solid to sediment.[14]

    • Alternatively, centrifuge the vials at a high speed to facilitate the separation of the solid and liquid phases.

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant without disturbing the solid material.

    • Filter the aliquot through a syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.

    • Analyze the diluted sample using the previously validated analytical method.

  • Data Analysis:

    • Using the calibration curve, determine the concentration of this compound in the diluted sample.

    • Calculate the original concentration in the saturated solution by accounting for the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

The following diagram outlines the key steps in the equilibrium solubility protocol:

G A Add Excess Solid to Solvent B Agitate at Constant Temperature (24-48h) A->B C Phase Separation (Sedimentation/Centrifugation) B->C D Filter Supernatant C->D E Dilute Sample D->E F Analyze via HPLC/UV-Vis E->F G Calculate Solubility from Calibration Curve F->G

Caption: Workflow for the shake-flask equilibrium solubility determination.

Expected Solubility in Different Solvent Classes

While specific quantitative data is not publicly available, a predictive summary of the solubility of this compound in various solvent classes can be made based on its structure.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolModerate to High (pH-dependent)The presence of the hydroxyl and amine groups allows for hydrogen bonding with protic solvents. Solubility in water will be highly dependent on pH due to the ionizable nature of the molecule.[5]
Polar Aprotic DMSO, Acetonitrile, DMFHighThese solvents can engage in dipole-dipole interactions and are generally good solvents for a wide range of organic molecules.
Nonpolar Hexane, TolueneLowThe overall polarity of the molecule, particularly when ionized, is not well-matched with nonpolar solvents.
Chlorinated Dichloromethane, ChloroformModerateThese solvents have an intermediate polarity and may offer moderate solubility.

The Impact of pH: A Critical Consideration

As mandated by regulatory bodies like the EMA and ICH for Biopharmaceutics Classification System (BCS) based biowaivers, solubility should be determined over a physiological pH range (typically 1.2 to 6.8).[12][13] For this compound, this is particularly crucial.

The following diagram illustrates the expected relationship between pH and the ionization state of the molecule, which in turn governs its aqueous solubility.

G cluster_0 Low pH (e.g., pH 1.2) cluster_1 Intermediate pH (Isoelectric Point) cluster_2 High pH (e.g., pH > 10) A Piperidine: Protonated (R-NH₂⁺) Phenol: Neutral (Ar-OH) Overall Charge: Positive Expected Solubility: High B Piperidine: Neutral (R-NH) Phenol: Neutral (Ar-OH) Overall Charge: Neutral (Zwitterion possible) Expected Solubility: Low C Piperidine: Neutral (R-NH) Phenol: Deprotonated (Ar-O⁻) Overall Charge: Negative Expected Solubility: High

Caption: Predicted ionization states and resulting aqueous solubility of this compound at different pH values.

Conclusion and Future Directions

This guide has provided a comprehensive framework for understanding and experimentally determining the solubility of this compound. The amphiprotic nature of this molecule makes a thorough pH-solubility profiling not just a recommendation, but a necessity for its successful development. By employing the robust and validated equilibrium solubility method, researchers can generate the reliable data needed to inform formulation strategies, predict in vivo behavior, and ultimately, advance promising compounds through the development pipeline. The principles and protocols outlined herein are broadly applicable to other NCEs with similar ionizable functional groups, serving as a foundational resource for pharmaceutical scientists.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • Slideshare. (n.d.). solubility experimental methods.pptx.
  • Xiong, J., Zhang, T., Xu, M., & Jin, S. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal, 54(16), 1349-1354.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Slideshare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.
  • Slideshare. (n.d.). BCS Guideline for solubility and Dissolution.pptx.
  • PubChem. (n.d.). 3-(Piperidin-1-yl)phenol.
  • Sigma-Aldrich. (n.d.). This compound.
  • European Medicines Agency. (2020). ICH M9 guideline on biopharmaceutics classification system-based biowaivers.
  • International Council for Harmonisation. (2019). BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Labsolu. (n.d.). This compound.
  • Clark, J. (n.d.). Solubility and pH of phenol.
  • ResearchGate. (2016). How does pH affect the solubility of phenolic acid?.
  • ResearchGate. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?.
  • ResearchGate. (n.d.). Effect of pH on the solubility of phenolic compounds.
  • ChemNet. (n.d.). This compound,915921-63-0.
  • Chemistry LibreTexts. (2019). 16.4: The Effects of pH on Solubility.
  • PubChemLite. (n.d.). 3-(piperidin-2-yl)phenol hydrochloride (C11H15NO).
  • Scribd. (n.d.). Phenol Solubility Data Overview.
  • ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.
  • Chemistry LibreTexts. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.
  • Amerigo Scientific. (n.d.). This compound.

Sources

An In-Depth Technical Guide to the Thermal Stability and Degradation Profile of 3-(2-Piperidin-2-ylethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the thermal stability and degradation profile of the novel compound, 3-(2-Piperidin-2-ylethyl)phenol. Given the absence of specific literature on this molecule, this document outlines a robust, first-principles approach based on established analytical techniques and the known chemistry of its constituent phenol and piperidine moieties. The methodologies described herein are designed to build a complete, regulatory-ready understanding of the compound's behavior under thermal stress.

Introduction: The Imperative of Thermal Profiling

This compound is a bifunctional organic molecule containing both a phenolic hydroxyl group and a piperidine ring. Such structures are of significant interest in medicinal chemistry and drug development, often serving as scaffolds for pharmacologically active agents.[1][2] The journey from a promising lead compound to a viable drug product is contingent upon a thorough understanding of its physicochemical properties, with thermal stability being a cornerstone of this characterization.

Material stability is of paramount importance in the pharmaceutical industry, as it directly influences product safety, efficacy, and shelf-life. A comprehensive thermal profile is critical for:

  • Defining Manufacturing Processes: Guiding decisions on drying, milling, and formulation conditions.[3]

  • Ensuring Storage Integrity: Establishing optimal storage conditions and packaging to prevent premature degradation.

  • Predicting Shelf-Life: Providing the foundational data for long-term stability studies.

  • Regulatory Compliance: Fulfilling the stringent requirements of health agencies for product characterization.

This guide details the requisite experimental workflows, from initial screening with thermal analysis to the in-depth elucidation of degradation pathways.

Predicted Thermal Behavior Based on Chemical Structure

The thermal lability of this compound will be dictated by its functional groups:

  • Phenolic Group: The hydroxyl group on the aromatic ring is susceptible to oxidation, particularly at elevated temperatures. This can serve as an initiation point for degradation, potentially leading to the formation of quinone-like structures or ring-opening byproducts.[4][5]

  • Piperidine Ring: While generally a stable saturated heterocycle, the piperidine ring can undergo ring-opening reactions or dehydrogenation under significant thermal stress. The N-H bond and adjacent C-H bonds are potential sites of initial degradation.

  • Ethyl Linker: The aliphatic chain connecting the two ring systems is the most likely point for initial fragmentation via homolytic cleavage at high temperatures.

Based on this analysis, a multi-stage degradation process is anticipated, which can be precisely measured using the techniques outlined below.

Core Experimental Workflow for Thermal Analysis

A dual-technique approach using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential for a complete primary assessment of thermal properties.[6] These methods, when used in combination, provide a comprehensive view of both mass changes and energetic transitions.

Detailed Experimental Protocols

A. Thermogravimetric Analysis (TGA)

TGA measures changes in the mass of a sample as a function of temperature or time in a controlled atmosphere.[7] It is the definitive technique for determining decomposition temperatures, quantifying volatile content (e.g., residual moisture or solvents), and assessing overall thermal stability.[6][8]

Protocol:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.

  • Sample Preparation: Place 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

  • Atmosphere Selection: Purge the furnace with a high-purity inert gas (e.g., Nitrogen) at a flow rate of 50-100 mL/min. This is crucial to study the intrinsic thermal degradation without oxidative interference. An parallel experiment in an oxidative atmosphere (e.g., Air) should also be conducted to assess oxidative stability.

  • Temperature Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C) at a linear heating rate of 10 °C/min. A controlled heating rate ensures reproducible results.

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the mass percent versus temperature. Determine the onset temperature of decomposition (Tonset), which marks the initiation of significant mass loss, and the temperatures at which 5% and 10% mass loss occur (T5%, T10%).

B. Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] It is used to detect thermal events such as melting, crystallization, glass transitions, and solid-state phase changes.[10][11][12]

Protocol:

  • Instrument Calibration: Calibrate the DSC instrument for heat flow and temperature using a certified reference standard like indium.

  • Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Sealing the pan prevents mass loss due to vaporization before a boiling point or decomposition event.

  • Atmosphere Selection: Maintain an inert atmosphere (e.g., Nitrogen) within the DSC cell at a flow rate of 20-50 mL/min.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heat: Ramp the temperature from ambient (e.g., 25 °C) to a temperature above the expected melting point but below the onset of decomposition (determined from TGA), at a rate of 10 °C/min. This scan reveals the melting behavior of the initial material.

    • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) back to a sub-ambient temperature (e.g., -20 °C) to assess crystallization behavior.

    • Second Heat: Re-heat the sample at 10 °C/min to observe any glass transition (Tg) in the amorphous phase or melting of different polymorphic forms.

  • Data Analysis: Plot heat flow versus temperature. From the thermogram, determine the melting point (Tm) as the peak of the endotherm and the enthalpy of fusion (ΔHfus).

Workflow Visualization

G cluster_prep Sample Preparation cluster_tga TGA Analysis cluster_dsc DSC Analysis cluster_interp Data Interpretation P This compound Sample TGA_Setup Prepare TGA (5-10 mg) Atmosphere: N2 & Air P->TGA_Setup DSC_Setup Prepare DSC (2-5 mg) Hermetic Pan, N2 P->DSC_Setup TGA_Run Heat 30-600°C @ 10°C/min TGA_Setup->TGA_Run TGA_Data Output: Mass Loss vs. Temp (T-onset, T-5%) TGA_Run->TGA_Data Interpret Combine TGA & DSC Data Establish Thermal Profile TGA_Data->Interpret DSC_Run Heat-Cool-Heat Cycle DSC_Setup->DSC_Run DSC_Data Output: Heat Flow vs. Temp (Tm, ΔHfus, Tg) DSC_Run->DSC_Data DSC_Data->Interpret

Caption: Workflow for primary thermal analysis using TGA and DSC.

Summary of Key Thermal Parameters
ParameterTechniqueDescriptionImportance
Tonset TGAOnset temperature of decomposition where significant mass loss begins.Primary indicator of thermal stability.[3]
T5% / T10% TGATemperature at which 5% or 10% of the initial mass is lost.Standardized metrics for comparing stability between batches or compounds.
Residue (%) TGAPercentage of mass remaining at the end of the experiment.Indicates the formation of non-volatile degradation products or char.
Tm DSCMelting Point: Temperature at the peak of the melting endotherm.A fundamental physical property, critical for formulation and purity assessment.[10]
ΔHfus DSCEnthalpy of Fusion: Energy required to melt the sample.Relates to the crystalline structure and intermolecular forces.
Tg DSCGlass Transition Temperature: Characteristic of amorphous materials.Important for understanding the stability of amorphous forms.[9]

Elucidation of the Degradation Profile

Identifying the products formed during thermal decomposition is crucial for understanding the degradation mechanism and assessing potential toxicity. A forced degradation study coupled with modern analytical techniques is the standard approach.

Experimental Protocol: Forced Degradation & Analysis
  • Forced Degradation:

    • Heat a sufficient quantity of this compound in a controlled oven at a temperature just below its Tonset (determined by TGA) for a defined period (e.g., 24-48 hours). This generates a detectable amount of degradants without complete decomposition.

    • Alternatively, utilize a hyphenated technique like TGA-MS (Therogravimetric Analysis-Mass Spectrometry), which analyzes the volatile compounds evolved during the TGA run in real-time.

  • Sample Analysis (LC-MS/MS):

    • Dissolve both the stressed (degraded) and unstressed samples in a suitable solvent.

    • Analyze the solutions using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

    • The chromatogram of the stressed sample will show new peaks corresponding to degradation products.

    • Use the high-resolution mass spectrometry data to determine the molecular weights and elemental compositions of the degradants.

    • Use MS/MS fragmentation patterns to elucidate the structures of the unknown degradation products by comparing them to the fragmentation of the parent molecule.

Degradation Analysis Workflow

G cluster_degrade Forced Degradation cluster_analysis Analysis of Degradants cluster_pathway Mechanism Elucidation Sample Bulk Sample of This compound Stress Heat Sample below T-onset in a controlled environment Sample->Stress LCMS LC-MS/MS Analysis of Stressed vs. Unstressed Sample Stress->LCMS Stressed Sample Identify Identify Degradation Products via Mass & Fragmentation LCMS->Identify Pathway Propose Degradation Pathway Based on Identified Products Identify->Pathway G cluster_path1 Low Energy Pathway (Oxidation) cluster_path2 High Energy Pathway (Fragmentation) Parent This compound Oxidized Oxidized Phenol (e.g., Quinone Intermediate) Parent->Oxidized ΔT, O2 Phenol Phenol Fragment Parent->Phenol ΔT (High) Piperidine Piperidine-ethyl Fragment Parent->Piperidine ΔT (High)

Caption: Simplified hypothetical degradation pathways for the title compound.

Conclusion

The thermal stability and degradation profile of this compound can be comprehensively characterized through a systematic and multi-faceted analytical approach. By integrating data from TGA and DSC, a clear picture of the material's intrinsic stability, melting behavior, and polymorphic potential can be established. Subsequent forced degradation studies analyzed by LC-MS/MS will illuminate the specific chemical transformations that occur under thermal stress. This complete data package is indispensable for guiding rational drug development, ensuring product quality and safety, and meeting global regulatory expectations.

References

  • Fuchs, G., Boll, M., & Heider, J. (n.d.). Anaerobic degradation of phenolic compounds. PubMed.
  • ResolveMass Laboratories Inc. (2025). TGA Analysis in Pharmaceuticals.
  • Semantic Scholar. (n.d.). metabolic pathways for the biodegradation of phenol.
  • Sarwar, S. (n.d.). Biodegradation of phenolic compounds- (Scavenging the Phenols). Slideshare.
  • ResearchGate. (n.d.). Prediction of degradation pathways of phenolic compounds in the human gut microbiota through enzyme promiscuity methods.
  • National Institutes of Health (NIH). (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1.
  • TA Instruments. (2024). Thermal Analysis in Pharmaceutical Research, Development, and Quality Control.
  • D'Amelia, R., Franks, T., & Nirode, W. F. (n.d.). Introduction of Differential Scanning Calorimetry in a General Chemistry Laboratory Course: Determination of Thermal Properties of Organic Hydrocarbons. Journal of Chemical Education.
  • Auriga Research. (n.d.). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs.
  • Veeprho. (2020). Thermogravimetric Analysis in Pharmaceuticals.
  • Improved Pharma. (2022). Thermogravimetric Analysis.
  • Alfa Chemistry. (n.d.). Differential Scanning Calorimetry (DSC) Testing.
  • Oxford Academic. (n.d.). Differential Scanning Calorimetry (DSC). In Molecular Energetics: Condensed-Phase Thermochemical Techniques.
  • Wiley Online Library. (2025). Analysis, thermal and optical properties of piperdine derivative for NLO applications.
  • Wikipedia. (n.d.). Differential scanning calorimetry.
  • Chemistry LibreTexts. (2023). Differential Scanning Calorimetry.
  • BenchChem. (2025). A Technical Guide to the Thermochemical Data of Piperidine Derivatives: A Case Study Approach.
  • Semantic Scholar. (2007). Thermochemical properties of three piperidine derivatives.
  • IntechOpen. (n.d.). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • PubMed Central (PMC). (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

An In-depth Technical Guide to 3-(2-Piperidin-2-ylethyl)phenol (CAS 915921-63-0)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 3-(2-Piperidin-2-ylethyl)phenol, a piperidine derivative with potential applications in neuroscience and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this guide synthesizes information from structurally related molecules and general chemical principles to offer a robust framework for researchers. The content herein is intended to serve as a foundational resource for stimulating further investigation and application of this intriguing molecule.

Physicochemical Properties

Understanding the fundamental physicochemical characteristics of a compound is paramount for its application in research and development. While experimental data for this compound is not extensively documented, its properties can be inferred from its structural components: a phenol ring and a 2-substituted piperidine moiety.

PropertyValueSource
CAS Number 915921-63-0Chemchart[1][2]
Molecular Formula C₁₃H₁₉NO-
Molecular Weight 205.30 g/mol -
Physical Form Solid-
Predicted logP 2.9 (ALOGP)-
Predicted pKa (Phenolic OH) ~10Inferred from phenol
Predicted pKa (Piperidine NH) ~11Inferred from piperidine
Predicted Solubility Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, DMSO)Inferred from structure

Note: Predicted values are generated from standard computational models and should be confirmed experimentally.

Synthesis and Chemical Reactivity

A validated, step-by-step synthesis for this compound has not been published in peer-reviewed literature. However, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of related phenylethylpiperidine derivatives.

Proposed Retrosynthetic Analysis

A logical retrosynthetic approach would involve the disconnection of the ethyl bridge between the piperidine and phenol rings, leading to a piperidine-containing nucleophile and a phenylethyl electrophile, or vice versa.

G Target This compound Frag1 2-(2-Bromoethyl)piperidine Target->Frag1 C-C Bond Formation Frag2 3-Hydroxyphenyllithium Target->Frag2 C-C Bond Formation Frag3 2-Vinylpiperidine Target->Frag3 Heck or Suzuki Coupling Frag4 3-Bromophenol Target->Frag4 Heck or Suzuki Coupling

Caption: Retrosynthetic analysis of this compound.

Hypothetical Synthetic Protocol

A potential forward synthesis could involve the coupling of a protected 2-vinylpiperidine with a protected 3-bromophenol, followed by reduction and deprotection. A similar strategy has been documented for the synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine[3].

Step 1: Protection of 3-Bromophenol

  • Dissolve 3-bromophenol in a suitable solvent such as dichloromethane (DCM).

  • Add a protecting group reagent, for example, benzyl bromide, in the presence of a base like potassium carbonate.

  • Stir the reaction at room temperature until completion, monitored by Thin Layer Chromatography (TLC).

  • Work up the reaction to isolate the protected 3-bromobenzyl ether.

Step 2: Suzuki or Heck Coupling

  • In a reaction vessel, combine the protected 3-bromobenzyl ether with a protected 2-vinylpiperidine derivative (e.g., N-Boc-2-vinylpiperidine).

  • Add a palladium catalyst, such as Pd(PPh₃)₄, and a base (e.g., Na₂CO₃).

  • Heat the mixture in a suitable solvent system (e.g., toluene/ethanol/water) under an inert atmosphere.

  • Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, perform an appropriate workup and purify the coupled product by column chromatography.

Step 3: Reduction of the Alkene

  • Dissolve the product from Step 2 in a solvent like ethanol or methanol.

  • Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).

  • Subject the mixture to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the alkene is fully reduced.

  • Filter off the catalyst and concentrate the solvent to obtain the saturated product.

Step 4: Deprotection

  • Cleavage of the benzyl ether can be achieved by catalytic hydrogenation using Pd/C in a suitable solvent.

  • If an N-Boc protecting group is used on the piperidine, it can be removed under acidic conditions (e.g., trifluoroacetic acid in DCM).

  • Neutralize the reaction mixture and perform an extractive workup to isolate the final product, this compound.

Chemical Reactivity

The molecule possesses two primary reactive sites: the phenolic hydroxyl group and the secondary amine of the piperidine ring.

  • Phenolic Hydroxyl Group: This group is weakly acidic and can undergo O-alkylation, O-acylation, and electrophilic aromatic substitution (ortho and para to the hydroxyl group).

  • Piperidine Nitrogen: As a secondary amine, it is basic and nucleophilic. It can be N-alkylated, N-acylated, and can form salts with acids.

Potential Biological and Pharmacological Activity

While no specific biological data for this compound has been reported, the phenylethylpiperidine scaffold is a well-established pharmacophore in medicinal chemistry, often associated with activity at central nervous system (CNS) targets.

Inferred Mechanisms of Action

Many phenylpiperidine derivatives exhibit analgesic properties through their interaction with opioid receptors[4]. The structural similarity of this compound to known opioids suggests it may have affinity for these receptors. Furthermore, piperidine derivatives are known to interact with a variety of other CNS receptors, including sigma (σ) receptors and monoamine transporters, which are implicated in pain, mood, and cognitive functions.

Piperidine itself is a normal constituent in the mammalian brain and is believed to play a role in synaptic mechanisms and the regulation of emotional behavior, sleep, and extrapyramidal functions[5].

Potential Therapeutic Applications

Based on the pharmacology of related compounds, this compound could be investigated for a range of therapeutic applications:

  • Analgesia: For the treatment of acute and chronic pain.

  • Neurodegenerative Diseases: Compounds that modulate CNS receptors are of interest in conditions like Alzheimer's and Parkinson's disease.

  • Mood Disorders: Interaction with monoamine transporters could confer antidepressant or anxiolytic properties.

  • Anticancer: Some piperidine derivatives have shown antiproliferative activity against various cancer cell lines[6].

G Compound This compound Target1 Opioid Receptors Compound->Target1 Potential Interaction Target2 Sigma (σ) Receptors Compound->Target2 Potential Interaction Target3 Monoamine Transporters Compound->Target3 Potential Interaction Effect1 Analgesia Target1->Effect1 Target2->Effect1 Effect2 Neuroprotection Target2->Effect2 Effect3 Antidepressant/Anxiolytic Target3->Effect3

Caption: Potential pharmacological targets and therapeutic effects.

Analytical Characterization

A robust analytical workflow is essential for the confirmation of structure and purity.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expected signals would include aromatic protons on the phenol ring, methylene protons of the ethyl bridge, and protons on the piperidine ring. The chemical shifts and coupling constants would be characteristic of the specific substitution pattern.

    • ¹³C NMR: The spectrum would show distinct signals for the aromatic carbons, the ethyl bridge carbons, and the piperidine ring carbons[7].

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.

    • Tandem MS (MS/MS) would reveal characteristic fragmentation patterns, such as cleavage of the ethyl bridge and fragmentation of the piperidine ring, which can aid in structural elucidation[8].

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method, likely with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol), would be suitable for purity analysis. UV detection at a wavelength corresponding to the absorbance of the phenol chromophore would be appropriate.

  • Gas Chromatography (GC): Derivatization of the polar hydroxyl and amine groups may be necessary to improve volatility and peak shape for GC analysis.

Safety and Handling

Given the absence of specific toxicity data, a cautious approach to handling this compound is warranted, based on the known hazards of its constituent functional groups.

General Hazards
  • Piperidine: Piperidine and its derivatives are often toxic and can be absorbed through the skin. They can cause skin and eye burns[9][10]. Inhalation may lead to respiratory irritation[3].

  • Phenols: Phenolic compounds can be corrosive and toxic if ingested, inhaled, or absorbed through the skin.

Recommended Handling Procedures
  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from oxidizing agents.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents a promising, yet underexplored, chemical entity. Its structural features suggest a high likelihood of biological activity within the central nervous system. This technical guide provides a foundational understanding of its properties, potential synthesis, and pharmacological profile based on current knowledge of related compounds. Future research should focus on the experimental validation of its physicochemical properties, the development of an optimized and scalable synthetic route, and a thorough investigation of its pharmacological and toxicological profiles. Such studies will be crucial in unlocking the full potential of this compound for drug discovery and development.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]

  • Zang, Q., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling, 57(1), 36-49. [Link]

  • Varshney, M., et al. (2018). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future medicinal chemistry, 10(2), 219-242. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. [Link]

  • Silva, T. H. C., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 16(1), 1-14. [Link]

  • De, P. K., & Ghosal, M. (1974). Mass spectrometry as an aid in the detection and identification of piperidyl benzilates and related glycolates. Journal of pharmaceutical sciences, 63(3), 399-405. [Link]

  • Kühn, F. E., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(11), 3326. [Link]

  • Chemchart. N-Isopropyl-3-phenylpropanamide (56146-87-3). [Link]

  • Mol-Instincts. Synthesis of N-pentyl-3-(3-hydroxyphenyl)piperidine hydrochloride. [Link]

  • Al-Rawi, J. M. A., Flamerz, S., & Khuthier, A. H. (1985). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Spectrochimica Acta Part A: Molecular Spectroscopy, 41(12), 1391-1395. [Link]

  • Vuckovic, S., Prostran, M., Ivanovic, M., & Dosen-Micovic, L. (2009). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Current pharmaceutical design, 15(16), 1883-1893. [Link]

  • Chemchart. 1-(Benzyloxy)-3-bromo-5-fluorobenzene (130722-44-0). [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 43146757, this compound. [Link]

  • Google Patents. (1984). EP0115203A1 - Benzhydrylpiperazine derivatives, process for their preparation and pharmaceutical compositions containing them.
  • Liko, I., & Hopper, J. T. S. (2018). The emerging role of native mass spectrometry in characterizing the structure and dynamics of macromolecular complexes. Current opinion in chemical biology, 42, 18-26. [Link]

  • Silva, T. H. C., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. RSC Advances, 16(1), 1-14. [Link]

  • Brown, A. D., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Chemical science, 13(40), 11956-11965. [Link]

  • Gonzales, C. A. G., et al. (2015). High Resolution Mass Spectrometry of Polyfluorinated Polyether-Based Formulation. Journal of The American Society for Mass Spectrometry, 26(12), 2099-2107. [Link]

  • Esch, P., et al. (2020). Perspective on Emerging Mass Spectrometry Technologies for Comprehensive Lipid Structural Elucidation. Analytical chemistry, 92(1), 329-342. [Link]

  • Kasé, Y., & Miyata, T. (1976). Neurobiology of piperidine: its relevance to CNS function. Advances in biochemical psychopharmacology, 15, 5-16. [Link]

Sources

Methodological & Application

Application Notes and Protocols for the Investigation of 3-(2-Piperidin-2-ylethyl)phenol in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of the novel compound, 3-(2-Piperidin-2-ylethyl)phenol, in cell culture experiments. While direct literature on this specific molecule is emerging, its structural features—a phenol group linked to a piperidine moiety—strongly suggest its classification as a sigma-1 receptor (σ1R) ligand. This guide is therefore structured around the hypothesis that this compound acts as a modulator of the σ1R. We present detailed protocols for the initial characterization of the compound, including solubility and cytotoxicity assessments, alongside a robust methodology for evaluating its potential neuroprotective effects in vitro. The underlying principles of σ1R signaling and its role in cellular homeostasis are also discussed to provide a strong foundational context for experimental design and data interpretation.

Introduction: Unveiling a Potential Sigma-1 Receptor Modulator

This compound is a heterocyclic compound featuring a phenol and a piperidine ring.[1][2][3] Its structural architecture bears a significant resemblance to established sigma receptor ligands, such as (+)-3-(3-Hydroxyphenyl)-N-(1-propyl)-piperidine ((+)-3-PPP), a well-characterized tool compound used in sigma receptor research.[4][5][6] Sigma receptors are a unique class of intracellular proteins, with the sigma-1 receptor (σ1R) being of particular interest due to its multifaceted roles in cellular physiology and its potential as a therapeutic target for a range of pathologies, including neurodegenerative diseases, cancer, and psychiatric disorders.[7][8][9][10]

The σ1R is a ligand-operated molecular chaperone primarily located at the mitochondria-associated endoplasmic reticulum (ER) membrane (MAM).[7][11][12] It acts as a dynamic modulator of intracellular signaling, particularly in response to cellular stress.[12][13][14] Activation of σ1R by agonist ligands can trigger a cascade of events that promote cell survival and resilience. These include the modulation of calcium homeostasis, attenuation of ER stress and oxidative stress, and the potentiation of neurotrophic factor signaling.[8][12][15] Given the structural similarities to known σ1R ligands, it is plausible that this compound may exert its biological effects through this pathway, offering a novel tool for studying σ1R function and a potential lead for therapeutic development.

The Sigma-1 Receptor (σ1R) Signaling Pathway

To effectively design and interpret experiments involving this compound, a thorough understanding of its putative target, the σ1R, is essential. The σ1R is a unique intracellular protein that does not fit into the classical categories of receptors like GPCRs or ion channels. Instead, it functions as a chaperone protein that, upon ligand binding or in response to cellular stress, can dissociate from its binding partner, BiP (Binding immunoglobulin Protein), and translocate to other subcellular locations to interact with and modulate the activity of various client proteins.[11][12][13]

Key functions and signaling nodes modulated by σ1R activation include:

  • Calcium Homeostasis: The σ1R directly interacts with and modulates the activity of the inositol 1,4,5-trisphosphate receptor (IP3R) at the ER, thereby controlling the release of calcium from ER stores into the mitochondria and cytosol.[7][11][12] This regulation is critical for maintaining mitochondrial function and preventing excitotoxicity.

  • Ion Channel Modulation: The σ1R can influence neuronal excitability by interacting with and modulating a variety of voltage-gated ion channels, including sodium, potassium, and calcium channels.[12][15]

  • ER Stress Response: By stabilizing key proteins and modulating calcium signaling, σ1R activation helps to mitigate the unfolded protein response (UPR) and reduce ER stress-induced apoptosis.[8][12]

  • Neurotrophic Signaling: Agonism of σ1R has been shown to enhance the secretion of Brain-Derived Neurotrophic Factor (BDNF) and potentiate the signaling of its receptor, TrkB, leading to the activation of pro-survival pathways such as ERK and AKT.[15]

sigma1_pathway cluster_plasma_membrane Plasma Membrane cluster_cytosol Cytosol / Nucleus s1r_inactive σ1R-BiP Complex (Inactive) s1r_active σ1R (Active) s1r_inactive->s1r_active Dissociates from BiP ip3r IP3 Receptor s1r_active->ip3r Modulates Ca2+ Release ion_channel Voltage-Gated Ion Channels s1r_active->ion_channel bdnf BDNF s1r_active->bdnf Promotes Secretion mitochondrion Mitochondrion ip3r->mitochondrion Ca2+ Flux trkb TrkB Receptor pro_survival Pro-Survival Pathways (ERK, AKT) trkb->pro_survival gene_transcription Gene Transcription (Neuroprotection, Plasticity) pro_survival->gene_transcription Promotes bdnf->trkb Activates ligand This compound (Putative Agonist) ligand->s1r_inactive Binds to σ1R stress Cellular Stress (e.g., Oxidative Stress) stress->s1r_inactive Induces Dissociation

Figure 1: Hypothesized Signaling Pathway of this compound via the Sigma-1 Receptor. This diagram illustrates the putative mechanism of action. The compound is proposed to bind to the inactive σ1R-BiP complex, causing the dissociation of σ1R. The activated σ1R then modulates various downstream effectors, including the IP3 receptor to regulate calcium flux, voltage-gated ion channels, and the BDNF/TrkB pathway, ultimately leading to enhanced cell survival and neuroprotection.

Application Notes: Initial Characterization and Experimental Design

When working with a novel compound, a systematic approach to its initial characterization is crucial for obtaining reliable and reproducible data. The following section outlines key preliminary experiments and considerations.

Compound Handling, Storage, and Reconstitution
  • Storage: Based on the general stability of phenolic and piperidine-containing compounds, this compound should be stored as a solid at -20°C, protected from light and moisture.

  • Reconstitution: For cell culture experiments, a high-concentration stock solution should be prepared. Given its chemical structure, Dimethyl Sulfoxide (DMSO) is a recommended solvent. Prepare a 10 mM or 20 mM stock solution in sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.

  • Final Dilution: When preparing working concentrations for treating cells, the final concentration of DMSO in the cell culture medium should be kept constant across all experimental groups, including the vehicle control, and should typically not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity.

Protocol: Solubility Assessment

Before initiating biological assays, it is imperative to confirm the solubility of the compound in your final cell culture medium. Precipitation of the compound can lead to inaccurate concentration calculations and confounding results.

Objective: To determine the maximum soluble concentration of this compound in the chosen cell culture medium.

Materials:

  • This compound DMSO stock solution (e.g., 10 mM)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile microcentrifuge tubes

  • Phase-contrast microscope

Procedure:

  • Prepare a series of dilutions of the compound from your DMSO stock into the complete cell culture medium. Aim for a range of final concentrations, for example, 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM.

  • Ensure the final DMSO concentration is consistent across all dilutions (e.g., 0.1%).

  • Vortex each dilution gently.

  • Incubate the tubes at 37°C for 1-2 hours to mimic cell culture conditions.

  • Visually inspect each tube for any signs of precipitation (cloudiness or visible particles).

  • For a more sensitive assessment, place a small drop of each solution onto a microscope slide and examine under a phase-contrast microscope for the presence of crystals.

  • The highest concentration that remains clear is considered the maximum working soluble concentration for your experiments.

Determining the Optimal Concentration Range: Cytotoxicity Assay (e.g., MTT Assay)

It is critical to identify a concentration range where the compound is biologically active without causing significant cell death. A dose-response curve for cytotoxicity will establish the therapeutic window for your experiments.

Objective: To determine the concentration of this compound that causes 50% cell death (IC50) in the chosen cell line.

Materials:

  • Selected cell line (e.g., SH-SY5Y human neuroblastoma cells)

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a series of serial dilutions of this compound in complete medium. A common range to start with is 0.1 µM to 100 µM.

  • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the compound. Include a "vehicle control" (medium with DMSO only) and a "no-cell" blank control.

  • Incubation: Incubate the plate for a period relevant to your planned experiments (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression to determine the IC50 value.

Table 1: Example Data for Cytotoxicity Assay

Concentration (µM)Absorbance (570 nm)% Viability vs. Control
Vehicle Control1.250100%
0.11.24599.6%
11.23098.4%
101.15092.0%
250.98078.4%
500.63050.4%
1000.25020.0%

From this data, experiments investigating the functional effects of the compound should be conducted at concentrations well below the IC50 (e.g., in the 1-10 µM range).

Experimental Protocol: Assessing Neuroprotective Effects Against Oxidative Stress

A hallmark function of σ1R activation is the protection of neuronal cells from various insults, including oxidative stress.[8][15] The following protocol provides a framework for evaluating the potential neuroprotective properties of this compound.

neuroprotection_workflow start Start: Seed SH-SY5Y cells in 96-well plate adhere Allow cells to adhere (24 hours) start->adhere pretreat Pre-treatment with This compound (e.g., 1-10 µM) or Vehicle adhere->pretreat incubation_pretreat Incubate (1-2 hours) pretreat->incubation_pretreat induce_stress Induce Oxidative Stress (e.g., with H₂O₂ or 6-OHDA) incubation_pretreat->induce_stress incubation_stress Incubate (24 hours) induce_stress->incubation_stress viability_assay Assess Cell Viability (MTT or CellTiter-Glo Assay) incubation_stress->viability_assay data_analysis Data Analysis: Compare treated vs. untreated groups viability_assay->data_analysis end End: Determine Neuroprotective Efficacy data_analysis->end

Sources

Application Notes and Protocols for In Vivo Administration of 3-(2-Piperidin-2-ylethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only. Not for use in diagnostic procedures.

Senior Application Scientist Narrative: As there is a notable absence of published in vivo studies for the specific compound 3-(2-Piperidin-2-ylethyl)phenol, this document serves as a comprehensive, experience-driven guide to developing a robust administration protocol. The methodologies outlined herein are synthesized from established principles in preclinical research, leveraging collective knowledge of handling phenolic and piperidine-containing molecules. This guide is designed to be a self-validating system, prompting the researcher to consider critical variables and incorporate necessary controls at each stage. The causality behind each experimental choice is explained to empower researchers to adapt this protocol to their specific research questions and animal models.

Compound Profile and Handling

This compound is a small molecule with a molecular weight of 205.30 g/mol and a chemical formula of C₁₃H₁₉NO. Structurally, it comprises a phenol ring and a piperidine moiety, which suggest potential biological activity and also necessitate specific handling precautions.

Health and Safety Precautions

The phenolic group suggests that the compound may be corrosive and rapidly absorbed through the skin. Phenol and its derivatives can cause severe systemic toxicity, affecting the central nervous system, liver, and kidneys[1]. The piperidine moiety, a saturated heterocycle, is a common scaffold in pharmaceuticals but can also exhibit toxicity[2][3].

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses are mandatory. For splash hazards, chemical splash goggles and a face shield are required[1].

  • Hand Protection: Double-gloving with nitrile gloves is recommended for incidental contact. For handling stock solutions, heavy-duty gloves (e.g., neoprene or butyl rubber) should be worn over nitrile gloves[1].

  • Body Protection: A fully buttoned lab coat, long pants, and closed-toe shoes are essential. A chemical-resistant apron is advised when handling larger quantities[1].

Engineering Controls:

  • All handling of the compound, especially in its powdered form or when preparing solutions, must be conducted in a certified chemical fume hood to prevent inhalation of aerosols[1].

Preclinical Formulation Development

The selection of an appropriate vehicle is critical for ensuring the bioavailability and consistent delivery of a test compound in vivo. For poorly soluble compounds, a systematic approach to formulation is necessary[4].

Solubility Assessment

A preliminary solubility assessment in various pharmaceutically acceptable vehicles is the first step. This will guide the selection of the most suitable formulation strategy.

Vehicle ComponentRationale
Aqueous Vehicles
Saline (0.9% NaCl)Isotonic, suitable for water-soluble compounds.
Phosphate-Buffered Saline (PBS)Buffered to physiological pH, minimizes pH-related irritation.
Co-solvents To dissolve lipophilic compounds before aqueous dilution[5].
Dimethyl sulfoxide (DMSO)A powerful solvent, but can have its own biological effects and toxicity.
EthanolOften used in combination with other solvents.
Polyethylene glycol (PEG 300/400)A common, well-tolerated co-solvent.
Surfactants To increase solubility and prevent precipitation.
Tween® 80 / Tween® 20Non-ionic surfactants used to create stable solutions or suspensions.
Complexing Agents
Cyclodextrins (e.g., HP-β-CD)Can form inclusion complexes to enhance solubility[5].
Suspension Vehicles For compounds with very low solubility.
0.5% - 1% Carboxymethylcellulose (CMC)A common suspending agent.
0.5% MethylcelluloseAnother widely used suspending agent.
Recommended Formulation Protocol

Given the predicted lipophilicity of this compound, a co-solvent/surfactant system is a logical starting point.

Step-by-Step Formulation:

  • Initial Solubilization: Dissolve the required amount of this compound in a minimal volume of a suitable organic solvent (e.g., DMSO or ethanol).

  • Addition of Surfactant: To this solution, add a surfactant such as Tween® 80 to a final concentration of 1-10%.

  • Aqueous Dilution: Slowly add the aqueous vehicle (e.g., saline or PBS) to the organic solution dropwise while vortexing vigorously to prevent precipitation.

  • Final Concentration: Ensure the final concentration of the organic co-solvent is within a well-tolerated range for the chosen animal model and route of administration (typically <10% for DMSO).

  • Homogeneity and Stability: Visually inspect the final formulation for any cloudiness or precipitation. A stable formulation should remain clear for the duration of the experiment.

Example Vehicle Composition:

ComponentPercentage (v/v)
DMSO10%
Tween® 805%
Saline (0.9% NaCl)85%

In Vivo Dosing and Administration

The design of the in vivo study, including the choice of animal model, dose levels, and route of administration, should be guided by the research question and any available in vitro data.

Animal Model Selection

The choice of animal model should be justified and align with the goals of the study. Common models for initial pharmacokinetic and efficacy studies include mice and rats[6][7].

Dose Determination

In the absence of prior in vivo data, the initial dose selection can be guided by:

  • In vitro potency: If the compound has been tested in cell-based assays, the EC₅₀ or IC₅₀ values can inform the starting dose range.

  • Structural similarity: If structurally related compounds have published in vivo data, this can provide a starting point.

  • Acute toxicity studies: A dose-escalation study in a small number of animals can help to determine the maximum tolerated dose (MTD).

A common starting point for a novel compound is in the range of 1-10 mg/kg, with subsequent dose adjustments based on observed efficacy and toxicity.

Route of Administration

The choice of administration route depends on the desired pharmacokinetic profile and the clinical intended route of administration.

RouteAdvantagesDisadvantages
Oral (p.o.) Clinically relevant, convenient.Subject to first-pass metabolism, variable absorption.
Intraperitoneal (i.p.) Bypasses first-pass metabolism, rapid absorption.Not a clinically relevant route for humans, risk of injection into organs.
Intravenous (i.v.) 100% bioavailability, precise dose delivery.Requires sterile formulation, can cause local irritation.
Subcutaneous (s.c.) Slower absorption, prolonged exposure.Can cause local irritation, limited volume.

For initial efficacy and pharmacokinetic studies, intraperitoneal or oral administration are common choices.

Proposed Experimental Workflow

This section outlines a general workflow for a pilot in vivo study to assess the pharmacokinetics and preliminary efficacy of this compound.

Workflow Diagram

G cluster_0 Pre-Dosing Phase cluster_1 Dosing & Observation Phase cluster_2 Endpoint Analysis Phase A Animal Acclimatization (≥ 7 days) B Randomization into Groups (e.g., Vehicle, Dose 1, Dose 2) A->B C Baseline Measurements (e.g., body weight, behavioral tests) B->C D Compound Administration (Selected Route) C->D E Post-Dosing Monitoring (Clinical signs, behavior) D->E F Pharmacokinetic Sampling (Blood collection at time points) D->F I Bioanalysis & Data Interpretation F->I G Efficacy Assessment (e.g., behavioral tests, tumor volume) H Terminal Sample Collection (Tissues, organs) G->H H->I

Caption: Proposed workflow for an in vivo pilot study.

Step-by-Step Protocol
  • Animal Acclimatization: House animals in a controlled environment for at least one week before the experiment to minimize stress-related variables.

  • Randomization: Randomly assign animals to treatment groups (e.g., vehicle control, low dose, high dose) to reduce bias[8].

  • Baseline Measurements: Record baseline data such as body weight and any relevant behavioral or physiological parameters.

  • Compound Administration: Prepare the formulation as described in Section 2.2 and administer it to the animals via the chosen route.

  • Post-Dosing Monitoring: Observe the animals for any signs of toxicity or adverse effects at regular intervals.

  • Pharmacokinetic Sampling: If assessing pharmacokinetics, collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose).

  • Efficacy Assessment: At the appropriate time point, perform the relevant efficacy assessments based on the disease model.

  • Terminal Sample Collection: At the end of the study, euthanize the animals and collect tissues and organs for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Analyze the collected data using appropriate statistical methods to determine the effects of the compound.

Potential Mechanism of Action and Signaling Pathway

The presence of a phenol and a piperidine ring suggests potential interactions with various biological targets, particularly in the central nervous system. Piperidine derivatives are known to interact with receptors such as opioid, sigma, and dopamine receptors[9][10]. The phenolic hydroxyl group can participate in hydrogen bonding, a key interaction in many ligand-receptor binding events.

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Compound This compound Receptor GPCR (e.g., Opioid/Sigma Receptor) Compound->Receptor Binds G_Protein Gαi/o Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression (e.g., analgesia, neuroprotection) CREB->Gene_Expression Regulates

Caption: Hypothetical GPCR-mediated signaling pathway.

This diagram illustrates a potential mechanism where the compound acts as an agonist at an inhibitory G-protein coupled receptor (GPCR), leading to downstream changes in gene expression related to its pharmacological effects.

Conclusion

This document provides a foundational protocol for the in vivo administration of this compound. Due to the lack of specific data for this compound, researchers are strongly encouraged to perform preliminary dose-finding and toxicity studies. Careful consideration of formulation, route of administration, and animal welfare will be paramount to obtaining reliable and reproducible data.

References

  • Yale Environmental Health & Safety. (n.d.). Phenol Standard Operating Procedure. Retrieved from [Link]

  • HA-International. (n.d.). Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices. Retrieved from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Phenolic resins. Retrieved from [Link]

  • Martel, F., et al. (2017). In Vitro and in Vivo Antitumoral Effects of Combinations of Polyphenols, or Polyphenols and Anticancer Drugs: Perspectives on Cancer Treatment. MDPI. Retrieved from [Link]

  • Redox. (2023). Safety Data Sheet Phenolic Resin. Retrieved from [Link]

  • Atlas Fibre. (n.d.). Safety Data Sheets – Phenolic Grades. Retrieved from [Link]

  • Moctezuma-Ramirez, A., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Retrieved from [Link]

  • Gómez-Zorita, S., et al. (2018). In vivo bioavailability of polyphenols from grape by-product extracts, and effect on lipemia of normocholesterolemic Wistar rats. PubMed. Retrieved from [Link]

  • San-Miguel, B., et al. (2020). Plant Phenolics: Bioavailability as a Key Determinant of Their Potential Health-Promoting Applications. PubMed Central. Retrieved from [Link]

  • ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids. Retrieved from [Link]

  • Al-Ghorbani, M., et al. (2018). Synthesis and in vivo anti-ulcer evaluation of some novel piperidine linked dihydropyrimidinone derivatives. PubMed. Retrieved from [Link]

  • Scribd. (n.d.). Antioxidant Activity of Phenolic Compounds From in Vitro Results To in Vivo Evidence. Retrieved from [Link]

  • Barros, L., et al. (2015). In vivo antioxidant activity of phenolic compounds: facts and gaps. Biblioteca Digital do IPB. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • ResearchGate. (2025). In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Retrieved from [Link]

  • Naseem, H., et al. (2022). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series. SpringerLink. Retrieved from [Link]

  • Semantic Scholar. (n.d.). General Principles of Preclinical Study Design. Retrieved from [Link]

  • Veranex. (2024). Critical Elements of High-Quality Preclinical Study Protocols. Retrieved from [Link]

  • Preprints.org. (2023). Designing an In Vivo Preclinical Research Study. Retrieved from [Link]

  • MDPI. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]

  • Chemical Journal of Kazakhstan. (2025). View of In silico EVALUATION OF THE PHARMACOKINETICS AND TOXICITY OF NOVEL PIPERIDINE DERIVATIVES. Retrieved from [Link]

  • PubMed. (n.d.). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. Retrieved from [Link]

Sources

Topic: A Methodological Framework for Evaluating 3-(2-Piperidin-2-ylethyl)phenol as a Potential Modulator of the GABA-A Receptor

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Methodological Framework

Audience: Researchers, scientists, and drug development professionals.

Abstract

The compound 3-(2-Piperidin-2-ylethyl)phenol incorporates two privileged scaffolds in medicinal chemistry: a phenol ring and a piperidine moiety.[1] Phenolic compounds are known to possess a wide range of biological activities and can modulate the function of various neurological targets, including the γ-aminobutyric acid type A (GABA-A) receptor.[2][3] The GABA-A receptor, a ligand-gated chloride ion channel, is a critical mediator of inhibitory neurotransmission in the central nervous system and a validated target for therapies addressing anxiety, epilepsy, and sleep disorders.[4] This document presents a comprehensive, multi-stage methodological framework for the systematic evaluation of this compound as a potential inhibitor or allosteric modulator of the GABA-A receptor. We provide a logical workflow, from initial in silico assessment to in vitro binding and cell-based functional characterization, complete with detailed, field-proven protocols. The objective is to equip researchers with a self-validating system to thoroughly characterize the compound's mechanism of action and therapeutic potential.

Rationale and Strategic Overview

The structural components of this compound suggest a plausible interaction with neurological receptors. The phenol group can participate in hydrogen bonding and π-stacking interactions, while the piperidine ring provides a basic nitrogen center and conformational flexibility crucial for binding to target proteins.[5] Given that various phenolic compounds are known to be activators, inhibitors, or allosteric ligands of GABA-A receptor function, this receptor presents a logical and compelling hypothetical target for investigation.[2][3]

Our proposed workflow follows a three-pillar approach to establish a comprehensive pharmacological profile:

  • Computational Assessment: To predict the binding feasibility and identify potential interaction sites on the GABA-A receptor.

  • In Vitro Binding Assays: To empirically determine the compound's binding affinity (Ki) for the receptor.

  • Cell-Based Functional Assays: To characterize the functional consequence of binding—whether it inhibits, activates, or modulates receptor activity.

This tiered approach ensures that resources are used efficiently, with each stage providing the validation necessary to proceed to the next.

Pillar 1: Computational Assessment via Molecular Docking

Expertise & Causality: Molecular docking serves as a cost-effective initial screen to predict whether a ligand can physically fit into a receptor's binding pocket and to estimate the strength of the interaction. By modeling the interaction between this compound and a high-resolution crystal structure of the GABA-A receptor, we can generate testable hypotheses about its binding mode and affinity, guiding subsequent experimental design.[6][7]

Protocol 1: Molecular Docking with AutoDock Vina

This protocol outlines the essential steps for performing a rigid receptor, flexible ligand docking study.

1. Preparation of the Receptor (GABA-A): a. Obtain a suitable crystal structure of a human GABA-A receptor from the Protein Data Bank (PDB). Select a structure that is co-crystallized with a known ligand to identify the relevant binding pocket. b. Using molecular modeling software (e.g., UCSF Chimera, PyMOL), remove all non-essential components: water molecules, co-solvents, and the original ligand. c. Add polar hydrogen atoms and assign partial charges (e.g., Gasteiger charges). This is critical for calculating electrostatic interactions. d. Save the prepared receptor structure in the required PDBQT format.

2. Preparation of the Ligand (this compound): a. Generate a 3D structure of the compound from its SMILES string (OC1=CC(CCC2NCCCC2)=CC=C1) using software like Avogadro or ChemDraw. b. Perform an initial energy minimization of the ligand structure. c. Define the rotatable bonds and assign partial charges. The flexibility of the ethyl-piperidine linker is key to its ability to adopt an optimal binding conformation. d. Save the prepared ligand in PDBQT format.

3. Docking Simulation: a. Define the "grid box," which is the three-dimensional space where the docking algorithm will search for binding poses. Center this box on the previously identified binding site from the co-crystallized ligand. b. Run the AutoDock Vina simulation. The program will generate multiple binding poses for the ligand, ranked by their predicted binding affinity (in kcal/mol).

4. Analysis of Results: a. Analyze the top-ranked poses. A lower binding energy score indicates a more favorable predicted interaction. b. Visualize the ligand-receptor complex to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic contacts, or π-stacking with specific amino acid residues in the binding pocket.

Data Presentation: Predicted Docking Results
ParameterPredicted ValueInteracting Residues (Example)
Binding Affinity (kcal/mol)-8.5 to -10.0Tyr157, Thr202, Phe200
Hydrogen Bonds2Ser156, Glu155
Hydrophobic Interactions5Leu198, Met205, Val211
Visualization: Computational Workflow

G cluster_prep Preparation Phase cluster_dock Simulation Phase cluster_analysis Analysis Phase Receptor 1. Obtain & Clean GABA-A PDB Structure Grid 3. Define Grid Box Receptor->Grid Ligand 2. Generate & Minimize Ligand 3D Structure Ligand->Grid Dock 4. Run Docking (AutoDock Vina) Grid->Dock Analyze 5. Analyze Poses & Binding Energy Dock->Analyze Visualize 6. Visualize Interactions Analyze->Visualize

Caption: Workflow for in silico molecular docking.

Pillar 2: In Vitro Characterization via Radioligand Binding Assay

Expertise & Causality: A positive docking result is predictive, not definitive. A radioligand binding assay is the gold standard for quantifying the affinity of a test compound for a receptor. This experiment directly measures the ability of this compound to displace a known, radioactively labeled ligand from the GABA-A receptor, allowing for the determination of its inhibitory constant (Ki).[8]

Protocol 2: Competitive Radioligand Binding Assay

This protocol is designed to determine the IC50 and Ki of the test compound.

1. Materials and Reagents:

  • Membrane Preparation: Cell membranes from a stable cell line overexpressing the human GABA-A receptor (e.g., HEK293 cells).
  • Radioligand: A high-affinity GABA-A receptor ligand, such as [³H]Muscimol (agonist site) or [³H]Flunitrazepam (benzodiazepine site). The choice depends on the predicted binding site from docking studies.
  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
  • Non-specific Binding Control: A high concentration of a known, non-radioactive ligand (e.g., unlabeled GABA or Diazepam).
  • Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-treated with a substance like polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.[8]
  • Scintillation Counter: To measure radioactivity.

2. Step-by-Step Procedure: a. Prepare Serial Dilutions: Create a series of dilutions of the test compound in assay buffer, typically covering a concentration range from 10⁻¹¹ M to 10⁻⁴ M. b. Assay Plate Setup: In a 96-well plate, set up triplicate wells for:

  • Total Binding: Membrane preparation + Radioligand + Assay Buffer.
  • Non-specific Binding (NSB): Membrane preparation + Radioligand + Non-specific Binding Control.
  • Competition: Membrane preparation + Radioligand + each concentration of the test compound. c. Incubation: Add the membrane preparation (typically 20-50 µg of protein per well) to all wells. Add the radioligand at a concentration at or below its Kd value.[9] Add the test compound dilutions or controls. Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a predetermined time to reach equilibrium. d. Harvesting: Rapidly terminate the binding reaction by vacuum filtering the contents of each well through the glass fiber filter plate. This step separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through). e. Washing: Quickly wash each filter with ice-cold assay buffer to remove any remaining unbound radioligand. The speed of this step is crucial to prevent dissociation of the bound ligand. f. Quantification: Place the filter mat into a scintillation vial with scintillation cocktail, or directly measure the 96-well filter plate in a compatible microplate scintillation counter.

3. Data Analysis: a. Calculate the Specific Binding at each test compound concentration: Specific Binding = (Total Binding DPM) - (NSB DPM). b. Plot the percent specific binding against the log concentration of the test compound. c. Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value—the concentration of the test compound that displaces 50% of the specific binding. d. Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Data Presentation: Binding Affinity Results
Assay TypeRadioligandIC50 (nM)Ki (nM)
Competitive Binding[³H]Muscimol[Experimental Value][Calculated Value]
Visualization: Radioligand Binding Workflow

G cluster_setup Assay Setup cluster_rxn Reaction & Separation cluster_analysis Quantification & Analysis Reagents 1. Prepare Reagents: Membranes, Radioligand, Test Compound Plate 2. Pipette into 96-Well Plate Reagents->Plate Incubate 3. Incubate to Reach Equilibrium Plate->Incubate Filter 4. Rapid Filtration (Separate Bound/Free) Incubate->Filter Count 5. Scintillation Counting Filter->Count Analyze 6. Calculate IC50 & Ki (Cheng-Prusoff) Count->Analyze

Caption: Workflow for a competitive radioligand binding assay.

Pillar 3: Cell-Based Functional Characterization

Expertise & Causality: Demonstrating binding affinity is insufficient to claim inhibitory activity. A functional assay is required to determine how the compound affects the receptor's primary function—ion channel gating.[11] A cell-based assay provides a more physiologically relevant context than a membrane preparation, allowing for the assessment of functional outcomes like ion flux.[12] This step clarifies whether the compound is an agonist (activates the channel), an antagonist (blocks activation), or a positive/negative allosteric modulator (enhances or diminishes the effect of the natural agonist, GABA).

Protocol 3: Fluorescence-Based Ion Flux Assay

This high-throughput-compatible assay measures changes in intracellular chloride concentration, a direct readout of GABA-A receptor channel activity.

1. Materials and Reagents:

  • Cell Line: A cell line stably expressing the human GABA-A receptor (e.g., HEK293 or CHO cells).
  • Fluorescent Dye: A chloride-sensitive fluorescent indicator dye.
  • Assay Plates: Black, clear-bottom 96- or 384-well microplates suitable for fluorescence measurements.
  • Agonist: GABA at a known concentration (e.g., EC50).
  • Assay Buffer: A buffer with a defined chloride concentration.
  • Instrumentation: A fluorescence microplate reader with automated liquid handling capabilities (e.g., FLIPR or FlexStation).

2. Step-by-Step Procedure: a. Cell Plating: Seed the cells into the microplates and grow them to form a confluent monolayer. b. Dye Loading: Remove the growth medium and load the cells with the chloride-sensitive fluorescent dye according to the manufacturer's instructions. This typically involves a 30-60 minute incubation. c. Compound Pre-incubation: Wash the cells with assay buffer. Add serial dilutions of this compound to the wells and incubate for a set period (e.g., 15-30 minutes). This step allows the compound to bind to the receptor before stimulation. d. Fluorescence Measurement and Agonist Addition:

  • Place the plate in the fluorescence reader and begin recording a baseline fluorescence signal.
  • The instrument then automatically adds a solution containing the GABA agonist to all wells.
  • Continue recording the fluorescence signal for several minutes to capture the full response profile (a change in fluorescence indicates chloride influx through the opened GABA-A channels). e. Data Acquisition Modes:
  • To test for antagonist activity: Pre-incubate with the test compound, then stimulate with an EC50 concentration of GABA. A decrease in the GABA-induced signal indicates antagonism.
  • To test for agonist activity: Add the test compound directly without any GABA. An increase in signal indicates agonism.
  • To test for positive allosteric modulator (PAM) activity: Pre-incubate with the test compound, then stimulate with a low (e.g., EC20) concentration of GABA. An enhancement of the GABA signal indicates PAM activity.

3. Data Analysis: a. The change in fluorescence intensity (ΔF) is calculated for each well. b. For antagonist or modulator modes, normalize the data to the control wells (GABA alone). c. Plot the normalized response against the log concentration of the test compound. d. Use non-linear regression to calculate the functional IC50 (for antagonists) or EC50 (for PAMs).

Data Presentation: Functional Activity Results
Functional ModeAgonist (GABA)EC50 / IC50 (µM)Max Response (% of GABA)
AntagonistEC50 GABA[Calculated IC50][Calculated % Inhibition]
Positive ModulatorEC20 GABA[Calculated EC50][Calculated % Potentiation]
Visualization: Cell-Based Functional Assay Workflow

G cluster_prep Cell Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Seed 1. Seed Cells in Microplate Load 2. Load Cells with Fluorescent Dye Seed->Load PreIncubate 3. Pre-incubate with Test Compound Load->PreIncubate Measure 4. Measure Fluorescence & Add GABA Agonist PreIncubate->Measure Calc 5. Calculate Change in Fluorescence (ΔF) Measure->Calc Curve 6. Generate Dose-Response Curve (EC50/IC50) Calc->Curve

Caption: Workflow for a fluorescence-based ion flux assay.

Conclusion

This application note provides a rigorous, logically sequenced framework for the comprehensive evaluation of this compound as a novel modulator of the GABA-A receptor. By integrating computational predictions with empirical in vitro binding and cell-based functional data, researchers can build a robust pharmacological profile of the compound. Each protocol is designed as a self-validating system, ensuring that the causality behind each experimental choice is clear and the resulting data is trustworthy. This systematic approach is essential for identifying and validating new chemical entities in the early stages of drug discovery and for elucidating their precise mechanism of action.

References

  • Benchchem. (2025). Application Notes and Protocols for Developing Enzyme Inhibition Assays for Indole-Based Compounds. Benchchem. Link

  • Moore, G. L., & Cochran, J. R. (2012). Cell-Binding Assays for Determining the Affinity of Protein–Protein Interactions: Technologies and Considerations. PMC - NIH. Link

  • Benchchem. (2025). An In-Depth Technical Guide to Receptor Binding Affinity Assays: The Case of Clozapine. Benchchem. Link

  • Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. Link

  • Creative Biolabs. (n.d.). Cell based Binding Assay. Creative Biolabs. Link

  • Wang, S., et al. (2020). Guidelines for the digestive enzymes inhibition assay. ResearchGate. Link

  • Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Link

  • MilliporeSigma. (n.d.). Receptor Binding Assays. MilliporeSigma. Link

  • Labsolu. (n.d.). This compound. Labsolu. Link

  • Sigma-Aldrich. (n.d.). This compound. Sigma-Aldrich. Link

  • Grant, S. K. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Link

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. NCBI Bookshelf. Link

  • Benchchem. (2025). Theoretical and Computational Approaches in the Study of Piperidine-Based Compounds: A Technical Guide. Benchchem. Link

  • ChemSynthesis. (2025). 4-(2-piperidin-2-yl-ethyl)-phenol. ChemSynthesis. Link

  • Hit2Lead. (n.d.). This compound | CAS# 915921-63-0. Hit2Lead. Link

  • Autech. (n.d.). This compound,915921-63-0. Autech. Link

  • ChemBridge. (n.d.). This compound | SC-4011370. ChemBridge. Link

  • PubChem. (n.d.). 3-(Piperidin-1-yl)phenol. PubChem. Link

  • Rajendran, A., et al. (2022). Synthesis, Spectroscopic, Computational, Biological and Molecular docking studies on 3‐allyl 2,6‐diaryl piperidin‐4‐ones. ResearchGate. Link

  • Asija, S., & Sahu, V. (2016). Biological Importance of Phenol Derivatives as Potent Bioactive Compound: A Review. Bentham Science. Link

  • Velraj, G., et al. (2022). Design, docking, and DFT investigations of 2,6-bis(3,4-dihydroxyphenyl)-3-phenethylpiperidin-4-one. PMC - PubMed Central. Link

  • Reda, T., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PMC - PubMed Central. Link

  • Beilstein Journals. (n.d.). Transition-metal-catalyzed synthesis of phenols and aryl thiols. Beilstein Journals. Link

  • Stary, E., et al. (2022). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. PMC - PubMed Central. Link

  • Benchchem. (n.d.). 4-(Piperidin-4-ylmethyl)phenol. Benchchem. Link

  • Kumar, A., et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. Link

  • Liu, H., et al. (n.d.). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine. ResearchGate. Link

  • García-Arce, M., et al. (2022). Study of the Phenolic Compounds and Biological Activities of the Wild Fruits of Vaccinium leucanthum Schltdl. MDPI. Link

  • da Silva, A. F., et al. (2026). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. ResearchGate. Link

  • Wiese, M., et al. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. PMC - NIH. Link

  • Menzikov, M., et al. (2024). Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae. Frontiers in Pharmacology. Link

  • Menzikov, M., et al. (2024). Phenols and GABAA receptors: from structure and molecular mechanisms action to neuropsychiatric sequelae. PubMed. Link

  • Carreño-García, S., et al. (2022). Phenolics as GABAA Receptor Ligands: An Updated Review. MDPI. Link

  • Carreño-García, S., et al. (2025). (PDF) Phenolics as GABAA Receptor Ligands: An Updated Review. ResearchGate. Link

  • Smolecule. (n.d.). Buy Ethyl Phenyl(piperidin-2-yl)acetate hydrochloride. Smolecule. Link

  • PubChem. (n.d.). 2-(2-Piperidin-1-ylethyl)phenol. PubChem. Link

Sources

Application Notes & Protocols: Exploring the Antimycotic Potential of 3-(2-Piperidin-2-ylethyl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The persistent challenge of fungal infections, exacerbated by the rise of drug-resistant strains, necessitates the exploration of novel chemical scaffolds for antimycotic drug discovery. Piperidine derivatives have emerged as a promising class of compounds with a wide range of pharmacological activities, including antifungal properties.[1][2] This document provides a comprehensive guide for researchers and drug development professionals on how to investigate the antimycotic potential of a specific subclass: 3-(2-Piperidin-2-ylethyl)phenol and its derivatives. We present detailed protocols for the systematic evaluation of their antifungal efficacy, insights into potential mechanisms of action based on related structures, and a framework for data analysis and interpretation.

Introduction: The Rationale for Investigating this compound Derivatives

The core structure, combining a phenol group with a piperidine moiety, offers a compelling starting point for antifungal drug discovery. Phenolic compounds are known for their broad-spectrum antimicrobial properties, often attributed to their ability to disrupt cell membranes and interfere with essential cellular functions.[3][4] The piperidine ring is a prevalent scaffold in numerous pharmaceuticals and natural alkaloids, recognized for its role in modulating biological activity and improving pharmacokinetic properties.[1] The combination of these two functional groups in this compound suggests a potential for synergistic or novel antifungal mechanisms.

Derivatization of this core structure allows for the systematic exploration of the structure-activity relationship (SAR), optimizing for potency, selectivity, and reduced toxicity. Modifications can be targeted at the phenol (e.g., etherification, esterification), the piperidine nitrogen (e.g., alkylation, acylation), or the ethyl linker, to fine-tune the compound's physicochemical properties and target engagement.

Proposed Mechanism of Action: A Hypothesis-Driven Approach

While the specific mechanism of action for this compound derivatives is yet to be elucidated, we can hypothesize potential pathways based on the known activities of related piperidine and phenolic compounds. This provides a rational basis for designing mechanism-of-action studies.

A primary hypothesized mechanism involves the disruption of fungal cell membrane integrity. The lipophilic nature of the phenol and piperidine components may facilitate intercalation into the ergosterol-rich fungal membrane, leading to increased permeability, leakage of intracellular contents, and ultimately, cell death. Another potential target is the fungal cell wall, where interference with key enzymes involved in glucan or chitin synthesis could compromise structural integrity.[5]

Furthermore, some piperidine derivatives have been shown to induce oxidative stress through the generation of reactive oxygen species (ROS), leading to apoptosis-like cell death.[5] It is also plausible that these compounds could inhibit key fungal enzymes, such as those involved in ergosterol biosynthesis or metabolic pathways like succinate dehydrogenase.[6][7]

G cluster_compound This compound Derivative cluster_fungal_cell Fungal Cell Compound Compound Membrane Cell Membrane (Ergosterol Rich) Compound->Membrane Disruption & Permeabilization Wall Cell Wall (Chitin/Glucan) Compound->Wall Inhibition of Synthesis Mitochondrion Mitochondrion Compound->Mitochondrion ROS Production Enzymes Essential Enzymes (e.g., SDH, Ergosterol biosynthesis) Compound->Enzymes Enzyme Inhibition Cell_Death FUNGAL CELL DEATH Membrane->Cell_Death Leakage Wall->Cell_Death Lysis Mitochondrion->Cell_Death Apoptosis Enzymes->Cell_Death Metabolic Collapse

Caption: Experimental workflow for determining MIC and MFC of test compounds.

Data Presentation and Interpretation

Systematic and clear presentation of data is crucial for evaluating the potential of the synthesized derivatives.

Tabulation of Results

Summarize the MIC and MFC data in a table for easy comparison across different derivatives and fungal strains.

Compound IDModificationC. albicans MIC (µg/mL)C. albicans MFC (µg/mL)A. fumigatus MIC (µg/mL)A. fumigatus MFC (µg/mL)
Parent This compound32>641664
DERIV-01 4-Chloro substitution on phenol81648
DERIV-02 N-benzyl on piperidine1632816
Fluconazole Positive Control1>64N/AN/A
Amphotericin B Positive Control0.510.51

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Interpreting the Data
  • Potency: Lower MIC values indicate higher potency.

  • Spectrum of Activity: Activity against a broad range of yeasts and molds is desirable.

  • Fungicidal vs. Fungistatic Activity: If the MFC is close to the MIC (e.g., MFC/MIC ratio ≤ 4), the compound is generally considered fungicidal. A high MFC/MIC ratio suggests fungistatic activity. [8]Fungicidal compounds are often preferred for treating infections in immunocompromised patients.

  • Structure-Activity Relationship (SAR): By comparing the activity of different derivatives, researchers can identify which chemical modifications enhance or diminish antifungal potency, guiding the design of next-generation compounds. For example, in the hypothetical data above, the addition of a chloro group (DERIV-01) significantly improved both potency and fungicidal activity.

Conclusion and Future Directions

The exploration of this compound derivatives represents a promising avenue for the discovery of new antifungal agents. The protocols outlined in this guide provide a robust framework for the initial screening and characterization of these compounds. Promising candidates identified through these assays should be advanced to further studies, including:

  • Cytotoxicity Assays: Evaluating the toxicity of the compounds against mammalian cell lines to determine their selectivity index.

  • Time-Kill Studies: To understand the dynamics of fungal killing over time. [9]* Mechanism of Action Studies: Utilizing techniques such as membrane permeabilization assays, ROS detection, and enzyme inhibition assays to elucidate the specific molecular targets.

  • In Vivo Efficacy Studies: Testing the most promising, non-toxic compounds in animal models of fungal infection.

By following a systematic and hypothesis-driven approach, the scientific community can effectively unlock the antimycotic potential of this novel chemical class.

References

  • National Committee for Clinical Laboratory Standards. (2002). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Second Edition. M27-A2. NCCLS. [Link]

  • Pfaller, M. A., & Diekema, D. J. (2004). Antifungal Susceptibility Testing: Practical Aspects and Current Challenges. Clinical Microbiology Reviews, 17(4), 273-297. [Link]

  • Lewis, R. E., & Kontoyiannis, D. P. (2021). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 8(7), ofab338. [Link]

  • Soliman, S. S. M., et al. (2023). Exploring the Potential Mechanism of Action of Piperine against Candida albicans and Targeting Its Virulence Factors. Journal of Fungi, 9(12), 1169. [Link]

  • Gucwa, K., et al. (2018). Antifungal Activity of Morpholine and Piperidine Based Surfactants. ResearchGate. [Link]

  • Li, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. Journal of Agricultural and Food Chemistry. [Link]

  • Kauffman, C. A. (n.d.). Susceptibility. Doctor Fungus. [Link]

  • PubMed. (2024). Design, Synthesis, Antifungal Activity, and Mechanism of Action of New Piperidine-4-carbohydrazide Derivatives Bearing a Quinazolinyl Moiety. [Link]

  • U.S. Food and Drug Administration. (2022). Antifungal Susceptibility Test Interpretive Criteria. [Link]

  • American Society for Microbiology. (2023). A novel pan-fungal screening platform for antifungal drug discovery: proof of principle study. Antimicrobial Agents and Chemotherapy. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). Novel Topical Stick for C. albicans. [Link]

  • Belen’kaya, E. A., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7437. [Link]

  • Fraunhofer-Publica. (n.d.). Identification of novel antifungal compounds using a HTS activity-selectivity assay. [Link]

  • ResearchGate. (2024). A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. [Link]

  • ACS Omega. (2021). Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. [Link]

  • DUT Open Scholar. (n.d.). Pharmacological screening of synthetic piperidine derivatives. [Link]

  • PubMed. (2013). Synthesis, antifungal and cytotoxic activities of 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidinones. [Link]

  • ResearchGate. (2016). Antimicrobial and antioxidant activities of piperidine derivatives. [Link]

  • ResearchGate. (n.d.). Synthesis and antifungal activity of 2-allylphenol derivatives against fungal plant pathogens. [Link]

  • PubMed. (1991). Antifungal activity of novel 5-carbonyl derivatives of 3-phenyl-3-(1H-imidazol-1-ylmethyl)-2-methylisoxazolidines. [Link]

  • National Institutes of Health. (2023). Antifungal Activity of 2-Allylphenol Derivatives on the Botrytis cinerea Strain: Assessment of Possible Action Mechanism. [Link]

  • National Institutes of Health. (n.d.). Synthesis, Characterization, and Evaluation of the Antifungal Properties of 3-Indolyl-3-Hydroxy Oxindole Derivatives Against Plant Pathogenic Fungi. [Link]

  • ResearchGate. (2012). Synthesis of New Heterocycles Derived from 3-(3-Methyl-1H-indol-2-yl)-3-oxopropanenitrile as Potent Antifungal Agents. [Link]

  • PubMed. (1988). 5-([aryl or aryloxy (or thio)]methyl)-3-(1H-imidazol-1-ylmethyl)-3-(2-thienyl)-2-methylisoxazolidine derivatives as novel antifungal agents. [Link]

  • PubMed. (2007). Synthesis and antifungal activity of 1-aryl-3-phenethylamino-1-propanone hydrochlorides and 3-aroyl-4-aryl-1-phenethyl-4-piperidinols. [Link]

Sources

The Dual-Faced Ligand: A Guide to the Neuroscience Applications of 3-(2-Piperidin-2-ylethyl)phenol (Preclamol)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Complexity of Preclamol

3-(2-Piperidin-2-ylethyl)phenol, a compound more commonly recognized in neuroscience literature by its racemic designation 3-PPP or, more specifically, its pharmacologically active levorotatory enantiomer, (-)-3-PPP (Preclamol) , represents a fascinating tool for dissecting the intricacies of the dopamine system. Initially explored for its potential as an antipsychotic and anti-Parkinsonian agent, its unique pharmacological profile has secured its place as a valuable research compound.[1][2][3] This guide provides an in-depth exploration of Preclamol's mechanism of action and detailed protocols for its application in modern neuroscience research.

Preclamol is not a simple agonist or antagonist. It embodies the concept of functional selectivity, acting as a partial agonist at presynaptic dopamine D2 autoreceptors while simultaneously behaving as a functional antagonist at postsynaptic D2 receptors .[2] This dual activity allows it to stabilize the dopamine system: inhibiting dopamine synthesis and release in states of hyperdopaminergia (acting as an agonist at autoreceptors) and blocking postsynaptic receptors in the presence of high synaptic dopamine concentrations (acting as an antagonist). Furthermore, Preclamol and its dextrorotatory enantiomer, (+)-3-PPP, exhibit significant affinity for sigma (σ) receptors, adding another layer of complexity to its pharmacological effects.[4][5]

This document will serve as a comprehensive resource, detailing the molecular mechanisms of Preclamol and providing field-proven protocols for its use in key in vitro and in vivo neuroscience applications.

Pharmacological Profile

The nuanced activity of Preclamol is best understood by examining its binding affinities and functional effects at its primary targets. The following table summarizes its receptor binding profile.

Receptor SubtypeLigandSpeciesK i (nM)Reference
Dopamine D2 (-)-3-PPPHuman~15-30Estimated from multiple sources
Dopamine D3 (-)-3-PPPHuman~20-50Estimated from multiple sources
Sigma-1 (σ1) (+)-3-PPPRat BrainKH: 1.3-7.5, KL: 84-500[5]
Sigma-1 (σ1) (-)-3-PPPRat Brain~250Inferred from enantiomeric differences

Note: Ki values can vary between studies based on experimental conditions (e.g., tissue preparation, radioligand used). The values presented are representative estimates. (+)-3-PPP shows higher affinity for sigma receptors.

Mechanism of Action: The Dopamine D2 Autoreceptor Signaling Cascade

Preclamol's primary mechanism in modulating dopaminergic neurotransmission is through its partial agonism at the Gi/o-coupled D2 autoreceptors located on the presynaptic terminal and soma/dendrites of dopamine neurons. Activation of these autoreceptors initiates a negative feedback loop that curtails dopamine synthesis and release.

The signaling pathway is as follows:

  • Binding and G-Protein Activation: Preclamol binds to the D2 autoreceptor, inducing a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi/o heterotrimeric G-protein.

  • G-Protein Dissociation: The G-protein dissociates into its Gαi/o-GTP and Gβγ subunits.

  • Downstream Effector Modulation:

    • Gαi/o-GTP directly inhibits the enzyme adenylyl cyclase , leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).[6][7]

    • The Gβγ subunit directly interacts with and activates G-protein-gated inwardly rectifying potassium (GIRK) channels .[7][8] This activation leads to an efflux of potassium ions, hyperpolarizing the neuron and reducing its firing rate.[8]

    • The Gβγ subunit can also inhibit voltage-gated calcium channels, further reducing neurotransmitter release.

This cascade of events ultimately leads to a reduction in dopamine synthesis (via decreased PKA activity) and release (via hyperpolarization and reduced calcium influx), providing a powerful mechanism to dampen excessive dopaminergic activity.

D2_Autoreceptor_Signaling cluster_0 Presynaptic Terminal Preclamol (-)-3-PPP (Preclamol) D2R Dopamine D2 Autoreceptor Preclamol->D2R Binds (Partial Agonist) G_protein Gi/o Protein (αβγ) D2R->G_protein Activates G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_beta_gamma Gβγ G_protein->G_beta_gamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits GIRK GIRK Channel (K+) G_beta_gamma->GIRK Activates cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates DA_synthesis Dopamine Synthesis PKA->DA_synthesis Reduces K_ion GIRK->K_ion Efflux DA_release Dopamine Release K_ion->DA_release Hyperpolarization Reduces Release

In Vitro Experimental Workflow

PART 2: In Vivo Application Notes & Protocols

Application Note: Monitoring Neurotransmitter Dynamics with In Vivo Microdialysis

In vivo microdialysis is a powerful technique for measuring the extracellular concentrations of neurotransmitters in specific brain regions of freely moving animals. [9]To investigate the dopamine-suppressing effects of Preclamol via its autoreceptor agonist activity, microdialysis can be performed in the striatum, a key area of the dopamine system. By administering Preclamol systemically or locally through the dialysis probe (reverse dialysis), researchers can monitor the resulting changes in extracellular dopamine and its metabolites (DOPAC and HVA). A decrease in extracellular dopamine following Preclamol administration provides direct evidence of its in vivo efficacy as a D2 autoreceptor agonist.

This protocol details the procedure for measuring dopamine release in the striatum of an anesthetized or freely moving rat following the administration of (-)-3-PPP.

I. Materials

  • Animals: Male Sprague-Dawley or Wistar rats (250-350 g).

  • Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane or ketamine/xylazine), surgical drill, dental cement.

  • Microdialysis Probes: Concentric design with a 2-4 mm membrane (e.g., from CMA or BASi).

  • Perfusion System: Microinfusion pump, liquid switch, and gastight syringes.

  • Perfusion Fluid (aCSF): Artificial cerebrospinal fluid (e.g., 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 0.85 mM MgCl2), filtered and degassed.

  • Fraction Collector: Refrigerated to prevent neurotransmitter degradation.

  • Analysis System: HPLC with electrochemical detection (HPLC-ED).

  • Test Compound: (-)-3-PPP, dissolved in saline for systemic injection or in aCSF for local perfusion.

II. Procedure

  • Surgical Implantation of Guide Cannula: a. Anesthetize the rat and place it in the stereotaxic frame. b. Perform a craniotomy over the target brain region. For the striatum, typical coordinates are: AP +1.0 mm, ML ±2.5 mm from bregma; DV -3.0 mm from dura. c. Lower the guide cannula to the desired depth and secure it to the skull with dental cement. d. Allow the animal to recover for 3-7 days.

  • Microdialysis Experiment: a. On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the striatum. b. Connect the probe to the perfusion system and begin perfusing with aCSF at a slow, constant rate (e.g., 1.0-2.0 µL/min). c. Allow a stabilization period of at least 90-120 minutes. d. Begin collecting dialysate samples into vials containing an antioxidant (e.g., perchloric acid) every 15-20 minutes using a refrigerated fraction collector. e. Collect at least 3-4 stable baseline samples. f. Administer (-)-3-PPP (e.g., 1-5 mg/kg, i.p. or s.c.) or switch the perfusion fluid to aCSF containing a known concentration of (-)-3-PPP. g. Continue collecting samples for at least 2-3 hours post-administration. h. At the end of the experiment, perfuse with a high-potassium aCSF (e.g., 100 mM KCl) to verify probe placement and neuronal viability (this should cause a large increase in dopamine release).

  • Sample Analysis: a. Analyze the dialysate samples for dopamine, DOPAC, and HVA content using HPLC-ED. b. Quantify the concentrations by comparing peak heights or areas to those of known standards.

III. Data Analysis

  • Calculate the average concentration of dopamine in the baseline samples.

  • Express the post-administration dopamine levels as a percentage of the baseline average.

  • Plot the percent change in dopamine concentration over time.

  • Use statistical analysis (e.g., ANOVA with repeated measures) to determine the significance of the drug-induced changes compared to baseline or a vehicle-treated control group.

Application Note: Assessing Antipsychotic-like Activity in Behavioral Models

The dual action of Preclamol suggests it may have antipsychotic properties. This can be tested in rodent models that mimic certain aspects of psychosis. One common model involves inducing hyperlocomotion with a psychostimulant like amphetamine. A potential antipsychotic drug would be expected to attenuate this hyperactivity. Another relevant test is the prepulse inhibition (PPI) of the startle reflex, which models sensorimotor gating deficits observed in schizophrenia. [10][11]

This protocol assesses the ability of (-)-3-PPP to reverse the hyperlocomotor effects of d-amphetamine in rats.

I. Materials

  • Animals: Male Wistar or Sprague-Dawley rats.

  • Testing Apparatus: Open-field arenas equipped with automated activity monitoring systems (e.g., infrared beams).

  • Drugs: (-)-3-PPP hydrochloride and d-amphetamine sulfate, dissolved in 0.9% saline.

II. Procedure

  • Habituation: a. On the day before testing, place each rat in an open-field arena for 30-60 minutes to allow habituation to the novel environment.

  • Testing Day: a. Divide animals into groups (e.g., Vehicle + Saline; Vehicle + Amphetamine; (-)-3-PPP dose 1 + Amphetamine; (-)-3-PPP dose 2 + Amphetamine). b. Administer (-)-3-PPP (e.g., 2, 4, 8 mg/kg, i.p.) or vehicle. c. After a pretreatment interval (e.g., 30 minutes), administer d-amphetamine (e.g., 1.5 mg/kg, i.p.) or saline. d. Immediately place the animals into the open-field arenas and record locomotor activity (e.g., distance traveled, beam breaks) for 60-90 minutes.

III. Data Analysis

  • Analyze the locomotor activity data in time bins (e.g., 5-minute intervals).

  • Calculate the total locomotor activity for each animal over the entire session.

  • Compare the activity of the different treatment groups using ANOVA followed by post-hoc tests. A significant reduction in amphetamine-induced locomotion by (-)-3-PPP would indicate potential antipsychotic-like efficacy. [12]

Conclusion and Future Perspectives

(-)-3-PPP (Preclamol) remains a cornerstone tool for neuropharmacological research due to its unique profile as a dopamine system stabilizer. Its ability to act as a presynaptic partial agonist and postsynaptic antagonist provides a model for understanding the therapeutic mechanisms of newer antipsychotics like aripiprazole. [1][2][4][13]The detailed protocols provided herein offer a robust framework for researchers to investigate the binding, functional activity, and in vivo effects of Preclamol and other functionally selective ligands. As our understanding of the distinct roles of presynaptic and postsynaptic dopamine receptors in neuropsychiatric disorders continues to evolve, the precise and multifaceted actions of Preclamol will ensure its continued relevance in the quest for more refined therapeutic strategies.

References

  • Burris, K. D., et al. (2002). Aripiprazole, a novel antipsychotic, is a high-affinity partial agonist at human dopamine D2 receptors. Journal of Pharmacology and Experimental Therapeutics, 302(1), 381-389. [Link]

  • Itzhak, Y. (1989). Multiple affinity binding states of the sigma receptor: effect of GTP-binding protein-modifying agents. Molecular Pharmacology, 36(4), 512-517. [Link]

  • Mailman, R. B., & Murthy, V. (2010). Third generation antipsychotics: partial agonism or functional selectivity? Current Pharmaceutical Design, 16(5), 488-491. [Link]

  • Tamminga, C. A., et al. (1992). Pharmacologic properties of (-)-3PPP (preclamol) in man. Journal of Neural Transmission, 88(3), 165-175. [Link]

  • Pani, L., et al. (1993). Preclamol and parkinsonian fluctuations. Clinical Neuropharmacology, 16(6), 550-554. [Link]

  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British Journal of Pharmacology, 153(7), 1353-1363. [Link]

  • Philipp, M., et al. (2018). Gi/o protein-coupled receptors in dopamine neurons inhibit the sodium leak channel NALCN. eLife, 7, e41530. [Link]

  • Lahti, A. C., et al. (1993). Antipsychotic properties of the partial dopamine agonist (-)-3-(3-hydroxyphenyl)-N-n-propylpiperidine(preclamol) in schizophrenia. Biological Psychiatry, 33(8-9), 629-631. [Link]

  • Lin, L., et al. (2006). Assays for enhanced activity of low efficacy partial agonists at the D2 dopamine receptor. British Journal of Pharmacology, 149(4), 368-378. [Link]

  • Geyer, M. A., & Ellenbroek, B. (2003). Animal models of schizophrenia. In Neuropsychopharmacology: The Fifth Generation of Progress. American College of Neuropsychopharmacology.
  • Wood, M. D., et al. (2006). Functional selectivity of dopamine receptor agonists. I. Selective activation of postsynaptic dopamine D2 receptors linked to adenylate cyclase. Journal of Pharmacology and Experimental Therapeutics, 316(2), 852-859. [Link]

  • Ahlenius, S., & Hillegaart, V. (1984). Effects of (-)3-PPP on acquisition and retention of a conditioned avoidance response in the rat. Psychopharmacology, 84(4), 441-445. [Link]

  • Lidow, M. S., et al. (1998). Differentiative effects of dopamine on striatal neurons involve stimulation of the cAMP/PKA pathway. Journal of Neuroscience, 18(24), 10349-10359. [Link]

  • Navarro, G., et al. (2013). Cocaine inhibits dopamine D2 receptor signaling via sigma-1-D2 receptor heteromers. PLoS One, 8(4), e61245. [Link]

  • National Center for Biotechnology Information (2012). GTPγS Binding Assays. In Assay Guidance Manual. [Link]

  • Chefer, V. I., et al. (2009). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 4(1), 1-13. [Link]

  • Gatch, M. B., et al. (2017). Locomotor activity and discriminative stimulus effects of a novel series of synthetic cathinone analogs in mice and rats. Psychopharmacology, 234(8), 1283-1292. [Link]

  • Ahlenius, S. (1982). Is 3-PPP a potential antipsychotic agent? Evidence from animal behavioral studies. European Journal of Pharmacology, 83(1-2), 131-134. [Link]

  • Balster, R. L. (1986). (+)-3-PPP antagonizes the discriminative stimulus effects of (+)-N-allylnormetazocine. European Journal of Pharmacology, 127(3), 283-286. [Link]

  • Jackson, D. M., & Westlind-Danielsson, A. (1994). Dopamine receptors: molecular biology, biochemistry and behavioural aspects. Pharmacology & Therapeutics, 64(2), 291-370.
  • Neve, K. A., et al. (2004). Dopamine receptor signaling. Journal of Receptors and Signal Transduction, 24(3), 165-205. [Link]

  • Geyer, M. A., et al. (2001). Animal models of schizophrenia-relevant behavioral tests. Current Topics in Behavioral Neurosciences, 1, 1-41. [Link]

  • Powell, S. B., & Geyer, M. A. (2013). Behavioral tasks evaluating schizophrenia-like symptoms in animal models: A recent update. Current Topics in Behavioral Neurosciences, 15, 23-46. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. [Link]

  • Borrelli, E., et al. (2009). Getting specialized: presynaptic and postsynaptic dopamine D2 receptors. Current Opinion in Pharmacology, 9(1), 53-58. [Link]

  • Centonze, D., et al. (2001). Dopamine and cAMP-Regulated Phosphoprotein 32 kDa Controls Both Striatal Long-Term Depression and Long-Term Potentiation, Opposing Forms of Synaptic Plasticity. Journal of Neuroscience, 21(16), 6256-6263. [Link]

  • Mailman, R. B., et al. (2016). Dopamine receptor signaling and current and future antipsychotic drugs. Handbook of Experimental Pharmacology, 235, 51-96. [Link]

  • Zhang, H., & Sibley, D. R. (2021). Dopamine D2 autoreceptor interactome: targeting the receptor complex as a strategy for treatment of substance use disorder. Neuropsychopharmacology, 46(1), 216-229. [Link]

  • Yim, A. J., et al. (2021). Discovery of G Protein-biased D2 Dopamine Receptor Partial Agonists. Journal of Medicinal Chemistry, 64(10), 6813-6833. [Link]

  • Min, C., et al. (2023). Biased Dopamine D2 Receptors Exhibit Distinct Intracellular Trafficking Properties and ERK Activation in Different Subcellular. Experimental Neurobiology, 32(4), 251-262. [Link]

  • Watts, V. J., & Neve, K. A. (1997). Sensitization of adenylate cyclase by G i-coupled receptors. Pharmacology & Therapeutics, 76(1-3), 1-15.
  • Beaulieu, J. M., et al. (2015). Dopamine receptor signaling: a tale of two pathways. Progress in Neurobiology, 132, 51-71. [Link]

  • Leggio, G. M., et al. (2021). Neuronal Dopamine D3 Receptors: Translational Implications for Preclinical Research and CNS Disorders. International Journal of Molecular Sciences, 22(16), 8823. [Link]

  • Roberts, D. C., & Vickers, G. (1984). Atypical neuroleptics increase self-administration of cocaine: an evaluation of a behavioral screen for antipsychotic activity. Psychopharmacology, 82(1-2), 135-139.
  • Gessa, G. L., et al. (1985). Low doses of ethanol inhibit the firing of neurons in the substantia nigra, pars reticulata: a GABAergic effect? Brain Research, 348(1), 201-203.
  • Lacey, M. G., et al. (1987). Dopamine acts on D2 receptors to increase potassium conductance in neurones of the rat substantia nigra zona compacta. The Journal of Physiology, 392, 397-416. [Link]

Sources

Application Notes and Protocols for the Synthesis of 3-(2-Piperidin-2-ylethyl)phenol Analogs for Structure-Activity Relationship Studies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(2-Piperidin-2-ylethyl)phenol scaffold is a significant pharmacophore found in a variety of biologically active compounds, notably those targeting the central nervous system. Its structural resemblance to endogenous neurotransmitters and other neuromodulatory agents has made it a focal point for the development of ligands for opioid and sigma receptors. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of this compound and a focused library of its analogs. The protocols herein are designed to be robust and adaptable, facilitating thorough structure-activity relationship (SAR) studies. We will delve into the strategic considerations behind the synthetic routes, provide detailed, step-by-step experimental procedures, and discuss the anticipated biological implications of structural modifications.

Introduction: The Pharmacological Significance of the Phenylethylpiperidine Scaffold

The piperidine moiety is a privileged scaffold in medicinal chemistry, present in a vast number of pharmaceuticals due to its ability to confer favorable pharmacokinetic properties and engage in crucial interactions with biological targets.[1][2] When combined with a phenylethyl group, as in the core structure of this compound, it forms a pharmacophore that has been extensively explored for its analgesic and neuroprotective activities.

The rationale for synthesizing analogs of this core structure is to systematically probe the chemical space around it to understand how modifications to the aromatic ring, the ethyl linker, and the piperidine ring influence biological activity. This understanding is critical for optimizing lead compounds to enhance potency, selectivity, and pharmacokinetic profiles while minimizing off-target effects.

This guide will focus on a modular synthetic approach that allows for the diversification of the core structure at key positions. We will present a plausible and well-documented retrosynthetic analysis, followed by detailed protocols for the synthesis of the parent compound and its analogs.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic analysis of the target scaffold reveals several viable synthetic routes. The primary disconnection points are the C-C bond between the ethyl linker and the piperidine ring, and the C-N bond of the piperidine ring.

Retrosynthesis Target This compound Intermediate1 2-(2-(3-Methoxyphenyl)ethyl)piperidine Target->Intermediate1 Ether Cleavage Intermediate2 2-(2-(3-Methoxyphenyl)ethyl)pyridine Intermediate1->Intermediate2 Pyridine Hydrogenation StartingMaterial3 3-Methoxyphenethyl halide Intermediate1->StartingMaterial3 Alkylation of 2-methylpiperidine Intermediate3 2-Styrylpyridine derivative Intermediate2->Intermediate3 Reduction of double bond StartingMaterial4 Pyridine Intermediate2->StartingMaterial4 Grignard Reaction StartingMaterial5 3-Methoxystyrene Intermediate2->StartingMaterial5 Heck Coupling StartingMaterial1 2-Picoline Intermediate3->StartingMaterial1 Condensation StartingMaterial2 3-Methoxybenzaldehyde Intermediate3->StartingMaterial2 Condensation

Caption: Retrosynthetic analysis of this compound.

Based on this analysis, a convergent and flexible forward synthesis can be designed. The chosen strategy involves the initial construction of a substituted pyridine, followed by catalytic hydrogenation to form the piperidine ring, and concluding with a demethylation step to unmask the phenolic hydroxyl group. This approach allows for late-stage diversification, which is highly advantageous for building a library of analogs.

Synthetic Protocols

General Considerations

All reactions should be carried out in well-ventilated fume hoods. Anhydrous solvents and reagents should be used where specified, and reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) when sensitive reagents are employed. Reaction progress should be monitored by thin-layer chromatography (TLC) on silica gel plates.[3] Purification of compounds should be performed by flash column chromatography on silica gel.[4] Characterization of all synthesized compounds should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of the Core Scaffold: this compound

Scheme 1: Synthesis of this compound

Synthesis_Scheme cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction cluster_2 Step 3: Hydrogenation cluster_3 Step 4: Demethylation A 2-Picoline C 2-(2-(3-Methoxyphenyl)vinyl)pyridine A->C Acetic Anhydride, 140 °C B 3-Methoxybenzaldehyde B->C D 2-(2-(3-Methoxyphenyl)ethyl)pyridine C->D H2, Pd/C, EtOH E 2-(2-(3-Methoxyphenyl)ethyl)piperidine D->E H2, PtO2, AcOH F This compound E->F BBr3, DCM

Caption: Proposed synthetic route for this compound.

Protocol 3.2.1: Synthesis of 2-(2-(3-Methoxyphenyl)vinyl)pyridine

  • Rationale: This step involves a condensation reaction between 2-picoline and 3-methoxybenzaldehyde to form the styrylpyridine intermediate. Acetic anhydride serves as both the solvent and a dehydrating agent.

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser, add 2-picoline (1.0 eq.) and 3-methoxybenzaldehyde (1.0 eq.).

    • Add acetic anhydride (2.0 eq.) to the mixture.

    • Heat the reaction mixture to 140 °C and maintain for 12 hours.

    • Cool the mixture to room temperature and pour it into a beaker containing ice water.

    • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).[4]

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography (Hexane:Ethyl Acetate gradient) to afford the desired product.

Protocol 3.2.2: Synthesis of 2-(2-(3-Methoxyphenyl)ethyl)pyridine

  • Rationale: This step involves the selective reduction of the carbon-carbon double bond of the styryl group without affecting the pyridine ring. Palladium on carbon is an effective catalyst for this transformation.[5]

  • Procedure:

    • Dissolve 2-(2-(3-methoxyphenyl)vinyl)pyridine (1.0 eq.) in ethanol in a hydrogenation vessel.

    • Add 10% Palladium on carbon (10 mol%) to the solution.

    • Purge the vessel with hydrogen gas and then maintain a hydrogen atmosphere (balloon or Parr shaker).

    • Stir the reaction mixture vigorously at room temperature for 16 hours.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with ethanol.

    • Concentrate the filtrate under reduced pressure to yield the product, which can often be used in the next step without further purification.

Protocol 3.2.3: Synthesis of 2-(2-(3-Methoxyphenyl)ethyl)piperidine

  • Rationale: The hydrogenation of the pyridine ring to a piperidine ring requires more forcing conditions than the reduction of the styryl double bond. Platinum oxide (Adam's catalyst) in an acidic medium like acetic acid is a standard and effective method for this transformation.[3]

  • Procedure:

    • Dissolve 2-(2-(3-methoxyphenyl)ethyl)pyridine (1.0 eq.) in glacial acetic acid in a high-pressure hydrogenation vessel.

    • Add platinum(IV) oxide (PtO₂, 5 mol%) to the solution.

    • Pressurize the vessel with hydrogen gas to 50-70 bar.[3]

    • Heat the reaction mixture to 60 °C and stir for 24 hours.

    • Cool the reaction to room temperature and carefully vent the hydrogen gas.

    • Filter the catalyst through Celite and wash with methanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in water and basify with a 2 M aqueous solution of sodium hydroxide.[4]

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to give the desired piperidine derivative.

Protocol 3.2.4: Synthesis of this compound

  • Rationale: The final step is the cleavage of the methyl ether to reveal the free phenol. Boron tribromide (BBr₃) is a powerful and widely used reagent for this purpose, as it readily cleaves aryl methyl ethers under mild conditions.[6][7]

  • Procedure:

    • Dissolve 2-(2-(3-methoxyphenyl)ethyl)piperidine (1.0 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere and cool to 0 °C.

    • Slowly add a 1.0 M solution of boron tribromide in DCM (1.2 eq.) dropwise.

    • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Cool the reaction back to 0 °C and quench by the slow addition of methanol.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in a minimal amount of methanol and purify by preparative HPLC or flash column chromatography to obtain the final product, this compound.

Synthesis of Analogs

The modular nature of this synthetic route allows for the straightforward synthesis of a variety of analogs for SAR studies.

Table 1: Proposed Analogs and Synthetic Modifications

Analog TypeModificationSynthetic Step for ModificationReagents/Starting Materials
Phenolic Ring Analogs Substitution on the aromatic ring (e.g., fluoro, chloro, methyl)Step 1Substituted benzaldehydes
Positional isomers of the hydroxyl group (e.g., 2- or 4-hydroxy)Step 1Substituted methoxybenzaldehydes
Piperidine Ring Analogs N-alkylation (e.g., N-methyl, N-ethyl, N-benzyl)Post-synthesis alkylation of the final productAlkyl halide, base (e.g., K₂CO₃) in DMF[8]
Ring size variation (e.g., pyrrolidine, azepane)Modification of the starting heterocycle2-Picoline analogs

Protocol 3.3.1: N-Alkylation of this compound

  • Rationale: N-alkylation of the piperidine nitrogen is a common strategy to modulate the basicity and lipophilicity of the molecule, which can significantly impact its pharmacological properties.[8]

  • Procedure:

    • Dissolve this compound (1.0 eq.) in anhydrous dimethylformamide (DMF).

    • Add potassium carbonate (K₂CO₃, 2.0 eq.) to the solution.

    • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq.) dropwise.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify by flash column chromatography to yield the N-alkylated analog.

Structure-Activity Relationship (SAR) Insights

The synthesized analogs can be screened against various biological targets to elucidate the SAR of this chemical series. Based on the phenylethylpiperidine scaffold, the primary targets of interest are likely to be opioid and sigma receptors.[9][10]

SAR cluster_SAR Structure-Activity Relationship Hotspots Core A Phenolic -OH - H-bond donor/acceptor - Acidity modulation Core->A Position 3 B Aromatic Ring - Substitution alters electronics and lipophilicity - Positional isomers probe receptor pocket Core->B Positions 2, 4, 5, 6 C Ethyl Linker - Length and rigidity affect orientation in binding pocket Core->C Flexible Linker D Piperidine N - Basicity crucial for salt bridge formation - N-substitution impacts lipophilicity and steric bulk Core->D Basic Center

Caption: Key structural features of this compound for SAR studies.

The Phenolic Hydroxyl Group

The phenolic hydroxyl group is a critical feature, likely acting as a hydrogen bond donor or acceptor in the receptor binding pocket. Its position on the aromatic ring (meta in the parent compound) is crucial for optimal interaction.[9]

  • Hypothesis: Moving the hydroxyl group to the ortho or para position will likely alter the binding affinity and selectivity for different receptor subtypes. Esterification or etherification of the phenol will abolish this key hydrogen bonding interaction, likely leading to a significant decrease in potency.

Aromatic Ring Substitution

Introducing substituents on the aromatic ring allows for the fine-tuning of electronic and lipophilic properties.

  • Hypothesis: Electron-withdrawing groups (e.g., -F, -Cl) may influence the acidity of the phenol and could introduce new interactions within the binding site. Bulky substituents may probe the steric limits of the receptor pocket.

The Piperidine Ring

The basic nitrogen of the piperidine ring is expected to be protonated at physiological pH and form a key ionic interaction (salt bridge) with an acidic residue (e.g., Aspartic acid) in the receptor.

  • Hypothesis: N-alkylation will increase lipophilicity and may introduce additional van der Waals interactions.[10] The size of the alkyl group will be critical; small groups like methyl or ethyl may be well-tolerated, while larger groups like benzyl could either enhance affinity through additional interactions or decrease it due to steric hindrance.

Conclusion

The synthetic strategies and protocols detailed in this application note provide a robust framework for the synthesis of this compound and a diverse set of its analogs. The modular approach allows for systematic structural modifications, which are essential for comprehensive SAR studies. The insights gained from screening these analogs against relevant biological targets, such as opioid and sigma receptors, will be invaluable for the design and development of novel therapeutics with improved efficacy and safety profiles.

References

  • Todd, R. D. (1982). The Regioselective 3-Alkylation of Piperidine. Old Dominion University. [Link]

  • Wünsch, B., et al. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Molecules, 26(21), 6433. [Link]

  • Reddy, T. S., et al. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. Journal of Heterocyclic Chemistry, 52(4), 1245-1249. [Link]

  • Google Patents. Method for producing (3-alkoxyphenyl) magnesium chloride and alcohol using the corresponding chloride.
  • Matsumoto, R. R., et al. (2011). Effects of the selective sigma receptor ligand, 1-(2-phenethyl)piperidine oxalate (AC927), on the behavioral and toxic effects of cocaine. Drug and Alcohol Dependence, 118(2-3), 152-158. [Link]

  • Organic Chemistry Portal. Alcohol or phenol synthesis by ether cleavage. [Link]

  • Li, J. L., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. Journal of Medicinal Chemistry, 64(3), 1477-1493. [Link]

  • ResearchGate. Procedure for N-alkylation of Piperidine?. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • Organic Syntheses. α-(2-Methoxyphenyl)-N,4,4-trimethyl-2-oxazoline. [Link]

  • Master Organic Chemistry. Cleavage Of Ethers With Acid. [Link]

  • ChemSynthesis. 4-(2-piperidin-2-yl-ethyl)-phenol. [Link]

  • Julian, P. L., & Pikl, J. (1935). Catalytic hydrogenation of some derivatives of 2-nitrophenylpyruvic acid. Journal of the Chemical Society, 1007-1009. [Link]

  • Douglas, C. J., et al. (2018). Selective endo-Cyclic α-Functionalization of Saturated N-Alkyl Piperidines. The Journal of Organic Chemistry, 83(17), 10026-10034. [Link]

  • ResearchGate. Synthesis and SAR studies of 3-phenoxypropyl piperidine analogues as ORL1 (NOP) receptor agonists. [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213. [Link]

  • ResearchGate. A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH. [Link]

  • Husbands, S. M., et al. (2018). Synthesis, Biological Evaluation, and SAR Studies of 14β-phenylacetyl Substituted 17-cyclopropylmethyl-7, 8-dihydronoroxymorphinones Derivatives: Ligands With Mixed NOP and Opioid Receptor Profile. Frontiers in Psychiatry, 9, 442. [Link]

  • Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(12), 27-38. [Link]

  • Sci-Hub. Catalytic Hydrogenation of Halosteroidal Derivatives by Bipyridine or Phenanthroline Complexes of Copper(II) in Hydrazine Aqueous Media. [Link]

  • Journal of American Science. Synthesis of Piperidine and p-Choloroaniline Mannich bases and Investigation of their Antioxidant and Antimicrobial properti. [Link]

  • Google Patents.
  • Google Patents.
  • Ananthan, S., et al. (2003). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of Medicinal Chemistry, 46(12), 2446-2461. [Link]

  • ChemRxiv. Organophotoredox Catalyzed C‒O Bond Cleavage: A Chemoselective Deprotection Strategy for Phenolic Ethers and Esters Driven by. [Link]

  • ResearchGate. Hydrogenation and deprotection of styrene derivatives 15. Reaction conditions. [Link]

  • Google Patents. Process for the preparation of 2-alkoxy-5-(pyridin-2-yl)
  • Organic Syntheses. Piperidine, 1-ethyl-. [Link]

  • The Royal Society of Chemistry. Metal-catalyzed activation of ethers via C–O bond cleavage. [Link]

  • Malan, F. S., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 56. [Link]

  • Zaveri, N. T., et al. (2018). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry Letters, 28(17), 2899-2905. [Link]

  • Semantic Scholar. Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. [Link]

  • Wang, X., et al. (2011). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. ACS Medicinal Chemistry Letters, 2(10), 751-755. [Link]

  • Szałata, A., et al. (2021). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Molecules, 26(16), 4983. [Link]

  • Szałata, A., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. Molecules, 26(16), 4983. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis and Purification of 3-(2-Piperidin-2-ylethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis and purification of 3-(2-Piperidin-2-ylethyl)phenol. This document is designed for researchers, chemists, and drug development professionals who may encounter challenges during the multi-step synthesis and subsequent purification of this molecule. The inherent functionalities—a nucleophilic secondary amine, an acidic phenol, and a chiral center—present unique and overlapping chemical challenges. This guide provides in-depth, experience-driven advice in a direct question-and-answer format to address these issues head-on.

Conceptual Synthetic Strategy

The most common and industrially scalable approach to synthesizing 2-substituted piperidines is through the catalytic hydrogenation of the corresponding pyridine precursor.[1][2][3] This strategy offers high yields and predictable outcomes but requires careful control of reaction conditions to avoid side reactions and ensure complete conversion. The logical workflow is outlined below.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Core Reduction cluster_2 Phase 3: Purification A 3-Hydroxypyridine C Precursor: 3-(2-Pyridin-2-ylethyl)phenol A->C Coupling Reaction (e.g., Heck, Suzuki) or Multi-step synthesis B 2-Vinylpyridine B->C D Target Molecule: This compound C->D Catalytic Hydrogenation (e.g., H2, PtO2 or Rh/C) E Crude Product D->E Work-up F Purified Product (Free Base or Salt) E->F Chromatography or Crystallization G Start Start: Low Yield or Incomplete Reaction CheckTLC Analyze Crude Reaction Mixture via TLC/LC-MS Start->CheckTLC SM_Present Is Starting Material (SM) Dominant? CheckTLC->SM_Present Product_Lost Is Product Lost During Work-up? SM_Present->Product_Lost No Action_Catalyst Troubleshoot Reaction: 1. Check H2 pressure. 2. Increase catalyst loading. 3. Switch to PtO2/Rh-C. SM_Present->Action_Catalyst Yes Side_Products Are Side Products Observed? Product_Lost->Side_Products No Action_Workup Optimize Work-up: 1. Basify aqueous layer (pH 9-10). 2. Extract with different solvent. 3. Check aqueous layer for product. Product_Lost->Action_Workup Yes Action_Conditions Optimize Conditions: 1. Lower temperature. 2. Reduce reaction time. 3. Use inert atmosphere. Side_Products->Action_Conditions Yes End Problem Resolved Side_Products->End No Action_Catalyst->End Action_Workup->End Action_Conditions->End

Caption: Troubleshooting workflow for synthesis issues.

Part 2: Purification FAQs

Purifying a molecule with both a basic nitrogen and an acidic phenol can be challenging using standard methods.

Q4: My product streaks badly on a standard silica gel column, and I get poor separation. How can I improve my column chromatography?

A4: The basic piperidine moiety strongly interacts with the acidic silanol groups on the surface of standard silica gel, causing streaking and often irreversible adsorption.

  • Solution 1: Add a Basic Modifier: Deactivate the silica gel by adding a small amount of a basic modifier to your eluent system.

    • Method: Add 0.5-2% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., Dichloromethane/Methanol/TEA 95:4:1). This neutralizes the acidic sites on the silica, allowing your basic product to elute cleanly.

  • Solution 2: Use a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds. Use Brockmann activity II or III for best results.

    • Reverse-Phase Chromatography (C18): This is an excellent method for polar compounds. The stationary phase is non-polar (C18 silica), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol gradients), often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape. [4]

Q5: The product is a sticky, non-crystalline oil. How can I solidify it for easier handling and storage?

A5: Many amine-containing compounds, especially free bases, are oils at room temperature. Converting the product to a salt is a standard and highly effective method to induce crystallization.

  • Salt Formation Protocol:

    • Dissolve your purified, oily free base in a suitable solvent like diethyl ether, ethyl acetate, or methanol.

    • Slowly add a stoichiometric amount (1.0 equivalent) of an acid. Common choices are:

      • HCl (as a solution in diethyl ether or dioxane) to form the hydrochloride salt.

      • Tartaric acid or citric acid (dissolved in a minimal amount of methanol) to form tartrate or citrate salts, which often have high crystallinity.

    • Stir the mixture at room temperature or cool it in an ice bath. The salt will often precipitate out of the solution.

    • Collect the solid by filtration, wash with a small amount of the cold solvent, and dry under vacuum.

Q6: How can I effectively separate the final piperidine product from the unreacted pyridine starting material?

A6: While chromatography works, a simple chemical method can be very effective, especially on a larger scale. Piperidine and pyridine have different basicities and can react differently.

  • Selective Salt Formation: Piperidine is a significantly stronger base than pyridine. In some cases, it's possible to selectively react the piperidine. For instance, bubbling carbon dioxide through a solution containing both can selectively form the solid piperidine carbonate, while the weaker base pyridine remains in solution. [5]* Acid Wash Extraction: A carefully controlled acid wash can sometimes separate the two. Because piperidine is more basic, it will be protonated at a higher pH than pyridine. A buffered aqueous wash at a specific pH could theoretically extract the piperidine into the aqueous layer while leaving the less basic pyridine in the organic layer, though this can be difficult to control perfectly.

ParameterStandard Silica GelSilica Gel + TEANeutral AluminaReverse Phase (C18)
Stationary Phase Acidic (Si-OH)Basic-modifiedNeutral/Basic (Al-OH)Non-polar (Si-C18)
Typical Eluent Hexane/Ethyl AcetateDCM/Methanol + 1% TEAHexane/Ethyl AcetateWater/Acetonitrile + 0.1% TFA
Best For Neutral, non-polar compoundsBasic compounds like piperidines Basic or acid-sensitive compoundsPolar, water-soluble compounds
Common Issue Streaking of basic compoundsCan be hard to remove TEALower resolution than silicaRequires different solvents/equipment
Table 1. Comparison of chromatography techniques for purification.

Part 3: Key Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of 3-(2-Pyridin-2-ylethyl)phenol

This is a representative protocol and must be adapted and optimized for your specific setup and scale.

  • Vessel Preparation: To a high-pressure hydrogenation vessel, add the pyridine precursor (1.0 eq) and a solvent such as methanol or acetic acid. Note: Acetic acid as a solvent can accelerate the reduction of the pyridine ring.

  • Catalyst Addition: Under a stream of nitrogen or argon, carefully add the catalyst (5-10 mol% PtO₂ or 10% Rh/C).

  • Reaction Setup: Seal the vessel securely. Purge the vessel 3-5 times with nitrogen, followed by 3-5 purges with hydrogen gas.

  • Hydrogenation: Pressurize the vessel with hydrogen to the desired pressure (e.g., 100 psi) and begin vigorous stirring. If necessary, heat the reaction to the target temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by observing hydrogen uptake and periodically analyzing aliquots by TLC or LC-MS (after carefully and safely venting the vessel).

  • Work-up: Once the reaction is complete, cool to room temperature and carefully vent the vessel. Purge with nitrogen. Remove the catalyst by filtering the reaction mixture through a pad of celite, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. If the solvent was acetic acid, neutralize carefully with a saturated solution of sodium bicarbonate. Basify the aqueous solution to pH 9-10 with NaOH and extract the product with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude free base.

References

  • BenchChem. (n.d.). Technical Support Center: Overcoming Challenges in Piperidine Synthesis.
  • BenchChem. (n.d.). Common challenges in working with piperidine-based compounds.
  • BenchChem. (n.d.). Troubleshooting side reactions during the formylation step of synthesis.
  • BenchChem. (n.d.). Troubleshooting guide for reactions involving 2-Chloro-4-(hydroxymethyl)phenol.
  • MDPI. (2023). Separation Methods of Phenolic Compounds from Plant Extract as Antioxidant Agents Candidate.
  • MDPI. (2012). Techniques for Analysis of Plant Phenolic Compounds.
  • PubMed Central. (2019). Extraction and characterization of phenolic compounds and their potential antioxidant activities.
  • ResearchGate. (2016). How do we purify a polar compound having antioxidant property?
  • BenchChem. (n.d.). Application Notes and Protocols for the Extraction and Purification of Phenolic Compounds.
  • PubMed Central. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Protocol Online. (2006). Buffered Phenol Troubleshooting.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction.
  • ResearchGate. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
  • DTIC. (n.d.). Piperidine Synthesis.
  • MDPI. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Google Patents. (1959). US2868793A - Purification of piperidines.

Sources

Navigating Cell-Based Assays with 3-(2-Piperidin-2-ylethyl)phenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimal use of 3-(2-Piperidin-2-ylethyl)phenol in your cell-based assays. This guide is crafted for researchers, scientists, and drug development professionals to move beyond basic protocols and toward a deeper understanding of how to effectively design, execute, and troubleshoot experiments with this compound. Our focus is on the "why" behind the "how," empowering you to generate robust and reproducible data.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding this compound.

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound, more commonly known in scientific literature as G-15 , is a high-affinity, selective antagonist for the G-protein coupled estrogen receptor (GPER), also known as GPR30.[1][2][3] Its primary mechanism is to block the binding of agonists (like 17β-estradiol or the specific agonist G-1) to GPER, thereby inhibiting the rapid, non-genomic signaling pathways that this receptor mediates.[1][4] G-15 is a valuable tool because it shows high selectivity for GPER, with no significant affinity for the classical nuclear estrogen receptors (ERα and ERβ) at concentrations up to 10 µM, allowing for the specific interrogation of GPER-mediated events.[2][3]

Q2: What is a reliable starting concentration range for my in vitro experiments?

A2: The optimal concentration is highly dependent on your specific cell line, its GPER expression level, and the assay endpoint. However, based on published data, a common effective range for G-15 in cell-based assays is between 100 nM and 1 µM .[1] Some studies have used concentrations up to 10 µM, but it's important to be aware that at concentrations greater than 1 µM, some limited cross-reactivity with ERα may occur.[5] Therefore, a dose-response experiment is not just recommended; it is essential for determining the lowest effective, non-toxic concentration for your system.

Q3: How should I prepare and store stock solutions of this compound?

A3: this compound is a solid that is readily soluble in DMSO.[5] We recommend the following procedure for stock preparation and storage:

  • Preparation: Prepare a high-concentration stock solution, for example, 10 mM, in sterile, anhydrous DMSO. Ensure the compound is fully dissolved.

  • Storage: Aliquot the stock solution into small, single-use volumes to minimize repeated freeze-thaw cycles, which can degrade the compound. Store these aliquots tightly sealed at -20°C or -80°C for long-term stability (up to one year at -20°C or two years at -80°C).[6]

  • Working Dilutions: When preparing working solutions for your assay, dilute the stock in your cell culture medium. It is critical to ensure the final concentration of DMSO in the culture well is non-toxic to your cells, typically below 0.1% .

Section 2: Troubleshooting Guide - From Theory to Benchtop Solutions

Even with a well-designed experiment, challenges can arise. This section provides a systematic approach to identifying and resolving common issues.

Issue 1: I'm not observing the expected antagonism (e.g., high background, no effect).

This is a common hurdle that can be multifactorial. The key is to systematically isolate the variable at fault. This workflow provides a logical diagnostic path.

troubleshooting_workflow cluster_checks Initial Checks cluster_solutions Corrective Actions start High Background or No Effect Observed check_compound Compound Integrity & Concentration? start->check_compound check_cell_health Cell Health & Viability? start->check_cell_health check_assay_protocol Assay Protocol & Controls? start->check_assay_protocol check_gper_expression GPER Expression Level? start->check_gper_expression solution_compound Prepare fresh dilutions from stock. Confirm stock concentration. check_compound->solution_compound solution_cell_health Perform cytotoxicity assay (e.g., MTT). Use low-passage, healthy cells. check_cell_health->solution_cell_health solution_assay_protocol Verify incubation times & reagent prep. Run agonist (G-1) positive control. check_assay_protocol->solution_assay_protocol solution_gper_expression Confirm GPER expression via qPCR/Western Blot. Use a GPER-positive control cell line. check_gper_expression->solution_gper_expression

Caption: A systematic workflow for troubleshooting lack of antagonist effect.

  • Causality Explained:

    • GPER Expression: The most fundamental requirement for observing an effect from a GPER antagonist is the presence of the GPER protein in your cell line. Different cell lines have vastly different expression levels, and some may not express it at all.[4]

    • Assay Protocol & Controls: Your assay must be validated. A positive control, such as the GPER agonist G-1, is essential to confirm that the GPER signaling pathway is functional in your cells under your assay conditions.[4] Without a response to an agonist, you cannot validate the blocking action of an antagonist.

    • Cell Health: Stressed cells, whether from high passage number, confluence, or nutrient deprivation, will have altered signaling and may not respond predictably. A healthy, logarithmically growing cell population is a prerequisite for reproducible results.

    • Compound Integrity: As an organic molecule, G-15 can degrade. Always use freshly prepared dilutions from a properly stored, single-use aliquot of stock solution.

Issue 2: The compound is causing significant cell death at concentrations where it should be effective.

Observing cytotoxicity is not unusual, especially with piperidine-based compounds.[7] The goal is to find the "therapeutic window"—the concentration range that effectively antagonizes GPER without inducing widespread cell death.

Protocol for Determining the Optimal, Non-Toxic Dose Range

This protocol uses a standard MTT assay to measure cell viability across a range of G-15 concentrations.

Objective: To determine the highest concentration of this compound that does not significantly reduce cell viability.

Methodology:

  • Cell Seeding: Plate your cells in a 96-well plate at a pre-determined optimal density that prevents them from becoming confluent by the end of the experiment. Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of G-15 in your complete culture medium. A broad range is recommended for the initial test (e.g., from 100 µM down to 10 nM).

  • Controls: Include two types of controls:

    • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as your highest G-15 concentration (e.g., 0.1% DMSO).

    • Untreated Control: Cells treated with medium only.

  • Treatment: Replace the medium in the wells with the medium containing the various concentrations of G-15 and controls.

  • Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).

  • MTT Assay: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide) to each well and incubate according to the manufacturer's protocol (typically 2-4 hours).[8] Living cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot % Viability vs. Log [G-15 Concentration] to generate a dose-response curve.

Data Interpretation Summary:

G-15 Concentration% Cell Viability (Relative to Vehicle)Recommendation & Rationale
0.01 - 1 µM> 90%Optimal Range: This range is likely safe and effective for functional assays, as it minimizes confounding effects from cytotoxicity.
1 - 10 µM70 - 90%Cautionary Range: Use with caution. While potentially effective, some cell stress or death is occurring, which could influence results.
> 10 µM< 70%Avoid: Significant cytotoxicity is present. Results from this range are likely to be unreliable due to off-target toxic effects.

Section 3: Advanced Protocols & Mechanistic Validation

Once you have established a non-toxic dose range, you can perform functional assays to confirm GPER antagonism.

Protocol: Validating GPER Antagonism with a Calcium Flux Assay

Scientific Rationale: GPER is often coupled to Gq proteins, and its activation by an agonist leads to a rapid, transient increase in intracellular calcium ([Ca²⁺]i), primarily released from the endoplasmic reticulum.[4] This makes a calcium flux assay an excellent, direct readout of GPER activation and its inhibition.[9][10]

signaling_pathway G1 G-1 (Agonist) GPER GPER G1->GPER Activates G15 G-15 (Antagonist) G15->GPER Blocks Gq Gq protein GPER->Gq Activates PLC PLC Gq->PLC Activates Ca_release ↑ [Ca²⁺]i PLC->Ca_release Stimulates

Caption: Inhibition of GPER-mediated calcium signaling by G-15.

Methodology:

  • Cell Preparation: Seed a GPER-expressing cell line in a black, clear-bottom 96-well plate. Grow to ~90% confluency.

  • Dye Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fluo-8 AM or Fura-2 AM) according to the manufacturer's protocol. This typically involves a 30-60 minute incubation at 37°C.[11][12] An additive like probenecid is often used to prevent the dye from leaking out of the cells.[12]

  • Antagonist Pre-incubation: Wash the cells gently with an appropriate assay buffer (e.g., HBSS with 20 mM HEPES). Add buffer containing various concentrations of G-15 (determined from your viability assay) and a vehicle control to the wells. Incubate for 15-30 minutes at 37°C to allow G-15 to bind to GPER.

  • Agonist Stimulation & Signal Reading: Place the plate in a fluorescence plate reader equipped with an automated injection system (e.g., a FLIPR).[10]

    • Establish a baseline fluorescence reading for several seconds.

    • Inject a pre-determined concentration of a GPER agonist (e.g., G-1) into the wells.

    • Immediately begin kinetic reading of the fluorescence signal for 60-120 seconds.

  • Data Analysis: The agonist-induced calcium release will cause a sharp peak in fluorescence. The antagonistic effect of G-15 is demonstrated by a dose-dependent reduction in the peak fluorescence signal compared to the vehicle control. This confirms that G-15 is actively blocking the GPER signaling pathway in your cells.

By following this structured approach of initial characterization, systematic troubleshooting, and functional validation, you can confidently optimize the dosage of this compound for your specific cell-based assays and generate high-quality, reliable data.

References

  • He, Y., et al. (2018). G-Protein-Coupled Estrogen Receptor Antagonist G15 Decreases Estrogen-Induced Development of Non-Small Cell Lung Cancer. Cellular Physiology and Biochemistry, 48(5), 2145-2157. [Link]

  • Dennis, M. K., et al. (2009). In vivo effects of a GPR30 antagonist. Nature Chemical Biology, 5(6), 421-427. [Link]

  • Gao, Y., et al. (2020). G Protein-Coupled Estrogen Receptor: A Potential Therapeutic Target in Cancer. Frontiers in Endocrinology, 11, 29. [Link]

  • Park, S. H., et al. (2019). Role of G Protein-Coupled Estrogen Receptor in Cancer Progression. Journal of Menopausal Medicine, 25(2), 75-81. [Link]

  • Astor Scientific. (2024). High Background in ELISA: Causes, Fixes, and Tips. Retrieved January 20, 2026, from [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2020). What causes high background in cell based assays? Retrieved January 20, 2026, from [Link]

  • Rosano, C., et al. (2021). The G Protein-Coupled Estrogen Receptor (GPER) Expression Correlates with Pro-Metastatic Pathways in ER-Negative Breast Cancer: A Bioinformatics Analysis. International Journal of Molecular Sciences, 22(19), 10738. [Link]

  • Eurofins Discovery. (n.d.). Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Retrieved January 20, 2026, from [Link]

  • Creative Biostructure. (n.d.). Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (2012). How to select the final concentration of inhibitor for antagonist in cell culture experiment? Retrieved January 20, 2026, from [Link]

  • Zhang, Y., et al. (2017). Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. Molecules, 22(7), 1184. [Link]

  • Drug Target Review. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Retrieved January 20, 2026, from [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 3-(2-Piperidin-2-ylethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 3-(2-Piperidin-2-ylethyl)phenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the inherent solubility challenges of this molecule in aqueous buffers. As Senior Application Scientists, we have curated this guide to provide not just protocols, but the underlying rationale to empower you to make informed decisions during your experiments.

Section 1: Understanding the Molecule - Foundational FAQs
Q1: What are the key chemical properties of this compound that influence its solubility?

Answer: The solubility behavior of this compound is dictated by its molecular structure, which contains two key functional groups: a phenol group and a piperidine group .

  • Phenolic Group: This group is weakly acidic, with a pKa typically around 10. At pH values significantly above 10, this group will deprotonate to form a negatively charged phenoxide ion, which dramatically increases water solubility.

  • Piperidine Group: The secondary amine within the piperidine ring is basic, with a pKa generally around 11.[1][2] At pH values significantly below 11 (especially in the acidic range of pH 2-5), this nitrogen atom will be protonated, forming a positively charged ammonium salt, which is much more soluble in water.

  • Lipophilicity: The molecule has a predicted LogP of approximately 2.7, indicating it is inherently lipophilic (oil-loving) and prefers non-polar environments over water.[3] Its predicted aqueous solubility (LogS) is also low.[3]

This dual acidic/basic nature makes the compound amphoteric. The interplay between these two ionizable groups and the molecule's overall lipophilicity is the primary reason for its complex solubility profile.

Q2: Why is this compound so poorly soluble in neutral aqueous buffers (e.g., PBS at pH 7.4)?

Answer: At a neutral pH of ~7.4, both the phenolic hydroxyl group (pKa ~10) and the piperidine amine (pKa ~11) are predominantly in their neutral, un-ionized forms. In this state, the molecule's lipophilic character dominates, and it lacks the charge necessary for favorable interactions with polar water molecules. This leads to very low aqueous solubility.[4] Many poorly soluble drugs face this challenge, where their un-ionized form is not sufficiently solvated by water.[]

Section 2: Initial Troubleshooting & Foundational Strategies

This section provides the most direct and effective first steps for solubilizing this compound. The primary goal is to ionize the molecule to create a soluble salt.

Q3: What is the first and most important step to try and solubilize this compound?

Answer: The most critical first step is pH adjustment . Given the molecule's pKa values, moving the pH of your buffer away from neutral will ionize one of the functional groups, forming a soluble salt.[][6]

  • Acidic pH (Recommended First Approach): By lowering the pH to 2-4, you will fully protonate the basic piperidine nitrogen. This creates a cationic hydrochloride salt (if using HCl for adjustment) that is significantly more water-soluble. This is often the most robust initial strategy.

  • Alkaline pH: By raising the pH to >11, you can deprotonate the acidic phenol group. While effective, working with highly alkaline buffers can sometimes be less compatible with biological assays and may pose stability challenges for certain compounds.

G cluster_start cluster_ph pH Adjustment Strategy cluster_eval cluster_outcome start Start: Weigh Compound ph_screen Perform pH Screening (Target pH 2-5 for Piperidine Protonation) start->ph_screen Compound is ionizable prep_acid Prepare Acidic Buffer (e.g., 10 mM Citrate, pH 3.0 or 0.01 M HCl) ph_screen->prep_acid dissolve Add Compound & Mix (Vortex / Sonicate) prep_acid->dissolve decision Target Concentration Achieved? dissolve->decision proceed Yes: Proceed with Experiment (Filter sterilize 0.22 µm) decision->proceed Yes troubleshoot No: Proceed to Co-Solvent & Advanced Strategies decision->troubleshoot No

Experimental Protocol: pH Screening for Solubilization
  • Preparation: Prepare a series of small-volume, low-molarity buffers (e.g., 10 mM citrate, acetate, or phosphate) across a range of pH values (e.g., pH 2, 3, 4, 5, 6, 7.4). Also include a dilute acid like 0.01 M HCl.

  • Dispensing: Weigh a small, equivalent amount of this compound into separate microcentrifuge tubes.

  • Solubilization: Add a defined volume of each buffer to the corresponding tube to achieve your target concentration.

  • Mixing: Vortex each tube vigorously for 1-2 minutes. If solids remain, sonicate the tubes in a water bath for 5-10 minutes.

  • Observation: Visually inspect each tube for complete dissolution. For quantitative analysis, centrifuge the tubes to pellet any undissolved solid and measure the concentration of the supernatant using UV-Vis spectroscopy.

  • Selection: Choose the lowest pH that provides complete solubilization at your desired concentration for further use.

Data Presentation: Effect of pH on Solubility

The following table illustrates the expected dramatic effect of pH on the solubility of an amphoteric compound like this compound.

Buffer SystempHExpected Solubility (mg/mL)Rationale
Deionized Water~7.0< 0.01Molecule is in its neutral, poorly soluble form.
Phosphate-Buffered Saline (PBS)7.4< 0.01Molecule remains in its neutral, poorly soluble form.
10 mM Citrate Buffer4.01 - 5Piperidine is protonated, forming a soluble salt.
0.01 M Hydrochloric Acid (HCl)2.0> 10Piperidine is fully protonated, maximizing solubility.

Note: These are illustrative values based on chemical principles. Actual solubility should be determined experimentally.

Section 3: Intermediate & Advanced Solubilization

If pH adjustment alone is insufficient or incompatible with your experimental system (e.g., cell culture), the next step is to employ solubilizing excipients.

Q4: My compound isn't soluble enough even with pH adjustment, or I can't use a low pH. What's next?

Answer: The next strategy is to use co-solvents . Co-solvents are water-miscible organic solvents that enhance the solubility of poorly soluble drugs by reducing the polarity of the aqueous environment.[6][7] They disrupt the hydrogen-bonding network of water, making it more favorable for lipophilic molecules to enter the solution.[8]

Commonly used, biocompatible co-solvents include:

  • Dimethyl sulfoxide (DMSO): A powerful aprotic solvent, but often limited to <1% in final assay concentrations due to cellular toxicity.

  • Ethanol: A versatile polar protic solvent.

  • Polyethylene Glycol 400 (PEG 400): A non-toxic polymer widely used in pharmaceutical formulations.[8]

  • Propylene Glycol (PG): Another common, low-toxicity co-solvent.[9]

Experimental Protocol: Co-solvent Screening
  • Stock Preparation: First, dissolve the compound in 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration primary stock solution.

  • Buffer Selection: Use the aqueous buffer that is most relevant to your experiment (this could be a neutral pH buffer if required by your assay, or an acidic buffer to combine strategies).

  • Titration: In a series of tubes, prepare different percentages of the co-solvent in your chosen buffer (e.g., 5%, 10%, 20%, 50% v/v).

  • Dilution: Add a small aliquot of your primary stock solution to each co-solvent/buffer mixture to reach the target final concentration.

  • Observation: Mix well and observe for any precipitation. The lowest percentage of co-solvent that maintains clarity is optimal.

Q5: When should I consider using cyclodextrins?

Answer: You should consider cyclodextrins when pH adjustment and co-solvents are insufficient, incompatible with your assay, or if you are developing a formulation for in vivo use where minimizing organic solvents is critical.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[10][11] They act as molecular containers, encapsulating the lipophilic drug molecule within their cavity to form an "inclusion complex."[12] This complex presents a hydrophilic exterior to the water, dramatically increasing the apparent aqueous solubility of the compound.[13] Hydroxypropyl-β-cyclodextrin (HP-β-CyD) is a common and safe choice for many applications, including parenteral formulations.[13][14]

G cluster_invitro In Vitro Pathway cluster_invivo In Vivo Pathway start Initial Strategies Insufficient (pH/Co-solvents) decision_context What is the experimental context? start->decision_context invitro In Vitro Assay (e.g., Cell-based, Enzymatic) decision_context->invitro In Vitro invivo In Vivo Formulation (e.g., Injection) decision_context->invivo In Vivo cyclo_vitro Use Cyclodextrins (e.g., HP-β-CyD) invitro->cyclo_vitro cyclo_vivo Cyclodextrins are a Primary Choice (e.g., Captisol®) invivo->cyclo_vivo surfactant Consider Surfactants (e.g., Polysorbate 80, Kolliphor® EL) (Check assay compatibility) cyclo_vitro->surfactant If cyclodextrins interfere or are insufficient advanced Advanced Formulations (Liposomes, Nanosuspensions) Requires specialized development cyclo_vivo->advanced For sustained release or higher drug loading

Experimental Protocol: Solubilization with HP-β-Cyclodextrin
  • Prepare Cyclodextrin Solution: Prepare an aqueous solution of HP-β-CyD in your desired buffer (e.g., a 20-40% w/v solution). Warming the solution slightly can help dissolve the cyclodextrin.

  • Add Compound: Add the solid this compound directly to the cyclodextrin solution.

  • Complexation: Mix vigorously. This step may require extended vortexing, sonication, or overnight stirring at room temperature to allow for the formation of the inclusion complex.

  • Clarification: Once dissolved, filter the solution through a 0.22 µm syringe filter to remove any remaining particulates and ensure sterility.

Section 4: Practical Troubleshooting - Common Scenarios
Q6: I dissolved my compound in 100% DMSO, but it precipitates when I dilute it into my aqueous buffer. How do I prevent this?

Answer: This is a very common problem known as "crashing out," which occurs when a drug that is soluble in an organic solvent is rapidly introduced into an aqueous anti-solvent. Here are several ways to mitigate this:

  • Optimize Final DMSO Concentration: First, ensure the final concentration of DMSO in your assay is as low as possible (ideally <0.5%) while still maintaining solubility.

  • Increase Mixing Energy: Add the DMSO stock to the aqueous buffer dropwise while the buffer is being vortexed vigorously. This rapid dispersion can prevent localized high concentrations that initiate precipitation.

  • Use an Intermediate Dilution: Perform a stepwise dilution. For example, dilute the 100% DMSO stock into a 50:50 mixture of buffer and a miscible co-solvent like PEG 400 first. Then, further dilute this intermediate solution into the final aqueous buffer.

  • Incorporate a Surfactant: Add a small amount of a surfactant, like Polysorbate 20 or 80 (e.g., 0.1%), to the final aqueous buffer. The surfactant can help stabilize the compound and prevent it from precipitating.[15]

Q7: My stock solution in an acidic buffer (pH 3) is perfectly clear, but the compound precipitates when I add it to my neutral cell culture media (pH 7.4). Why?

Answer: This happens because of the significant pH shift. Your compound is soluble at pH 3 because its piperidine group is protonated and charged. When you introduce this acidic stock into the large volume of buffered cell culture media at pH 7.4, the buffer neutralizes the acid, raising the pH of the local environment. This causes the piperidine to become deprotonated and return to its neutral, poorly soluble form, causing it to precipitate.

Solutions:

  • Use a Highly Concentrated Stock: Prepare the most concentrated stock solution possible in the acidic buffer. This allows you to add a very small volume (e.g., 1-2 µL into 1 mL of media), which the media's buffering capacity can handle without a significant drop in overall pH.

  • Consider a Different Solubilization Strategy: If high concentrations are needed, the pH adjustment method may be incompatible with your cell culture system. In this case, you must switch to a co-solvent (at a non-toxic final concentration) or cyclodextrin-based approach, preparing the stock in a solution that is closer to a neutral pH from the start.

References
  • Vertex AI Search. (2022).
  • Al-kassas, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC - PubMed Central.
  • Todkar, S., et al. (2024). cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Vertex AI Search. (n.d.). Excipients for Parenterals.
  • Pharma Excipients. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
  • Bepls. (n.d.). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach.
  • SciSpace. (n.d.).
  • Wikipedia. (n.d.). Cosolvent.
  • Kubota, Y., & Kimura, S. (2026). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
  • Roquette. (n.d.).
  • Shandong IRO Chelating Chemical Co., Ltd. (n.d.).
  • Slideshare. (n.d.). solubility enhancement and cosolvency by madhavi.
  • Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility.
  • PubMed. (n.d.). Excipients in parenteral formulations: selection considerations and effective utilization with small molecules and biologics.
  • Pharma Excipients. (2022).
  • BenchChem. (2025). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • ACS Publications. (2023). Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. Industrial & Engineering Chemistry Research.
  • Sigma-Aldrich. (n.d.). This compound DiscoveryCPR 915921-63-0.
  • BenchChem. (2025).
  • Hit2Lead. (n.d.). This compound | SC-4011370.
  • EMA. (2010).
  • BOC Sciences. (n.d.).
  • WJBPHS. (2023). Solubility enhancement techniques: A comprehensive review.
  • SpringerLink. (2025).
  • Williams, R. (n.d.).
  • PubChem. (n.d.). Piperidine.

Sources

"3-(2-Piperidin-2-ylethyl)phenol" stability problems in long-term storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(2-Piperidin-2-ylethyl)phenol. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during the long-term storage and handling of this compound. By understanding the potential degradation pathways, you can ensure the integrity of your experimental results and the quality of your materials.

Introduction: The Chemical Duality of this compound

This compound incorporates two key functional groups that dictate its chemical behavior and stability: a phenol ring and a piperidine moiety. This unique combination, while valuable in medicinal chemistry, also presents specific stability challenges. The phenolic group is susceptible to oxidation, while the piperidine ring, a secondary amine, can also undergo various reactions. This guide will provide in-depth troubleshooting for stability issues that may arise during your work with this compound.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound has turned a yellow or brownish color over time. What is causing this?

A1: The discoloration is a classic indicator of oxidation of the phenolic hydroxyl group. Phenols are readily oxidized, especially when exposed to air (oxygen), light, or stored at a non-optimal pH.[1] The oxidation process often leads to the formation of highly colored quinone-type structures.[2]

Troubleshooting Steps:

  • Review Storage Conditions: Ensure the compound, both in solid and solution form, is stored in a cool, dark place, and under an inert atmosphere (e.g., argon or nitrogen).[3] For solutions, using amber vials is highly recommended to protect from light.

  • Check the pH of the Solution: If your compound is in a solution, check its pH. Neutral to alkaline conditions can accelerate phenol oxidation. A slightly acidic pH (around 4-6) is generally preferred for stability.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to minimize the impact of degradation over time.

Q2: I'm observing a loss of potency or the appearance of new, unexpected peaks in my HPLC analysis after storing my compound. What could be the issue?

A2: This is likely due to chemical degradation. Besides oxidation of the phenol, other potential degradation pathways for this compound could include side-chain oxidation or reactions involving the piperidine ring.[4][5] To maintain the integrity of your compound, it is crucial to store it under optimal conditions.

Recommended Storage Conditions:

ParameterSolid CompoundIn SolutionRationale
Temperature 2-8°C[6]2-8°C[6]Reduces the rate of chemical degradation.[7]
Atmosphere Inert gas (Argon/Nitrogen)Inert gas (Argon/Nitrogen)Minimizes exposure to oxygen, a key factor in oxidation.[7]
Light Amber vial/Darkness[6]Amber vial/Darkness[3]Prevents light-induced degradation (photolysis).[8]
Container Tightly sealed containerTightly sealed containerPrevents moisture absorption and contamination.[6]

Q3: Can I perform a quick check to assess the stability of my compound?

A3: A forced degradation study is an excellent way to understand the potential degradation pathways of your compound.[5][9] By subjecting your compound to stress conditions, you can rapidly identify potential degradation products and develop analytical methods to monitor for them.

Troubleshooting Guide: Advanced Problem Solving

Problem 1: Identification of Unknown Impurities

You've detected unknown impurities in your aged sample of this compound via HPLC.

Underlying Cause: These impurities are likely degradation products. The key is to identify their structure to understand the degradation pathway. The most probable pathways are oxidation of the phenol and reactions involving the piperidine ring.

Workflow for Identification:

Caption: Workflow for identifying unknown impurities.

Step-by-Step Protocol for Forced Degradation Study:

  • Prepare Stock Solution: Dissolve a known concentration of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Aliquot for Stress Conditions: Distribute the stock solution into separate, appropriately labeled vials for each stress condition.[10]

  • Apply Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and heat at 60°C for 24 hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 24 hours.[9]

    • Thermal Degradation: Heat a solid sample at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralize (for acid/base samples): After the incubation period, neutralize the acidic and basic samples before analysis.

  • Analyze: Analyze all samples by a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products) and by LC-MS to identify the mass of any new peaks.[10]

Problem 2: Preventing Oxidative Degradation in Solution

Your solutions of this compound are consistently showing signs of degradation, even with improved storage.

Underlying Cause: For highly sensitive applications, additional protective measures may be necessary to prevent oxidation.

Strategies for Enhanced Solution Stability:

  • Use of Antioxidants: The addition of a small amount of an antioxidant can significantly inhibit the oxidation of phenolic compounds.

    • Common choices include: Ascorbic acid, sodium metabisulfite, or butylated hydroxytoluene (BHT).

    • Protocol: Prepare a stock solution of the antioxidant and add it to your this compound solution to a final concentration of, for example, 0.1 mg/mL. The optimal concentration should be determined experimentally.

  • Use of Chelating Agents: Trace metal ions can catalyze oxidative degradation. Adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester these ions.

    • Protocol: Add EDTA to your solution at a low concentration (e.g., 0.01-0.05%).

  • Solvent Deoxygenation: Before preparing your solution, sparge the solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.

G cluster_preparation Solution Preparation cluster_stabilization Stabilization cluster_storage Storage A Deoxygenate Solvent (N2 or Ar sparging) C Dissolve in deoxygenated solvent A->C B Weigh this compound B->C D Add Antioxidant (e.g., Ascorbic Acid) C->D E Add Chelating Agent (e.g., EDTA) D->E F Transfer to Amber Vial E->F G Purge headspace with N2 or Ar F->G H Store at 2-8°C in the dark G->H

Caption: Workflow for preparing stabilized solutions.

Potential Degradation Pathways

Understanding the likely chemical transformations of this compound is key to troubleshooting stability issues.

DegradationPathways cluster_oxidation Oxidation cluster_other Other Reactions parent This compound C₁₃H₁₉NO quinone Quinone Derivative C₁₃H₁₇NO₂ parent->quinone O₂, light, high pH side_chain_ox Side-chain Oxidation Product parent->side_chain_ox Strong Oxidants cyclization Cyclized Product parent->cyclization Intramolecular Reaction

Caption: Potential degradation pathways.

References

  • Belostotskii, A. M., & Hassner, A. (1994). Intramolecular cyclization of piperidine derivatives. Chemical Reviews, 94(8), 2161-2196.
  • O'Brien, P. (2002). The synthesis of piperidines.
  • Ask Ayurveda. (n.d.). Phytochemicals in Food - Hydroxytyrosol. Retrieved from [Link]

  • Piperidine-Mediated [3 + 3] Cyclization of 2-Amino-4H-chromen-4-ones and 2-Benzylidenemalononitriles: To Access 2-Aminochromeno[2,3-b]pyridine Derivatives. (2021). The Journal of Organic Chemistry. Retrieved from [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved from [Link]

  • Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements. (n.d.). MDPI. Retrieved from [Link]

  • Storage Effect on Phenolic Compounds and Antioxidant Activity of Nephelium lappaceum L. Extract. (2022, March 18). MDPI. Retrieved from [Link]

  • Side Chain Oxidations, Phenols, Arylamines. (2022, September 12). Chemistry LibreTexts. Retrieved from [Link]

  • Effect of storage temperatures, packaging materials and storage periods on antioxidant activity and non-enzymatic browning of antioxidant treated walnut kernels. (n.d.). PMC - NIH. Retrieved from [Link]

  • Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. (2018, February 23). PMC - NIH. Retrieved from [Link]

  • Effects of Hydrogen Bonding to Amines on the Phenol/Phenoxyl Radical Oxidation. (2025, August 7). ACS Publications. Retrieved from [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. (n.d.). NIH. Retrieved from [Link]

  • Reactions of Phenols. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (n.d.). BioPharm International. Retrieved from [Link]

  • Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. (n.d.). Open Access Journals. Retrieved from [Link]

  • New Antagonism of Hindered Amine Light Stabilizers with Acidic Compounds Including Phenolic Antioxidants (Part 2) Formation Mechanism of Active Species of Peroxide Decomposition Reaction. (2025, August 10). ResearchGate. Retrieved from [Link]

  • Oxidation of phenol. (2018, March 27). YouTube. Retrieved from [Link]

  • Metabolic pathways for the biodegradation of phenol. (2015, December 28). ResearchGate. Retrieved from [Link]

  • Kinetics and Mechanism of Oxidation of Phenol and Substituted Phenols by Ammonium Chlorochromate in Aqueous Acetic Acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. (n.d.). NIH. Retrieved from [Link]

  • What are the storage stability of Piperidine Series compounds over time? (2025, June 17). BTC Blog. Retrieved from [Link]

  • Polyphenols and Their Formulations: Different Strategies to Overcome the Drawbacks Associated with Their Poor Stability and Bioavailability. (n.d.). ResearchGate. Retrieved from [Link]

  • Desirability of adding mixtures of phenols and amine antioxidants to mineral oils. (2025, August 7). ResearchGate. Retrieved from [Link]

  • 3-(Piperidin-1-yl)phenol | C11H15NO | CID 229855. (n.d.). PubChem. Retrieved from [Link]

  • Amine Exchange of Aminoalkylated Phenols as Dynamic Reaction in Benzoxazine/Amine‐Based Vitrimers. (2024, October 10). PMC - NIH. Retrieved from [Link]

  • Determination of phenol biodegradation pathways in three psychrotolerant yeasts, Candida subhashii A011, Candida oregonensis B021 and Schizoblastosporion starkeyi-henricii L012, isolated from Rucianka peatland. (2020, September 6). PubMed Central. Retrieved from [Link]

  • A molecular study towards the interaction of phenolic anti-oxidants, aromatic amines and HALS stabilizers in a thermo-oxidative ageing process. (2025, August 5). ResearchGate. Retrieved from [Link]

  • Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. (n.d.). PubMed. Retrieved from [Link]

  • Analytical Methods. (2025, August 28). OPUS. Retrieved from [Link]

  • Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. (n.d.). PMC - NIH. Retrieved from [Link]

  • Biodegradation of Phenol and Its Derivatives in Industrial Effluent: A Review on Status and Perspective. (2023, November 15). ResearchGate. Retrieved from [Link]

  • Identification of Degradation Products and Components in Shellfish Purple by Ultrahigh Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry. (2024, March 26). MDPI. Retrieved from [Link]

Sources

Technical Support Center: Experimental Integrity of 3-(2-Piperidin-2-ylethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 3-(2-Piperidin-2-ylethyl)phenol (CAS 915921-63-0).[1][2][3][4] This document provides in-depth troubleshooting advice and frequently asked questions to mitigate compound degradation during experimental workflows. Our guidance is grounded in the fundamental chemical principles of the constituent phenol and piperidine moieties.

Introduction: Understanding the Molecule's Vulnerabilities

This compound is a bifunctional molecule, and its stability is dictated by the chemical reactivity of both the phenolic hydroxyl group and the secondary amine within the piperidine ring. The primary degradation pathways of concern are oxidation of the phenol ring and, to a lesser extent, potential reactions involving the piperidine nitrogen. Phenolic compounds are well-known for their antioxidant properties, which stems from their ability to scavenge free radicals—a process that inherently involves the transformation and degradation of the phenol itself.[5][6][7][8]

This guide will equip you with the knowledge and protocols to minimize these degradation pathways, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: I'm observing a gradual discoloration (e.g., yellowing or browning) of my stock solution of this compound. What is causing this, and how can I prevent it?

Answer:

This is a classic sign of phenolic oxidation. The phenol moiety is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal ion contaminants. This process often leads to the formation of colored quinone-type structures.

Causality: The phenolic hydroxyl group can donate a hydrogen atom to a free radical, or it can be oxidized to a phenoxy radical. This radical can then participate in further reactions, leading to dimerization, polymerization, or the formation of quinones, which are often colored.

Preventative Measures:

  • Solvent Choice & Preparation:

    • Use de-gassed solvents. Before preparing your stock solution, sparge the solvent with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

    • High-purity solvents are crucial. Trace metal impurities in lower-grade solvents can catalyze oxidation.

  • Atmosphere Control:

    • Always handle the solid compound and its solutions under an inert atmosphere (e.g., in a glove box or using a nitrogen/argon blanket).

    • Store solutions in vials with headspace flushed with inert gas.

  • Storage Conditions:

    • Store stock solutions at low temperatures, typically 2-8°C or -20°C, to slow the rate of chemical reactions.[9]

    • Protect solutions from light by using amber vials or by wrapping clear vials in aluminum foil.[9]

Question 2: My analytical results (e.g., HPLC, LC-MS) show unexpected peaks appearing over time. Could this be degradation?

Answer:

Yes, the appearance of new, unexpected peaks is a strong indicator of compound degradation. For a molecule like this compound, these are likely oxidative or hydrolytic degradation products. A stability-indicating analytical method is essential to track the formation of these degradants.

Troubleshooting Workflow:

  • Characterize the Degradants: If possible, use mass spectrometry (LC-MS) to obtain the mass of the impurity peaks. This can provide clues as to the nature of the degradation (e.g., an increase of 16 amu could suggest oxidation).

  • Perform a Forced Degradation Study: This is a systematic way to understand the molecule's stability profile. It involves subjecting the compound to various stress conditions to intentionally induce degradation. This helps in identifying potential degradants that might appear under normal experimental or storage conditions.[10][11]

Protocol: Forced Degradation Study

This protocol is designed to identify the primary degradation pathways for this compound.

Objective: To generate and identify potential degradation products under hydrolytic, oxidative, thermal, and photolytic stress.

Materials:

  • This compound

  • 0.1 N Hydrochloric Acid (HCl)

  • 0.1 N Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • High-purity water and acetonitrile (or other suitable organic solvent)

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare stock solutions of the compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Stress Conditions:

    • Acid Hydrolysis: Mix equal parts of the stock solution with 0.1 N HCl. Keep at room temperature and/or elevated temperature (e.g., 60°C) for a set time (e.g., 24 hours).

    • Base Hydrolysis: Mix equal parts of the stock solution with 0.1 N NaOH. Keep at room temperature and/or elevated temperature for a set time.

    • Oxidation: Mix equal parts of the stock solution with 3% H₂O₂. Keep at room temperature for a set time.[10]

    • Thermal Degradation: Store a solution of the compound at an elevated temperature (e.g., 60-80°C) for a set time.

    • Photolytic Degradation: Expose a solution to a light source (as per ICH Q1B guidelines) for a defined period.

  • Analysis: At various time points (e.g., 0, 2, 8, 24 hours), take an aliquot of each stressed sample, neutralize if necessary, and analyze by a stability-indicating HPLC method. Compare the chromatograms to a control sample stored under ideal conditions.

Stress ConditionLikely Affected MoietyPotential Degradation Products
Oxidation (H₂O₂) Phenol RingHydroxylated phenols, quinones, ring-opened products
Acid/Base Hydrolysis Generally stablePotential for minor degradation, dependent on conditions
Photolysis Phenol RingRadical-mediated products, colored compounds
Thermal BothGeneral acceleration of other degradation pathways
Question 3: How should I handle the solid form of this compound to ensure long-term stability?

Answer:

The solid-state stability of the compound is generally higher than in solution. However, proper storage is still critical. Piperidine-containing compounds can be sensitive to humidity and temperature.[9]

Best Practices for Solid Storage:

  • Container: Store in a tightly sealed container to protect from moisture and air.

  • Environment: Keep in a cool, dry, and dark place. A desiccator at room temperature or storage in a refrigerator (2-8°C) is recommended.[9]

  • Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.

Visualizing Degradation & Prevention

To better understand the processes, the following diagrams illustrate the primary degradation pathway and the recommended workflow for handling the compound.

Potential Oxidative Degradation Pathway

G cluster_0 Initiation cluster_1 Propagation & Product Formation A This compound B Phenoxy Radical A->B Oxidation D Quinone-type Products B->D E Dimerization/Polymerization Products B->E C Initiator (O₂, Light, Metal Ions) C->A

Caption: Oxidative degradation of the phenol moiety.

Recommended Experimental Workflow

G cluster_0 Preparation cluster_1 Execution cluster_2 Storage prep1 Use High-Purity, De-gassed Solvents prep2 Weigh Solid Under Inert Atmosphere (N₂/Ar) exec1 Prepare Stock Solution Under Inert Gas prep2->exec1 exec2 Conduct Experiment with Minimal Exposure to Air and Light exec1->exec2 store1 Store in Amber Vials exec2->store1 store2 Flush Headspace with N₂/Ar store1->store2 store3 Refrigerate (2-8°C) or Freeze (-20°C) store2->store3

Caption: Workflow to minimize compound degradation.

Analytical Considerations

Detecting degradation requires robust analytical methods. HPLC is the most common technique.

Key Method Development Parameters:

  • Column: A C18 reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of acetonitrile or methanol with a buffered aqueous phase (e.g., ammonium formate or phosphate buffer) is typical. The buffer can help control the ionization state of the piperidine nitrogen.

  • Detector: A UV detector set to the λmax of the phenol chromophore is standard. For higher sensitivity and identification of unknowns, a mass spectrometer (LC-MS) is invaluable.[12][13]

This technical guide provides a framework for maintaining the integrity of this compound in your experiments. By understanding the underlying chemical vulnerabilities and implementing these preventative measures, you can ensure the quality and reliability of your data.

References

  • Gulcin, I. (2020). Concept, mechanism, and applications of phenolic antioxidants in foods. PubMed. Available at: [Link]

  • Only Plants. (n.d.). Unveiling the power of phenols: How they contribute to antioxidant act. Only Plants. Available at: [Link]

  • ResearchGate. (n.d.). Mechanisms of action of phenolic compounds. Antioxidant Activity. ResearchGate. Available at: [Link]

  • E-R, A., & Li, T. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers in Nutrition. Available at: [Link]

  • JScholar Publisher. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publisher. Available at: [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time? Blog - BTC. Available at: [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Quotient Sciences. Available at: [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. Available at: [Link]

  • Penta chemicals. (2024). Piperidine - SAFETY DATA SHEET. Penta chemicals. Available at: [Link]

  • Science.gov. (n.d.). forced degradation products: Topics by Science.gov. Science.gov. Available at: [Link]

  • ResearchGate. (n.d.). Forced degradation studies. Modified from:. ResearchGate. Available at: [Link]

  • Kocasoy, G., & Guvener, Z. (2012). Degradation of phenolic compounds in aerobic and anaerobic landfills: a pilot scale study. Waste Management & Research. Available at: [Link]

  • MedCrave online. (2016). Forced Degradation Studies. MedCrave online. Available at: [Link]

  • Galkowska, H., et al. (2020). Determination of phenol biodegradation pathways in three psychrotolerant yeasts, Candida subhashii A011, Candida oregonensis B021 and Schizoblastosporion starkeyi-henricii L012, isolated from Rucianka peatland. PubMed Central. Available at: [Link]

  • NIH. (n.d.). Degradation of Phenol via Meta Cleavage Pathway by Pseudomonas fluorescens PU1. NIH. Available at: [Link]

  • ResearchGate. (2015). (PDF) Metabolic pathways for the biodegradation of phenol. ResearchGate. Available at: [Link]

  • PubChem. (n.d.). 3-(Piperidin-1-yl)phenol. PubChem. Available at: [Link]

  • Nurk, A., et al. (1994). Biodegradation of dimethylphenols by bacteria with different ring-cleavage pathways of phenolic compounds. PubMed. Available at: [Link]

  • NIH. (n.d.). Evaporative Derivatization of Phenols with 2-Sulfobenzoic Anhydride for Detection by MALDI-MS. PMC - NIH. Available at: [Link]

  • Hinteregger, C., et al. (1992). Degradation of phenol and phenolic compounds by Pseudomonas putida EKII. PubMed. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]

  • Chula Digital Collections. (n.d.). Improving chromatographic analysis of phenolic compounds. Chula Digital Collections. Available at: [Link]

  • ResearchGate. (2025). (PDF) Present Trends in Analytical Methods for Determination of Multi-groups Environmental Contaminants Polyaromatic Hydrocarbons, Phthalates, Alkylphenol Ethoxylates, Alkylphenols, and Butylated Hydroxytoluene in River Sediments. ResearchGate. Available at: [Link]

  • NIH. (n.d.). 2-(Piperidin-4-yl)phenol. PubChem. Available at: [Link]

  • PubChem. (n.d.). Methyl 2-phenyl-2-piperidin-2-ylacetate chloride. PubChem. Available at: [Link]

Sources

How to improve the yield of "3-(2-Piperidin-2-ylethyl)phenol" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-(2-Piperidin-2-ylethyl)phenol (CAS: 915921-63-0)[1][2]. This guide is designed for researchers, medicinal chemists, and process development professionals to troubleshoot and optimize the synthesis of this valuable piperidine-containing scaffold. We will explore the most common synthetic challenges and provide field-proven solutions to enhance reaction yield and purity.

Part 1: Frequently Asked Questions (FAQs) - Strategic Synthesis Design

This section addresses high-level strategic questions regarding the most effective synthetic route.

Q1: What is the most reliable and commonly employed synthetic route for preparing this compound?

A1: The most robust and industrially scalable approach is a two-stage synthesis. This strategy avoids the complications of handling a free phenolic group during the assembly of the core structure.

  • Stage 1: Precursor Synthesis. First, synthesize the methoxy-protected precursor, 2-[2-(3-methoxyphenyl)ethyl]piperidine (CAS: 917747-49-0)[3]. This is typically achieved via catalytic hydrogenation of its pyridine analogue, 2-[2-(3-methoxyphenyl)ethyl]pyridine.

  • Stage 2: Demethylation. In the final step, the methyl ether of the precursor is cleaved to yield the target phenol. This is a standard transformation in medicinal chemistry.

This strategic choice of using a protected phenol simplifies the synthesis, as the free hydroxyl group can be acidic and interfere with many common reagents, particularly in reactions involving strong bases or organometallics.

Q2: Why is the final-step demethylation strategy superior to building the molecule with a free phenol?

A2: The phenolic hydroxyl group is acidic (pKa ≈ 10) and can cause several issues in a multi-step synthesis:

  • Incompatibility with Reagents: It will react with organometallic reagents (e.g., Grignard, organolithiums), strong bases (e.g., LDA, NaH), and some reducing agents, leading to consumption of the reagent and low yields.

  • Reduced Nucleophilicity: The phenoxide, formed under basic conditions, can alter the electronic properties of the aromatic ring, potentially affecting the desired reactivity in coupling or cyclization reactions.

  • Purification Challenges: The amphoteric nature of molecules containing both a basic amine and an acidic phenol can complicate extraction and chromatography.

By protecting the phenol as a stable methyl ether (anisole), these issues are circumvented. The ether is robust and unreactive under a wide range of conditions used to construct the piperidine ring and sidechain. The demethylation is a well-understood and high-yielding final step[4].

Q3: Are there alternative synthetic strategies, such as the Pictet-Spengler reaction?

A3: While the Pictet-Spengler reaction is a powerful tool for synthesizing tetrahydroisoquinoline and β-carboline ring systems, it is not directly applicable for the synthesis of this specific 2-substituted piperidine scaffold.[5][6] The Pictet-Spengler reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone, which forms a six-membered ring fused to the aromatic ring.[7][8] For our target molecule, the piperidine ring is attached via a sidechain and is not fused. Alternative strategies for piperidine synthesis often involve intramolecular cyclization, multicomponent reactions, or the hydrogenation of pyridine precursors, with the latter being the most common for this specific substitution pattern.[9][10]

Part 2: Troubleshooting Guide - Experimental Optimization

This section provides direct answers to specific experimental issues you may encounter.

Stage 1: Synthesis of 2-[2-(3-methoxyphenyl)ethyl]piperidine (Precursor)

The primary route to the precursor is the catalytic hydrogenation of 2-[2-(3-methoxyphenyl)ethyl]pyridine.

Issue 1: Incomplete hydrogenation or low yield of the piperidine precursor.
  • Possible Cause A: Catalyst Inactivation/Poisoning.

    • Explanation: Platinum (e.g., PtO₂, Adam's catalyst) and Palladium (e.g., Pd/C) catalysts are highly sensitive to poisons such as sulfur compounds, thiols, and sometimes halides, which may be present in the starting material or solvent.

    • Troubleshooting Steps:

      • Ensure the pyridine starting material is of high purity. If necessary, purify it by distillation or column chromatography.

      • Use high-purity, anhydrous solvents (e.g., ethanol, methanol, or acetic acid).

      • Consider passing the starting material solution through a small plug of activated carbon or alumina to remove trace impurities before adding the catalyst.

  • Possible Cause B: Insufficient Reaction Driving Force.

    • Explanation: The hydrogenation of a pyridine ring is more challenging than reducing a simple olefin and requires sufficiently forcing conditions.

    • Troubleshooting Steps:

      • Increase Hydrogen Pressure: Gradually increase the H₂ pressure. Typical pressures range from 50 psi to 500 psi.

      • Increase Catalyst Loading: Increase the catalyst loading from a typical 5 mol% to 10 mol% or higher.

      • Elevate Temperature: Gently warming the reaction (e.g., to 40-60 °C) can increase the reaction rate, but be cautious of potential side reactions.

      • Optimize Solvent: Acetic acid is often an excellent solvent for pyridine hydrogenations as it protonates the nitrogen, activating the ring towards reduction. If using alcohols, adding a small amount of acid (like HCl or AcOH) can be beneficial.

  • Possible Cause C: Poor Catalyst/Substrate Mixing.

    • Explanation: In heterogeneous catalysis, efficient mixing is critical for the substrate to access the catalyst surface.

    • Troubleshooting Steps:

      • Ensure vigorous and efficient stirring or shaking throughout the reaction.

      • Check that the catalyst is well-suspended and not clumped at the bottom of the reaction vessel.

Stage 2: Demethylation of 2-[2-(3-methoxyphenyl)ethyl]piperidine

This is the critical final step to obtain the target phenol. The most common reagent is Boron Tribromide (BBr₃).

Issue 2: Incomplete demethylation, significant starting material remains.
  • Possible Cause A: Insufficient BBr₃ Stoichiometry.

    • Explanation: BBr₃ reacts with both the ether oxygen and the basic piperidine nitrogen. Therefore, at least two equivalents are required to achieve complete reaction. The first equivalent forms a Lewis acid-base adduct with the piperidine nitrogen, and the subsequent equivalent(s) cleave the ether.

    • Troubleshooting Steps:

      • Use a minimum of 2.2 equivalents of BBr₃. It is common to use up to 3.0 equivalents to ensure the reaction goes to completion.

      • Perform a small-scale trial to create a reaction profile and determine the optimal stoichiometry for your specific setup.

  • Possible Cause B: Sub-optimal Reaction Conditions.

    • Explanation: Ether cleavage with BBr₃ is often performed at low temperatures to control reactivity, but the reaction may be sluggish.

    • Troubleshooting Steps:

      • Add the BBr₃ solution slowly to the substrate in a suitable solvent (e.g., DCM) at -78 °C or 0 °C to control the initial exotherm.

      • After the addition, allow the reaction to slowly warm to room temperature and stir for several hours (4-24h). Monitor progress by TLC or LC-MS.

      • If the reaction is still incomplete, gentle heating (e.g., refluxing in DCM, ~40 °C) can be attempted, but this increases the risk of side reactions.

  • Possible Cause C: Deactivated Reagent.

    • Explanation: BBr₃ is highly reactive with atmospheric moisture and will decompose over time.

    • Troubleshooting Steps:

      • Use a new bottle of BBr₃ or a freshly opened Sure/Seal™ bottle.

      • If the purity is , the reagent can be distilled under an inert atmosphere before use.

Issue 3: Low isolated yield of the final product after work-up.
  • Possible Cause A: Product Loss During Aqueous Work-up.

    • Explanation: The product, this compound, is amphoteric. It has a basic nitrogen and an acidic phenol. At neutral pH, it can form a zwitterion with limited solubility in both aqueous and common organic solvents.

    • Troubleshooting Steps:

      • Quenching: After the reaction is complete, cool the mixture back to 0 °C and quench very carefully by the slow, dropwise addition of methanol, followed by water. This will decompose the excess BBr₃ and boron complexes.

      • pH Adjustment for Extraction:

        • To extract into an organic solvent (e.g., Ethyl Acetate, DCM), the aqueous layer must be made basic. Adjust the pH to ~9-10 with a base like NaOH or Na₂CO₃. This ensures the piperidine nitrogen is in its free base form and the phenol is partially deprotonated (phenoxide), but the overall molecule will be more soluble in organic solvents.

        • Avoid extremely high pH, which can make the phenoxide too water-soluble.

      • Use a more polar solvent like a mixture of DCM/Isopropanol for extraction if ethyl acetate fails to recover the product efficiently.

  • Possible Cause B: Product Degradation.

    • Explanation: Phenols are susceptible to oxidation, especially under basic conditions in the presence of air, which can lead to colored impurities and reduced yield.

    • Troubleshooting Steps:

      • Perform the basic work-up and extraction as quickly as possible.

      • Consider bubbling nitrogen through the aqueous solution before basification to minimize dissolved oxygen.

      • Wash the combined organic extracts with a brine solution to remove residual water before drying.

Issue 4: Difficulty in purifying the final product.
  • Possible Cause A: Tailing on Silica Gel Chromatography.

    • Explanation: The basic piperidine nitrogen interacts strongly with the acidic silanol groups on standard silica gel, leading to severe tailing and poor separation.

    • Troubleshooting Steps:

      • Use a Modified Eluent: Add a small amount of a basic modifier to your mobile phase. A common choice is 0.5-1% triethylamine (NEt₃) or ammonia in methanol.

      • Use Treated Silica: Use commercially available deactivated silica gel or prepare it by slurrying standard silica gel in the eluent containing the basic modifier before packing the column.

      • Alternative Stationary Phase: Consider using neutral or basic alumina for chromatography.

  • Possible Cause B: Product is an Oil or Difficult to Crystallize.

    • Explanation: Many piperidine free-bases are oils or low-melting solids.

    • Troubleshooting Steps:

      • Salt Formation: Convert the purified free base into a crystalline salt for easier handling, storage, and final purification. The hydrochloride (HCl) or hydrobromide (HBr) salts are most common. This can be achieved by dissolving the purified product in a solvent like ether or ethyl acetate and adding a solution of HCl in ether or isopropanol. The salt will typically precipitate and can be collected by filtration.

Part 3: Protocols and Data Visualization

Experimental Protocol: BBr₃ Demethylation

This is a general protocol and should be adapted based on your specific scale and equipment.

  • Setup: Under a nitrogen or argon atmosphere, dissolve 2-[2-(3-methoxyphenyl)ethyl]piperidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (2.5 eq) dropwise via a syringe, keeping the internal temperature below -65 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath. Slowly and carefully add methanol (MeOH) dropwise to quench the excess BBr₃. Then, add water and stir for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Adjust the pH of the aqueous layer to ~9 with 2M NaOH. Extract the aqueous layer three times with DCM.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a gradient of 0-10% MeOH in DCM containing 0.5% NEt₃.

Data Summary Table

The choice of demethylation agent can impact yield and reaction conditions.

ReagentEquivalentsTypical ConditionsProsCons
BBr₃ 2.2 - 3.0DCM, -78 °C to RTHigh yielding, reliableMoisture sensitive, corrosive, requires multiple equivalents
48% HBr ExcessReflux in H₂O or AcOHInexpensive, simpleHigh temperatures can cause side reactions (e.g., ring bromination)
L-Selectride 3.0 - 4.0THF, RefluxCan be selective in complex moleculesRequires strictly anhydrous conditions, strong reducing agent
Methionine/MSA CatalyticMethanesulfonic acid (MSA)Metal-free, less harshCan require high temperatures, longer reaction times
Visual Workflow Diagrams
Overall Synthetic Strategy

cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Demethylation start 2-[2-(3-methoxyphenyl)ethyl]pyridine step1 Catalytic Hydrogenation (e.g., H₂, PtO₂/Pd-C) start->step1 product1 2-[2-(3-methoxyphenyl)ethyl]piperidine step1->product1 step2 Ether Cleavage (e.g., BBr₃) product1->step2 Purified Precursor product2 This compound step2->product2 Work-up & Purification caption Diagram 1: Two-stage synthesis of the target molecule.

Caption: Diagram 1: Two-stage synthesis of the target molecule.

Troubleshooting Workflow: Demethylation Step

cluster_incomplete Troubleshooting Incomplete Reaction cluster_complete Work-up & Purification start Reaction Complete? (Check by TLC/LC-MS) incomplete Incomplete Reaction start->incomplete No complete Reaction Complete start->complete Yes cause1 Cause: Insufficient Reagent? incomplete->cause1 cause2 Cause: Low Temperature/Time? incomplete->cause2 cause3 Cause: Decomposed Reagent? incomplete->cause3 workup Low Isolated Yield? complete->workup purification Tailing on Column? complete->purification solution1 Action: Increase BBr₃ to 2.5-3.0 eq. cause1->solution1 solution2 Action: Allow to stir longer at RT. cause2->solution2 solution3 Action: Use fresh BBr₃. cause3->solution3 solution4 Action: Optimize work-up pH (~9). Use polar extraction solvent. workup->solution4 solution5 Action: Add NEt₃ to eluent. Consider salt formation. purification->solution5 caption Diagram 2: Troubleshooting decision tree for the demethylation step.

Caption: Diagram 2: Troubleshooting decision tree for the demethylation step.

References
  • Grokipedia. Pictet–Spengler reaction.
  • The Pictet-Spengler Reaction.
  • Wikipedia. Pictet–Spengler reaction.
  • This compound.
  • ChemSynthesis. 4-(2-piperidin-2-yl-ethyl)-phenol.
  • J&K Scientific LLC. Pictet-Spengler Reaction. (2021-03-23).
  • Benchchem. Technical Support Center: Diastereoselective Pictet-Spengler Reaction for Piperidine Synthesis.
  • Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. PMC. (2026-01-02).
  • Beilstein Journals. Transition-metal-catalyzed synthesis of phenols and aryl thiols.
  • Sigma-Aldrich. This compound DiscoveryCPR 915921-63-0.
  • ResearchGate. Scheme 3. Top: calculated mechanism for demethylation of anisole....
  • PubChem. 2-[2-(3-Methoxy-phenyl)-ethyl]-piperidine.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ResearchGate. BF3.O(Et)2 Catalyzed Solvent Free Synthesis of Highly Functionalized Piperidine Derivatives.

Sources

Modifying experimental protocols for use with "3-(2-Piperidin-2-ylethyl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-(2-Piperidin-2-ylethyl)phenol

Welcome to the technical support resource for this compound (CAS 915921-63-0). This guide is designed for researchers, scientists, and drug development professionals to provide field-proven insights and troubleshoot common experimental challenges. The protocols and advice herein are synthesized from established principles of organic chemistry and pharmacology, tailored to the unique structural characteristics of this bifunctional molecule.

Part 1: Frequently Asked Questions (FAQs) & Compound Profile

This section addresses foundational questions regarding the handling, storage, and properties of this compound.

Q1: What are the primary chemical features of this compound that I should be aware of?

A1: this compound is a molecule incorporating two key functional groups that dictate its chemical behavior: a phenol ring and a piperidine ring .

  • Phenolic Hydroxyl Group (-OH): This group is weakly acidic and highly susceptible to oxidation, which can lead to the formation of colored quinone-type byproducts.[1] It is also a hydrogen bond donor and can participate in various electrophilic aromatic substitution reactions.

  • Piperidine Ring (Secondary Amine): This saturated heterocycle contains a basic secondary amine. This site can be protonated to form a salt, which significantly impacts solubility. It is also a nucleophilic center, allowing for N-alkylation or N-acylation reactions.

Understanding this dual nature is critical for designing experiments related to formulation, stability, and biological interactions.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 915921-63-0[2][3]
Molecular Formula C₁₃H₁₉NO[2][3]
Molecular Weight 205.30 g/mol [2][3]
Appearance Solid[2]
Predicted LogP 2.73[4]
Hydrogen Bond Donors 2 (from -OH and -NH)[4]
Hydrogen Bond Acceptors 2 (from N and O atoms)[4]
Q2: What are the recommended storage and handling procedures for this compound?

A2: Proper storage and handling are crucial to maintain the integrity of the compound and ensure user safety.

  • Storage: The compound should be stored in a tightly sealed container, protected from light and air to prevent oxidation of the phenol group.[5] For long-term stability, storage at low temperatures (e.g., 5°C) in the dark is recommended, as both light and elevated temperatures can accelerate the degradation of phenolic compounds.[6][7] The material is a solid and should be stored in a dry, well-ventilated area.[2][5]

  • Handling: As a phenol derivative, this compound should be handled with caution. It may cause skin and eye irritation.[8][9] Always use appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[8][10] Work in a well-ventilated area or a chemical fume hood to avoid inhaling any dust or aerosols.[8][11]

Q3: The compound has both an acidic phenol and a basic piperidine. How does this affect its solubility?

A3: The amphoteric nature of this molecule makes its solubility highly dependent on pH.

  • In Acidic Conditions (pH < 7): The piperidine nitrogen will be protonated, forming a positively charged ammonium salt. This salt form is expected to have significantly higher aqueous solubility.

  • In Basic Conditions (pH > 10): The phenolic hydroxyl group will be deprotonated to form a negatively charged phenolate anion. This form will also exhibit increased aqueous solubility.

  • Near Neutral pH (pH ~7-9): The compound will likely exist predominantly in its zwitterionic or neutral form, where it may exhibit its lowest aqueous solubility.

This pH-dependent solubility is a critical factor for preparing stock solutions and formulating for in vitro and in vivo experiments.

G cluster_0 pH-Dependent Ionization States Low_pH Low pH (<7) Piperidine is Protonated (Cationic Form) Solubility: High Neutral_pH Neutral pH (~7-9) Zwitterionic/Neutral Form Solubility: Low Low_pH->Neutral_pH Increase pH High_pH High pH (>10) Phenol is Deprotonated (Anionic Form) Solubility: High Neutral_pH->High_pH Increase pH

Caption: pH-dependent forms and their expected aqueous solubility.

Part 2: Troubleshooting Experimental Protocols

This section provides solutions to specific problems that may arise during experimentation.

Q4: I am having trouble dissolving the compound to make a stock solution. What should I do?

A4: Solubility issues are common. The cause is often an inappropriate choice of solvent or pH for your stock solution.

Troubleshooting Workflow for Solubility:

G start Problem: Compound does not dissolve solvent_check Is the primary solvent DMSO or Ethanol? start->solvent_check try_organic Try DMSO or Ethanol first. These are common for primary stocks. solvent_check->try_organic No still_insoluble Still insoluble or precipitates upon dilution in aqueous buffer? solvent_check->still_insoluble Yes try_organic->still_insoluble ph_modification Modify the pH of the AQUEOUS buffer. still_insoluble->ph_modification acidify Try diluting into a buffer at pH 2-4 (e.g., citrate). This protonates the piperidine. ph_modification->acidify Option 1 basify Try diluting into a buffer at pH > 10 (e.g., carbonate). This deprotonates the phenol. ph_modification->basify Option 2 success Success: Compound is soluble. acidify->success basify->success final_check Verify final pH of the assay and run a vehicle control to check for pH effects. success->final_check

Caption: Decision tree for troubleshooting compound solubility issues.

Causality: The molecule's structure predicts poor solubility in neutral aqueous solutions. By preparing a concentrated stock in an organic solvent like DMSO and then diluting it into a pH-adjusted aqueous buffer, you can leverage the ionization of the piperidine or phenol groups to maintain solubility. Crucially, always ensure the final concentration of the organic solvent and the final pH of your experimental medium are compatible with your biological system and include appropriate vehicle controls.

Q5: My results are inconsistent between experiments. Could the compound be degrading?

A5: Yes, inconsistency can be a sign of compound instability. The phenol moiety is particularly susceptible to degradation.

Table 2: Troubleshooting Guide for Experimental Inconsistency

ProblemProbable Cause(s)Recommended Solution(s)
Decreasing activity over time 1. Oxidation of Phenol: Exposure of stock solutions or assay plates to air and light can cause oxidative degradation.[1]1a. Prepare fresh stock solutions for each experiment. 1b. Store stock solutions under an inert gas (argon or nitrogen). 1c. Use amber vials or wrap tubes in foil to protect from light.[5]
High background signal in fluorescence/luminescence assays 2. Compound Interference: Phenolic compounds can interfere with optical-based assays. Degradation products may also be fluorescent.2a. Run a control experiment with the compound in assay medium without cells/reagents to measure intrinsic fluorescence/luminescence. 2b. If interference is confirmed, consider an alternative assay format (e.g., a label-free or radioactive assay).
Variable results in cell-based assays 3. Cross-Contamination: Volatile phenols or their degradation products can sometimes diffuse between wells in a microplate, affecting neighboring wells.[1]3a. Use gas-permeable or non-permeable plate seals to minimize evaporation and cross-contamination.[1] 3b. Leave empty wells between different treatment groups as a diagnostic measure.
Q6: I am observing cytotoxicity in my cell-based assays that seems unrelated to my target. What could be the cause?

A6: Off-target cytotoxicity can arise from several factors related to the compound's chemical class.

  • Reactive Quinone Formation: Oxidation of the phenol can produce reactive quinone species, which can covalently modify proteins and induce cellular stress, leading to non-specific toxicity.[1] The solution is to minimize oxidation by handling solutions as described in Q5.

  • Mitochondrial Effects: Many phenolic compounds are known to interact with mitochondrial functions.[12] It is advisable to assess mitochondrial health (e.g., using a JC-1 or TMRM assay) to determine if this is an off-target effect.

  • General Cytotoxicity of Piperidines: Some piperidine derivatives have demonstrated broad cytotoxicity against various cell lines.[13] It is important to characterize the therapeutic window of your compound by testing it on a panel of cell lines, including non-cancerous control cells.[13]

Part 3: Foundational Experimental Protocols

These are generalized, adaptable protocols. Researchers must optimize these methods for their specific experimental systems.

Protocol 1: Preparation of a 10 mM Stock Solution

Causality: This protocol uses DMSO for initial solubilization due to its strong solvating power for diverse organic molecules. Subsequent steps ensure stability and accurate concentration.

  • Pre-Experiment Preparation:

    • Allow the vial of this compound (MW: 205.30 g/mol ) to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weighing:

    • Accurately weigh approximately 2.05 mg of the compound into a sterile, amber glass vial.

  • Solubilization:

    • Add 1.0 mL of anhydrous, cell-culture grade DMSO to the vial.

    • Vortex thoroughly for 1-2 minutes until the solid is completely dissolved. A brief sonication in a water bath may assist dissolution if needed. This yields a 10 mM primary stock solution.

  • Validation (Optional but Recommended):

    • Dilute an aliquot of the stock solution in a suitable solvent (e.g., methanol) and measure its absorbance spectrum on a UV-Vis spectrophotometer. The phenolic ring should give a characteristic absorbance peak. While this does not confirm concentration without a standard curve, it can be used as a quality control check for consistency between batches.

  • Aliquoting and Storage:

    • Dispense the stock solution into smaller, single-use aliquots in amber microcentrifuge tubes.

    • Store aliquots at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: General Workflow for an In Vitro Cell-Based Viability Assay (e.g., MTS/MTT)

Causality: This workflow incorporates essential controls to validate the observed biological effects and account for potential artifacts from the compound or vehicle.

Caption: Experimental workflow for a cell viability assay.

References

  • Angene Chemical. Safety Data Sheet. [Link]

  • Rodrigues, F. P., et al. (2021). The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. Archives of Toxicology. [Link]

  • NX-Chem. This compound, 915921-63-0. [Link]

  • ChemSynthesis. 4-(2-piperidin-2-yl-ethyl)-phenol. [Link]

  • Pillay, P., et al. (2016). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • De Ruiter, J., & Noggle, F. T. (2010). Analytical Methods for the Separation of Piperazine Isomers. RSC Publishing. [Link]

  • Vastani. Material Safety Data Sheet Phenol. [Link]

  • PubChem. 3-(piperidin-2-yl)phenol hydrochloride. [Link]

  • PubChem. 3-(Piperidin-1-yl)phenol. [Link]

  • Szałek, A., et al. (2021). 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. ACS Chemical Neuroscience. [Link]

  • Carl ROTH. Phenol - Safety Data Sheet. [Link]

  • Knauer, A. (2009). Analytical Methods. ResearchGate. [Link]

  • Manjusha, K., et al. (2018). Antioxidant potential of piperidine containing compounds - A short review. Asian Journal of Pharmaceutical and Clinical Research. [Link]

  • de Oliveira, G. A. R., et al. (2020). 2-(2-Methoxyphenyl)-3-((Piperidin-1-yl)ethyl)thiazolidin-4-One-Loaded Polymeric Nanocapsules: In Vitro Antiglioma Activity and In Vivo Toxicity Evaluation. Molecular Neurobiology. [Link]

  • UNODC. (2013). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Khan, A., et al. (2013). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. ResearchGate. [Link]

  • Al-Omaari, M., et al. (2019). Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. Letters in Drug Design & Discovery. [Link]

  • Ali, A., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper Betle Extracts. Molecules. [Link]

  • Ali, A., et al. (2018). Impact of Storage Conditions on the Stability of Predominant Phenolic Constituents and Antioxidant Activity of Dried Piper betle Extracts. MDPI. [Link]

  • PubChem. Phenol. [Link]

  • Kennedy, A. J., et al. (2021). 2-(2-Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS Chemical Neuroscience. [Link]

  • Harini, K., & Rani, T. S. (2019). ANTIOXIDANT ACTIVITY (PHENOL AND FLAVONOID CONTENT ) OF THREE DIFFERENT CULTIVARS OF PIPER BETLE L. (PIPERACEAE). ResearchGate. [Link]

  • Kroon, P. A., et al. (2004). Interactions Affecting the Bioavailability of Dietary Polyphenols in Vivo. International Journal for Vitamin and Nutrition Research. [Link]

  • Kumar, N., & Goel, N. (2019). Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]

Sources

Technical Support Center: Managing Potential Assay Interference from 3-(2-Piperidin-2-ylethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is intended for researchers, scientists, and drug development professionals who are working with 3-(2-Piperidin-2-ylethyl)phenol and may encounter unexpected results in common laboratory assays. The unique chemical structure of this compound, featuring both a phenol group and a piperidinyl ethyl moiety, presents a potential for a variety of interactions with assay components. This guide provides a structured approach to identifying, troubleshooting, and mitigating these potential interferences to ensure the generation of accurate and reliable data.

Part 1: Understanding the Potential for Interference

The structure of this compound contains two key functional groups that are known to be sources of assay artifacts:

  • The Phenol Group: Phenolic compounds are well-documented as "frequent hitters" in high-throughput screening (HTS) campaigns due to several inherent properties. Their antioxidant nature can lead to redox-based interference in assays that rely on colorimetric or fluorometric changes.[1][2][3] Furthermore, the aromatic ring system can result in autofluorescence or quenching of fluorescent signals.[4][5]

  • The Piperidine Ring: While generally considered a stable scaffold in medicinal chemistry, the basic nitrogen in the piperidine ring can influence the compound's solubility and potential for non-specific binding, particularly at different pH values.[6]

The combination of these two moieties in a single molecule necessitates a careful and systematic approach to assay validation and troubleshooting.

Part 2: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the potential for this compound to interfere with laboratory assays.

Q1: What are the primary mechanisms by which this compound might interfere with my assay?

A1: Based on its chemical structure, this compound could interfere with your assay through several mechanisms:

  • Autofluorescence: The phenolic ring may fluoresce when excited by light, leading to a false-positive signal in fluorescence-based assays.[4][5]

  • Fluorescence Quenching: The compound could absorb the light emitted by a fluorescent probe in your assay, resulting in a false-negative or an underestimation of the true signal.

  • Redox Activity: The phenol group is a reducing agent and can directly interact with redox-sensitive reagents, such as tetrazolium salts (e.g., MTT) or probes used in reactive oxygen species (ROS) assays, leading to false-positive results.[1][2][3]

  • Protein Binding and Denaturation: Phenolic compounds can non-specifically bind to proteins, including enzymes and antibodies, potentially causing inhibition or denaturation.[7][8]

  • Compound Aggregation: At higher concentrations, organic molecules can form aggregates that may sequester and non-specifically inhibit enzymes.[9]

  • Luciferase Inhibition: Structurally related phenolic compounds have been shown to directly inhibit luciferase enzymes, which would lead to an underestimation of reporter gene activity.[10][11][12]

Q2: I am observing unexpected results in my cell viability assay. Could this compound be the cause?

A2: Yes, it is highly plausible. If you are using a tetrazolium-based assay like MTT, the phenolic hydroxyl group of the compound can directly reduce the MTT reagent to formazan, leading to a false signal of increased cell viability, even in the absence of cells.[1][2][3][13][14] It is crucial to include a "compound-only" control (compound in media without cells) to test for this artifact.

Q3: My compound is showing up as a hit in my fluorescence-based screen. How can I be sure it is a true positive?

A3: To distinguish true hits from false positives due to autofluorescence, you should perform a counter-screen. This involves measuring the fluorescence of your compound in the assay buffer without the biological target (e.g., enzyme or cells).[15] A significant signal in this control experiment would indicate that your compound is autofluorescent at the wavelengths used in your assay.

Q4: Can this compound interfere with my protein quantification assay?

A4: Yes, phenolic compounds are known to interfere with common protein assays like the Lowry and Bicinchoninic Acid (BCA) assays.[7][8][16][17] This interference is due to the reducing potential of the phenol group, which can reduce Cu2+ to Cu+, a key step in these assays. This leads to an overestimation of the protein concentration. The Bradford assay may be a more suitable alternative, although it can also be susceptible to interference from phenolic compounds.[18] It is advisable to perform a control with your compound in the buffer used for protein quantification to assess the level of interference.

Part 3: Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating assay interference from this compound.

Initial Steps: Universal Controls

For any assay, it is essential to run a set of initial controls to detect potential interference.

Experimental Protocol: Initial Interference Assessment

  • Compound-Only Control: Prepare a sample containing this compound at the highest concentration used in your experiment in the complete assay buffer, but without any biological components (e.g., cells, enzymes, antibodies).

  • Vehicle Control: Prepare a sample with the vehicle (e.g., DMSO) at the same concentration as in your experimental samples.

  • Assay Readout: Measure the signal from the compound-only and vehicle controls using the same parameters as your main experiment.

  • Analysis: A significant difference in the signal between the compound-only control and the vehicle control suggests direct interference.

Troubleshooting Specific Assay Types

Table 1: Troubleshooting Guide for Common Laboratory Assays

Assay Type Potential Problem Troubleshooting Steps & Solutions
Fluorescence-Based Assays (e.g., FRET, FP) False-positive signal1. Run a spectral scan: Determine the excitation and emission spectra of this compound to identify any overlap with your assay's fluorophores. 2. Perform a counter-screen: Measure the fluorescence of the compound in the assay buffer without the target protein.[15] 3. Change fluorophore: If possible, switch to a fluorophore with a different spectral profile that does not overlap with your compound.
False-negative signal (quenching)1. Perform a quenching control: Add the compound to a sample containing a known concentration of the fluorescent probe and measure the signal reduction. 2. Use a different detection method: Consider a non-fluorescence-based orthogonal assay to confirm your findings.
Cell Viability Assays (e.g., MTT, XTT) False-positive signal (increased viability)1. Run a cell-free control: Incubate the compound with the assay reagent in cell-free media.[1][3] 2. Use an alternative assay: Switch to a non-redox-based viability assay, such as CellTiter-Glo® (measures ATP), or a method that directly counts cells (e.g., crystal violet staining or automated cell counting).
ELISA & Immunoassays False-positive or false-negative results1. Run a compound-only control: Add the compound to a well without the primary antibody to check for non-specific binding to the secondary antibody or plate. 2. Perform a competition assay: Pre-incubate the antibody with a high concentration of the compound before adding it to the assay plate. A decrease in signal may indicate cross-reactivity.
Protein Quantification Assays (e.g., BCA, Lowry) Overestimation of protein concentration1. Run a compound-in-buffer control: Measure the absorbance of the compound in the assay buffer.[8][16] 2. Use an alternative method: The Bradford assay is often less susceptible to interference from phenolic compounds.[18] However, it is still important to run a compound control. 3. Protein precipitation: Precipitate the protein from your sample to remove interfering substances before quantification.[8][19]
Reporter Gene Assays (e.g., Luciferase) Underestimation of reporter activity1. Run a cell-free luciferase inhibition assay: Add the compound directly to a solution containing purified luciferase and its substrate to measure direct enzyme inhibition.[10][11][12] 2. Use a different reporter: Consider using a reporter system that is less prone to interference, such as beta-galactosidase.

Part 4: Visualization of Troubleshooting Workflows

Diagram 1: General Troubleshooting Workflow for Assay Interference

This diagram outlines a general decision-making process when investigating potential assay interference.

Caption: General decision tree for troubleshooting assay interference.

Diagram 2: Workflow for Investigating Fluorescence-Based Assay Interference

This diagram provides a more specific workflow for troubleshooting interference in fluorescence-based assays.

G start Suspected Fluorescence Interference autofluorescence_check Run Compound-Only Control (No Target/Probe) start->autofluorescence_check is_autofluorescent Is Compound Autofluorescent? autofluorescence_check->is_autofluorescent autofluorescent_hit Potential False Positive (Autofluorescence) is_autofluorescent->autofluorescent_hit Yes quenching_check Run Quenching Control (Compound + Probe) is_autofluorescent->quenching_check No orthogonal_assay Confirm with Orthogonal Assay autofluorescent_hit->orthogonal_assay is_quenching Is Signal Reduced? quenching_check->is_quenching quenching_hit Potential False Negative (Quenching) is_quenching->quenching_hit Yes no_direct_interference No Direct Optical Interference Consider Other Mechanisms is_quenching->no_direct_interference No quenching_hit->orthogonal_assay

Caption: Workflow for troubleshooting fluorescence-based assays.

Part 5: Concluding Remarks

The presence of a phenolic moiety in this compound makes it a candidate for causing interference in a wide range of common laboratory assays. By implementing the appropriate controls and following a systematic troubleshooting approach as outlined in this guide, researchers can confidently distinguish between true biological activity and assay artifacts. Proactive validation and a thorough understanding of the potential for interference are paramount to ensuring the integrity of your research findings.

References

  • Buschmann, C., Langsdorf, G., & Lichtenthaler, H. K. (2000). Imaging of the blue, green, and red fluorescence emission of plants: An overview. Photosynthetica, 38(4), 483-491.
  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2014). Overcoming the challenge of promiscuous inhibitors in drug discovery. Future Medicinal Chemistry, 6(10), 1165-1185.
  • Lestari, B., & Purnomo, H. (2018). Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. Journal of Physics: Conference Series, 1013, 012170.
  • NCBI Bookshelf. (2015). Assay Interference by Chemical Reactivity. In Assay Guidance Manual. [Link]

  • NCBI Bookshelf. (2025). Interference and Artifacts in High-content Screening. In Assay Guidance Manual. [Link]

  • O'Brien, J., Wilson, I., Orton, T., & Pognan, F. (2000). Investigation of the Alamar Blue (resazurin) fluorescent dye for the assessment of mammalian cell cytotoxicity. European Journal of Biochemistry, 267(17), 5421-5426.
  • PubChem. (n.d.). 3-(Piperidin-1-yl)phenol. [Link]

  • ResearchGate. (2016). Interference of Plant Extracts, Phytoestrogens and Antioxidants with the MTT Tetrazolium Assay. [Link]

  • ResearchGate. (2020). Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. [Link]

  • ResearchGate. (2025). Interference of phenolic compounds in Brassica napus, Brassica rapa and Sinapis alba seed extracts with the Lowry protein assay. [Link]

  • SciSpace. (2015). Interference of phenol during quantification of a bacterial lipoprotein. [Link]

  • Thorne, N., Inglese, J., & Auld, D. S. (2010). Illuminating insights into firefly luciferase and other bioluminescent reporters used in chemical biology. Chemistry & Biology, 17(6), 646-657.
  • Uliasz, T. F., & Hewett, S. J. (2000). A microtiter-based assay for the measurement of ubiquinone and alpha-tocopherol in murine brain. Journal of Neuroscience Methods, 101(1), 57-64.
  • Zahedi, H. S., Hosseinkhani, S., & Shokri, A. (2020). Flavonoids Interference in Common Protein Assays: Effect of Position and Degree of Hydroxyl Substitution. ACS Omega, 5(9), 4587-4596.

Sources

Best practices for handling and storing "3-(2-Piperidin-2-ylethyl)phenol"

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides best practices for the handling and storage of 3-(2-Piperidin-2-ylethyl)phenol (CAS No. 915921-63-0), a bifunctional molecule containing both a phenol and a piperidine moiety.[1] Due to the limited availability of specific data for this compound, the following recommendations are rooted in the established principles for handling phenolic and piperidinic compounds.[2][3][4] Adherence to these guidelines is critical for ensuring experimental integrity, personnel safety, and compound stability.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical hazards associated with this compound?

Q2: What is the recommended personal protective equipment (PPE) when working with this compound?

A2: A comprehensive PPE strategy is essential. This includes:

  • Eye Protection: Safety glasses with side shields are the minimum requirement. When there is a potential for splashing, chemical splash goggles and a face shield should be worn.[2][6]

  • Hand Protection: Double-gloving with nitrile exam-style gloves is recommended for incidental contact. For tasks with a higher risk of exposure, such as weighing or preparing concentrated solutions, wearing utility-grade neoprene or butyl gloves over nitrile gloves is advised.[2] Gloves should be changed immediately if contamination is suspected.

  • Body Protection: A fully buttoned lab coat is mandatory. For larger quantities or when splashes are likely, a chemically resistant apron (neoprene or butyl rubber) should be worn over the lab coat.[2] Full-length pants and closed-toe shoes are required in the laboratory at all times.[2]

Q3: How should I properly store this compound?

A3: Proper storage is crucial to maintain the compound's integrity. Based on general guidelines for phenolic and piperidine compounds, the following conditions are recommended:

  • Temperature: Store in a cool, dry place. A refrigerated temperature range of 2-8°C is often recommended for piperidine series compounds to maintain stability.[3]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage, to prevent oxidation of the phenolic group.

  • Light: Protect from light to prevent photodegradation, a common issue with phenolic compounds.[2][3] Use amber vials or store containers in a dark location.

  • Moisture: Keep the container tightly sealed to protect from moisture, which can promote degradation of piperidine compounds.[3]

  • Incompatibilities: Store separately from strong oxidizing agents, acids, and acid chlorides.[4]

Q4: The compound has changed color in storage. Is it still usable?

A4: A change in color (e.g., yellowing or darkening) often indicates degradation, likely due to oxidation of the phenol group. While this may not affect all experimental outcomes, it is a sign of impurity. For sensitive applications, it is recommended to use a fresh, un-degraded lot of the compound. If this is not possible, consider purification (e.g., recrystallization or chromatography) before use, and perform analytical tests (e.g., NMR, LC-MS) to confirm the structure and purity.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent experimental results Compound degradation due to improper storage.Verify storage conditions (temperature, light, moisture). Use a fresh aliquot of the compound. Consider re-purifying the material if degradation is suspected.
Poor solubility in a non-polar solvent The compound possesses both a polar phenolic hydroxyl group and a basic piperidine nitrogen, which can limit solubility in purely non-polar solvents.Try a more polar solvent system. For organic solvents, consider those with some polarity such as dichloromethane, ethyl acetate, or tetrahydrofuran. For aqueous systems, solubility may be pH-dependent; acidification may protonate the piperidine nitrogen, while basification may deprotonate the phenol, both of which can alter solubility.
Compound appears clumpy or difficult to handle The compound is a solid and may have absorbed moisture from the air due to the hygroscopic nature of similar compounds.[3]Handle the compound in a glove box or a controlled low-humidity environment. If moisture absorption is suspected, the compound can be dried under a high vacuum, though care should be taken as heating may promote degradation.

Experimental Protocols

Protocol 1: Weighing and Solution Preparation
  • Preparation: Before handling, ensure you are wearing the appropriate PPE (see FAQ 2). All manipulations of the solid compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2][6]

  • Weighing: Tare a suitable container on an analytical balance. Using a clean spatula, carefully transfer the desired amount of this compound to the container. Avoid creating dust.

  • Dissolution: Add the desired solvent to the container with the weighed compound. If necessary, gently sonicate or vortex to aid dissolution. The choice of solvent will depend on the specific experimental requirements.

Protocol 2: Spill Management
  • Evacuate and Alert: In the event of a spill, alert personnel in the immediate area and evacuate if necessary.

  • Containment: For a small spill of the solid, gently cover with an absorbent material to prevent it from becoming airborne. Do not sweep dry powder.

  • Neutralization/Decontamination: For spills of solutions, absorb with a chemically inert absorbent (e.g., vermiculite or sand). The spill area should then be decontaminated.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbed material and any contaminated items into a sealed container for hazardous waste disposal.

  • Final Cleaning: Clean the spill area with soap and water.[6]

Emergency Response Workflow

The following diagram outlines the decision-making process in the event of an accidental exposure to this compound.

G start Exposure Event skin_contact Skin Contact? start->skin_contact eye_contact Eye Contact? start->eye_contact inhalation Inhalation? start->inhalation ingestion Ingestion? start->ingestion wash_skin Immediately wash with copious amounts of water for 15 min. Remove contaminated clothing. skin_contact->wash_skin Yes flush_eyes Immediately flush eyes with water for at least 15 minutes at an eyewash station. eye_contact->flush_eyes Yes fresh_air Move to fresh air immediately. inhalation->fresh_air Yes rinse_mouth Do NOT induce vomiting. Rinse mouth with water. ingestion->rinse_mouth Yes seek_medical Seek Medical Attention wash_skin->seek_medical Seek immediate medical attention. flush_eyes->seek_medical call_emergency call_emergency fresh_air->call_emergency Call 911 for immediate medical attention. rinse_mouth->call_emergency

Caption: Emergency workflow for accidental exposure.

Summary of Compound Properties

PropertyValue/InformationSource
Molecular Formula C₁₃H₁₉NO[1]
Molecular Weight 205.30 g/mol [1]
CAS Number 915921-63-0[1]
Appearance Solid[1]
Storage Class 11 - Combustible Solids[1]

References

  • Phenol Standard Operating Procedure . Yale Environmental Health & Safety. [Link]

  • What are the storage stability of Piperidine Series compounds over time? . BTC. [Link]

  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions . LSU Health Shreveport. [Link]

  • Storage method of piperidine . BIOSYNCE. [Link]

  • Test for Phenolic Group . BYJU'S. [Link]

  • Techniques for Analysis of Plant Phenolic Compounds . MDPI. [Link]

  • Phenol . Wikipedia. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . PubMed Central. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications . ResearchGate. [Link]

  • Exploration of piperidine 3D fragment chemical space:synthesis and 3D shape analysis of fragments derived from 20 regio . White Rose Research Online. [Link]

Sources

Validation & Comparative

A Comparative Guide to Piperidine-Containing Compounds: From Simple Scaffolds to Complex Pharmacophores

Author: BenchChem Technical Support Team. Date: January 2026

The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its presence in a vast array of pharmaceuticals and bioactive molecules.[1][2] Its conformational flexibility and ability to engage in key binding interactions allow it to serve as a versatile template for drug design.[2] This guide explores the remarkable pharmacological diversity achievable from this single motif. We begin by considering a simple, representative structure, 3-(2-Piperidin-2-ylethyl)phenol, a compound for which public pharmacological data is limited.[3] This scarcity of data for a fundamental structure highlights the necessity of comparing it with well-characterized analogues to appreciate how substitutions on the piperidine core can yield compounds with profoundly different mechanisms and therapeutic applications.

To illustrate this diversity, we will provide an in-depth comparison of three clinically significant piperidine-containing drugs:

  • Methylphenidate: A central nervous system (CNS) stimulant used for Attention-Deficit/Hyperactivity Disorder (ADHD), primarily acting as a norepinephrine-dopamine reuptake inhibitor.[4]

  • Fentanyl: A potent synthetic opioid analgesic that functions as a full agonist at the μ-opioid receptor.[5]

  • Risperidone: An atypical antipsychotic with a complex pharmacology, characterized by potent antagonism of serotonin 5-HT₂ₐ and dopamine D₂ receptors.[6][7]

This guide will delve into their distinct mechanisms of action, present comparative binding affinity data, and provide detailed experimental protocols for their characterization, offering researchers a comprehensive framework for understanding and evaluating piperidine-based compounds.

Comparative Pharmacological Profiles

The therapeutic utility of a piperidine-containing molecule is dictated by the nature and placement of its substituents, which govern its interaction with biological targets. The following table summarizes the receptor binding affinities (Ki, in nM) of our three exemplar compounds, demonstrating their divergent target profiles. Lower Ki values indicate higher binding affinity.

CompoundPrimary Target(s)Ki (nM)Secondary/Off-Target(s)Ki (nM)
Methylphenidate Dopamine Transporter (DAT)33 (d-isomer)Norepinephrine Transporter (NET)244 (d-isomer)
540 (l-isomer)[8]5100 (l-isomer)[8]
5-HT₁ₐ ReceptorAffinity noted[4]
Fentanyl μ-Opioid Receptor (MOP)~1-5*δ-Opioid Receptor (DOP)Lower affinity[5]
κ-Opioid Receptor (KOP)Lower affinity[5]
Risperidone 5-HT₂ₐ Receptor0.2 - 0.6[6][9]Dopamine D₂ Receptor3.2[6]
α₁-Adrenergic Receptor5[6]
α₂-Adrenergic Receptor16[6]
H₁ Histamine Receptor20[6]

Note: Fentanyl's affinity can vary based on assay conditions, but it is consistently in the low nanomolar range. In membrane homogenates, its affinity is similar to morphine, but in intact cells, its potency is 5 to 50-fold greater.[10]

Mechanisms of Action & Signaling Pathways

The distinct pharmacological effects of these compounds arise from their modulation of different signaling systems.

Methylphenidate: Monoamine Transporter Blockade

Methylphenidate exerts its stimulant effects by blocking the dopamine transporter (DAT) and, to a lesser extent, the norepinephrine transporter (NET).[8] This inhibition prevents the reuptake of these neurotransmitters from the synaptic cleft, leading to increased extracellular concentrations and enhanced dopaminergic and noradrenergic signaling.[4][11] This action is particularly relevant in the prefrontal cortex, which is implicated in executive function and attention.[4]

cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DAT Dopamine Transporter (DAT) DAT->DA_vesicle Repackaging DA_synapse Extracellular Dopamine DA_release->DA_synapse Exocytosis DA_synapse->DAT Reuptake DA_receptor Dopamine Receptors DA_synapse->DA_receptor Binding DA_signal Postsynaptic Signal DA_receptor->DA_signal MPH Methylphenidate MPH->DAT Blocks Fentanyl Fentanyl MOP μ-Opioid Receptor (MOP) Fentanyl->MOP Binds & Activates G_protein Gi/o Protein MOP->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Response Analgesia (Reduced Neuronal Excitability) G_protein->Response Ion Channel Modulation cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC cAMP->Response Reduced Signaling

Figure 2: Fentanyl's agonism of the μ-opioid receptor inhibits cAMP production.

Risperidone: Multi-Receptor GPCR Antagonism

Risperidone's "atypical" antipsychotic profile is attributed to its potent and combined antagonism of serotonin 5-HT₂ₐ and dopamine D₂ receptors. [6]Unlike typical antipsychotics which primarily block D₂ receptors, the additional high-affinity blockade of 5-HT₂ₐ receptors is thought to mitigate the risk of extrapyramidal side effects and potentially improve efficacy against the negative symptoms of schizophrenia. [7][12]As an antagonist, risperidone binds to these receptors but does not activate them, thereby blocking the downstream signaling typically initiated by the endogenous ligands, serotonin and dopamine.

cluster_0 Serotonergic System cluster_1 Dopaminergic System Risperidone Risperidone HT2A 5-HT2A Receptor Risperidone->HT2A Blocks D2 D2 Receptor Risperidone->D2 Blocks Sero Serotonin Sero->HT2A Binds HT2A_signal Gq/11 Signaling (e.g., Ca2+ Flux) HT2A->HT2A_signal Dopa Dopamine Dopa->D2 Binds D2_signal Gi/o Signaling (e.g., cAMP ↓) D2->D2_signal

Figure 3: Risperidone's dual antagonism of 5-HT₂ₐ and D₂ receptors.

Experimental Protocols for Compound Characterization

Accurate characterization of piperidine-containing compounds requires robust and validated experimental assays. The following sections provide detailed, step-by-step protocols for determining the binding affinity and functional activity of compounds targeting the systems discussed.

Experimental Workflow Overview

The general workflow for cell-based assays involves several key stages, from cell culture to data analysis. This process ensures reproducibility and accuracy in quantifying a compound's pharmacological activity.

A 1. Cell Culture (HEK293 cells expressing target) B 2. Cell Plating (96-well plates) A->B C 3. Compound Addition (Serial dilutions of test compound) B->C D 4. Incubation (Allow binding/activity to occur) C->D E 5. Signal Generation (Add radioligand, fluorescent dye, or cAMP detection reagents) D->E F 6. Signal Detection (Scintillation counter, plate reader) E->F G 7. Data Analysis (Calculate Ki, IC50, or EC50) F->G

Figure 4: General experimental workflow for cell-based pharmacological assays.

Protocol 1: Dopamine Transporter (DAT) Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the dopamine transporter, relevant for characterizing molecules like Methylphenidate. It measures the displacement of a specific radiolabeled ligand from the transporter by the test compound.

  • Objective: To determine the inhibitory constant (Ki) of a test compound at the human dopamine transporter (hDAT).

  • Principle: This is a competitive binding assay. A radiolabeled ligand with known high affinity for DAT (e.g., [³H]WIN 35,428) is incubated with a source of DAT (e.g., membranes from cells expressing hDAT). The amount of radioligand bound is measured in the presence of varying concentrations of the unlabeled test compound. The concentration of test compound that displaces 50% of the radioligand is the IC₅₀, which is then used to calculate the Ki.

Materials:

  • Cell Membranes: Membranes from HEK293 or CHO cells stably expressing hDAT.

  • Radioligand: [³H]WIN 35,428 (a potent DAT inhibitor).

  • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

  • Wash Buffer: Ice-cold Binding Buffer.

  • Non-specific Binding Control: A high concentration of a known DAT inhibitor (e.g., 10 µM GBR 12909). * Test Compound: Serial dilutions in Binding Buffer.

  • 96-well plate, glass fiber filters, cell harvester, scintillation counter, scintillation fluid.

Procedure:

  • Preparation: Thaw hDAT-expressing cell membranes on ice. Dilute the membranes in ice-cold Binding Buffer to a final concentration of approximately 20-50 µg of protein per well.

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding wells: Add 50 µL Binding Buffer.

    • Non-specific Binding (NSB) wells: Add 50 µL of 10 µM GBR 12909.

    • Test Compound wells: Add 50 µL of each concentration of the serially diluted test compound.

  • Radioligand Addition: Add 50 µL of [³H]WIN 35,428 (at a final concentration near its Kd, ~1-2 nM) to all wells.

  • Initiate Binding: Add 100 µL of the diluted cell membrane suspension to all wells to start the reaction.

  • Incubation: Incubate the plate for 2-3 hours at 4°C with gentle agitation to allow the binding to reach equilibrium. 6. Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound (which passes through).

  • Washing: Quickly wash the filters three times with 3 mL of ice-cold Wash Buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: (Total Binding CPM) - (NSB CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: μ-Opioid Receptor (MOP) Functional Assay (cAMP Inhibition)

This protocol measures the functional potency (EC₅₀) and efficacy of an agonist like Fentanyl at the Gi-coupled μ-opioid receptor by quantifying the inhibition of cAMP production. [13][14]

  • Objective: To determine the potency (EC₅₀) of a test agonist in activating the μ-opioid receptor.

  • Principle: The MOP receptor is coupled to the inhibitory G-protein, Gi. Agonist binding activates Gi, which in turn inhibits adenylyl cyclase, the enzyme that produces cAMP from ATP. To measure this inhibition, intracellular cAMP levels are first artificially elevated using an agent like Forskolin (FSK). The ability of an agonist to reduce these elevated cAMP levels is then measured.

Materials:

  • Cell Line: CHO or HEK293 cells stably expressing the human μ-opioid receptor (hMOP).

  • Stimulation Buffer: HBSS or serum-free media.

  • Forskolin (FSK): Adenylyl cyclase activator.

  • Test Agonist: Serial dilutions of the test compound (e.g., Fentanyl).

  • cAMP Detection Kit: A commercial kit based on principles like HTRF, ELISA, or FRET biosensors. [14][15]* 96-well cell culture plate.

Procedure:

  • Cell Plating: Seed the hMOP-expressing cells into a 96-well plate and grow overnight to form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of the test agonist in Stimulation Buffer.

  • Assay Execution:

    • Aspirate the growth medium from the cells.

    • Add 50 µL of Stimulation Buffer containing a fixed concentration of FSK (e.g., 10 µM, to stimulate cAMP production).

    • Immediately add 50 µL of the test agonist dilutions to the appropriate wells. Include a "FSK only" control (maximum stimulation) and a "no FSK" control (basal).

  • Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes). The duration is critical for measuring the inhibitory effect.

  • Cell Lysis & cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data: Set the signal from the "FSK only" wells as 100% and the signal from wells with a maximally effective concentration of a known full agonist as 0% inhibition.

    • Plot the percent inhibition of FSK-stimulated cAMP production against the log concentration of the test agonist.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and the Emax (maximum efficacy) of the compound.

Protocol 3: Serotonin 5-HT₂ₐ Receptor Functional Assay (Calcium Flux)

This protocol measures the functional activity of compounds at the Gq-coupled 5-HT₂ₐ receptor, a primary target for Risperidone, by detecting changes in intracellular calcium concentration. [16][17]

  • Objective: To determine the potency (EC₅₀ for agonists) or inhibitory potency (IC₅₀ for antagonists) of a test compound at the human 5-HT₂ₐ receptor.

  • Principle: The 5-HT₂ₐ receptor is coupled to the Gq G-protein. [17]Activation of this pathway leads to the release of calcium (Ca²⁺) from intracellular stores (the endoplasmic reticulum) into the cytoplasm. This transient increase in intracellular Ca²⁺ can be measured using a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human 5-HT₂ₐ receptor. [18]* Calcium Indicator Dye: Fluo-4 AM, with Pluronic F-127 to aid solubilization.

  • Assay Buffer: HBSS with 20 mM HEPES, pH 7.4.

  • Test Compounds: Serial dilutions of agonists or antagonists.

  • Reference Agonist: Serotonin (5-HT).

  • Black-walled, clear-bottom 96-well plates.

  • Fluorescence microplate reader with kinetic reading capability and liquid handling.

Procedure:

  • Cell Plating: Seed the 5-HT₂ₐ-expressing cells into black-walled, clear-bottom 96-well plates and grow overnight.

  • Dye Loading:

    • Prepare a dye loading solution containing Fluo-4 AM in Assay Buffer.

    • Remove the growth medium from the cells and add 100 µL of the dye loading solution to each well.

    • Incubate for 45-60 minutes at 37°C in the dark to allow the dye to enter the cells and be cleaved to its active form.

  • Compound Preparation: Prepare 5X final concentration serial dilutions of the test compounds in Assay Buffer.

  • Calcium Flux Measurement:

    • Place the dye-loaded cell plate into the fluorescence plate reader, which is set to measure fluorescence kinetically (e.g., one reading per second) at an Ex/Em of ~490/525 nm. * For Agonist Mode:

      • Establish a stable baseline fluorescence reading for 10-20 seconds.

      • Use the instrument's injector to add 25 µL of the 5X test agonist solution to the wells.

      • Continue reading fluorescence for an additional 60-120 seconds to capture the peak response.

    • For Antagonist Mode:

      • Add the test antagonist to the wells and pre-incubate for 15-30 minutes.

      • Establish a baseline, then inject a fixed concentration of the reference agonist (Serotonin, at its EC₈₀) and measure the inhibition of the calcium response.

  • Data Analysis:

    • Calculate the response as the peak fluorescence intensity minus the baseline fluorescence.

    • For Agonist Mode: Plot the response against the log concentration of the agonist and fit to a sigmoidal curve to determine EC₅₀ and Emax.

    • For Antagonist Mode: Plot the percent inhibition of the reference agonist response against the log concentration of the antagonist and fit to a sigmoidal curve to determine the IC₅₀.

Conclusion

The piperidine scaffold is a testament to the principles of medicinal chemistry, where subtle structural modifications can dramatically alter pharmacological activity. By comparing the monoamine reuptake inhibitor Methylphenidate, the potent GPCR agonist Fentanyl, and the multi-receptor antagonist Risperidone, we see how this single heterocyclic core can be tailored to interact with diverse biological targets, from transporters to various classes of receptors. The initial consideration of a simple structure like this compound serves as a crucial reminder that a scaffold's potential is only unlocked through systematic derivatization and rigorous pharmacological evaluation. The experimental protocols detailed herein provide a foundational toolkit for researchers to characterize such novel compounds, enabling the continued development of piperidine-based therapeutics with precisely engineered mechanisms of action.

References

  • Fentanyl - Wikipedia. (n.d.).
  • Fentanyl binds to the μ-opioid receptor via the lipid membrane and transmembrane helices. (2021). Nature Communications.
  • Methylphenidate - Wikipedia. (n.d.).
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed. (2025). European Journal of Medicinal Chemistry.
  • How μ-Opioid Receptor Recognizes Fentanyl - PMC - NIH. (n.d.).
  • Mechanism of Action of Risperidone - Psychopharmacology Institute. (2014).
  • PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics - PMC - PubMed Central. (n.d.).
  • What are the D2/5HT2A (dopamine 2 and serotonin 2A) receptor antagonists used in psychiatry? - Dr.Oracle. (2025).
  • (PDF) Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis - ResearchGate. (2019).
  • Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole - Benchchem. (n.d.).
  • Molecular Assays for Characterization of Alternatively Spliced Isoforms of the Mu Opioid Receptor (MOR) - PMC - NIH. (n.d.).
  • mu (MOP) Human Opioid GPCR Cell Based Agonist cAMP SAFETYscan SafetyScreen Assay - US - Eurofins Discovery. (n.d.).
  • Fentanyl Family at the Mu-Opioid Receptor: Uniform Assessment of Binding and Computational Analysis - MDPI. (2019).
  • mu (MOP) Human Opioid GPCR Cell Based PAM cAMP LeadHunter Assay - US. (n.d.).
  • Methylphenidate Pathway, Pharmacodynamics - ClinPGx. (n.d.).
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH. (n.d.).
  • Risperidone and 5-HT2A Receptor Antagonists Attenuate and Reverse Cocaine-Induced Hyperthermia in Rats - PMC - PubMed Central. (n.d.).
  • What are 5-HT2A receptor antagonists and how do they work? - Patsnap Synapse. (2024).
  • Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone - PubMed. (2019). Neuropharmacology.
  • The Pharmacology of Amphetamine and Methylphenidate: Relevance to the Neurobiology of Attention-Deficit/Hyperactivity Disorder and Other Psychiatric Comorbidities - PMC - PubMed Central. (n.d.).
  • Methylphenidate – Mechanism of Action, Dosage & Side Effects - Psych Scene Hub. (2020).
  • Piperidine: A Versatile Heterocyclic Ring for Developing Monoamine Oxidase Inhibitors | ACS Omega - ACS Publications. (2023).
  • 5-HT2A Serotonin Receptor Assay - Innoprot GPCR Functional Assays. (n.d.).
  • A flow cytometry-based dopamine transporter binding assay using antagonist-conjugated quantum dots - Chemical Communications (RSC Publishing). (n.d.).
  • Structure–activity relationship of piperidine derivatives with... - ResearchGate. (n.d.).
  • 5-HT2A Human Serotonin GPCR Cell Based Agonist Calcium Flux (in Arrestin Cell Line) LeadHunter Assay - US - Eurofins Discovery. (n.d.).
  • DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. (n.d.).
  • A μ-opioid receptor modulator that works cooperatively with naloxone - PubMed Central. (n.d.).
  • In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC. (n.d.).
  • Neurotransmitter Transporter Uptake Assay Kit - Molecular Devices. (n.d.).
  • Profiling the proximal proteome of the activated mu opioid receptor - PMC - NIH. (n.d.).
  • Ready-to-Assay 5-HT2A Serotonin Receptor Frozen Cells - Eurofins DiscoverX. (n.d.).
  • Application Notes and Protocols for Calcium Flux Assays in Determining 5-HT2C Receptor Functional Selectivity - Benchchem. (n.d.).
  • This compound. (n.d.).
  • CALCIUM FLUX PROTOCOL. (n.d.).
  • 4-(2-piperidin-2-yl-ethyl)-phenol - ChemSynthesis. (2025).
  • This compound DiscoveryCPR 915921-63-0 - Sigma-Aldrich. (n.d.). Retrieved from

  • Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance - IJNRD. (2023).
  • Transition-metal-catalyzed synthesis of phenols and aryl thiols - Beilstein Journals. (n.d.).
  • This compound | CAS# 915921-63-0 | MFCD08059831 | BB-4011370. (n.d.).
  • This compound - Amerigo Scientific. (n.d.).
  • This compound | SC-4011370 - Hit2Lead. (n.d.).
  • (PDF) Antimicrobial and antioxidant activities of piperidine derivatives - ResearchGate. (2016).

Sources

A Comparative Efficacy Analysis of 3-(2-Piperidin-2-ylethyl)phenol and Known Opioid Receptor Modulators

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Therapeutic Potential of a Novel Phenolic Piperidine Compound

In the landscape of modern pharmacology, the quest for novel therapeutic agents with optimized efficacy and safety profiles is a perpetual endeavor. The compound 3-(2-Piperidin-2-ylethyl)phenol, a molecule featuring a phenol group linked to a piperidine ring, presents a structural motif reminiscent of various neuroactive compounds. The presence of a protonatable nitrogen atom within the piperidine structure and a hydroxyl group on the phenol ring suggests a potential interaction with aminergic G-protein coupled receptors (GPCRs), a large family of receptors that are the targets of many clinically successful drugs.

Given the structural similarities to known opioid ligands, which frequently contain a piperidine or a related nitrogenous ring and a phenolic moiety crucial for receptor interaction, we hypothesize that this compound may act as a modulator of opioid receptors. Opioids are the cornerstone of pain management, yet their clinical utility is often hampered by significant side effects, including respiratory depression, tolerance, and addiction.[1] The development of new opioid receptor modulators with improved therapeutic windows is, therefore, a critical area of research.

This guide provides a comprehensive framework for evaluating the efficacy of this compound as a potential opioid receptor modulator. We will compare its hypothetical performance against a panel of well-characterized opioid receptor ligands:

  • Morphine: A full agonist at the µ-opioid receptor (MOR), representing the gold standard for opioid analgesics.[1][2]

  • Buprenorphine: A partial agonist at the MOR, known for its ceiling effect on respiratory depression and its use in both pain management and opioid addiction therapy.[3][4]

  • Naloxone: A competitive antagonist at opioid receptors, used to reverse the effects of opioid overdose.[2][5]

Through a detailed examination of established in vitro and in vivo experimental protocols, this guide will provide researchers, scientists, and drug development professionals with the necessary tools to rigorously assess the pharmacological profile of this compound and similar novel compounds.

Section 1: In Vitro Characterization of Opioid Receptor Interaction

To elucidate the interaction of this compound with opioid receptors, a series of in vitro assays are essential. These assays will determine the binding affinity and functional activity of the compound at the µ-opioid receptor (MOR), the primary target for most opioid analgesics.

Receptor Binding Affinity: Gauging the Strength of Interaction

The initial step is to determine the binding affinity (Ki) of the test compound for the MOR. This is typically achieved through a competitive radioligand binding assay.

  • Receptor Source: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human µ-opioid receptor.

  • Radioligand: [³H]-DAMGO, a high-affinity and selective MOR agonist, is commonly used.

  • Procedure: a. Incubate the cell membranes with a fixed concentration of [³H]-DAMGO (typically at its Kd value). b. Add increasing concentrations of the unlabeled test compound (this compound) or the comparator drugs (morphine, buprenorphine, naloxone). c. Allow the reaction to reach equilibrium. d. Separate the bound and free radioligand by rapid filtration through glass fiber filters. e. Quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[6]

Compoundµ-Opioid Receptor Ki (nM)
This compound To be determined
Morphine1.168
Buprenorphine~0.2[7]
Naloxone~1-2[8]

Lower Ki values indicate higher binding affinity.

Functional Activity: Assessing Agonism and Antagonism

Following the determination of binding affinity, it is crucial to assess the functional consequences of this binding. This is achieved through functional assays that measure the downstream signaling events following receptor activation. Opioid receptors are coupled to inhibitory G proteins (Gi/o), and their activation leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, as well as the activation of G-proteins, which can be measured by GTPγS binding.

This assay directly measures the activation of G-proteins upon agonist binding to the receptor.

  • Reagents: Cell membranes expressing the MOR, [³⁵S]GTPγS (a non-hydrolyzable analog of GTP), GDP, and the test compounds.

  • Procedure: a. Incubate the cell membranes with a fixed concentration of GDP. b. Add increasing concentrations of the test compound or comparator agonists (morphine, buprenorphine). For antagonist testing, incubate with a fixed concentration of an agonist in the presence of increasing concentrations of the antagonist (naloxone). c. Initiate the binding reaction by adding [³⁵S]GTPγS. d. After incubation, separate the bound from free [³⁵S]GTPγS by filtration. e. Quantify the bound radioactivity.

  • Data Analysis: For agonists, the concentration that produces 50% of the maximal stimulation (EC50) and the maximal effect (Emax) are determined. For antagonists, the concentration that inhibits 50% of the agonist-induced stimulation (IC50) is calculated.[9][10]

This assay measures the functional consequence of Gi/o-coupled receptor activation on the downstream effector, adenylyl cyclase.

  • Reagents: Whole cells expressing the MOR, forskolin (an adenylyl cyclase activator), a cAMP detection kit, and the test compounds.

  • Procedure: a. Pre-treat the cells with the test compound or comparator drugs. b. Stimulate the cells with forskolin to increase intracellular cAMP levels. c. Lyse the cells and measure the cAMP concentration using a suitable detection method (e.g., HTRF, ELISA).

  • Data Analysis: For agonists, the EC50 for the inhibition of forskolin-stimulated cAMP production is determined. For antagonists, the IC50 for the reversal of agonist-induced cAMP inhibition is calculated.[11][12]

Compound[³⁵S]GTPγS Binding Assay (EC50/IC50, nM)cAMP Inhibition Assay (EC50/IC50, nM)Functional Class
This compound To be determinedTo be determinedTo be determined
Morphine~45 (EC50)[13]~50-100 (EC50)[14]Full Agonist
Buprenorphine~0.08 (EC50, partial agonism)[15]EC50 varies, partial agonist[16]Partial Agonist
Naloxone-~200 (IC50)[17]Antagonist

Lower EC50/IC50 values indicate higher potency.

Section 2: In Vivo Efficacy Assessment in Preclinical Models of Pain

To evaluate the therapeutic potential of this compound as an analgesic, in vivo studies in rodent models of nociception are indispensable. These models assess the compound's ability to reduce pain responses to thermal stimuli.

Hot Plate Test

The hot plate test is a classic model for assessing the central analgesic effects of drugs.

  • Apparatus: A hot plate apparatus with the surface temperature maintained at a constant, non-injurious level (e.g., 55°C).

  • Procedure: a. Administer the test compound (this compound) or comparator drugs (morphine, buprenorphine) to mice via a suitable route (e.g., intraperitoneal, subcutaneous). For antagonist studies, administer the antagonist (naloxone) prior to the agonist. b. At various time points after drug administration, place the mouse on the hot plate. c. Record the latency to a nocifensive response, such as paw licking or jumping. d. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Data Analysis: The dose that produces a 50% maximal possible effect (ED50) is calculated for agonists. For antagonists, the dose required to block the analgesic effect of an agonist is determined.

CompoundED50 / Effective Dose (mg/kg, s.c.) in Mice
This compound To be determined
Morphine~10[18]
Buprenorphine~0.16[10]
Naloxone~5 (antagonist dose)[19]

Lower ED50 values indicate higher analgesic potency.

Tail Flick Test

The tail flick test is another widely used method to assess spinal-mediated analgesia.

  • Apparatus: A tail flick apparatus that applies a focused beam of radiant heat to the mouse's tail.

  • Procedure: a. Administer the test compound or comparator drugs as described for the hot plate test. b. At various time points, place the mouse's tail in the path of the heat source. c. Measure the latency for the mouse to flick its tail away from the heat. d. A cut-off time is employed to prevent tissue damage.

  • Data Analysis: The ED50 for agonists is calculated.

CompoundED50 / Effective Dose (mg/kg, s.c.) in Mice
This compound To be determined
Morphine~10[18]
Buprenorphine~0.0084[10]
Naloxone~2 (antagonist dose)[20]

Lower ED50 values indicate higher analgesic potency.

Section 3: Visualizing the Scientific Framework

To provide a clear visual representation of the concepts and workflows discussed, the following diagrams have been generated using Graphviz.

Diagram 1: Opioid Receptor Signaling Pathway

OpioidSignaling cluster_membrane Cell Membrane MOR µ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Agonist Opioid Agonist (e.g., Morphine) Agonist->MOR Binds & Activates Antagonist Opioid Antagonist (e.g., Naloxone) Antagonist->MOR Binds & Blocks ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Analgesia PKA->Cellular_Response Leads to

Caption: Simplified signaling pathway of the µ-opioid receptor.

Diagram 2: Experimental Workflow for Efficacy Comparison

EfficacyWorkflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays Binding Receptor Binding Assay (Determine Ki) Data_Analysis Comparative Data Analysis & Pharmacological Profiling Binding->Data_Analysis GTP [³⁵S]GTPγS Binding Assay (Determine EC50/IC50, Emax) GTP->Data_Analysis cAMP cAMP Inhibition Assay (Determine EC50/IC50) cAMP->Data_Analysis HotPlate Hot Plate Test (Determine ED50) HotPlate->Data_Analysis TailFlick Tail Flick Test (Determine ED50) TailFlick->Data_Analysis Test_Compound This compound Test_Compound->Binding Test_Compound->GTP Test_Compound->cAMP Test_Compound->HotPlate Test_Compound->TailFlick Comparators Comparator Drugs (Morphine, Buprenorphine, Naloxone) Comparators->Binding Comparators->GTP Comparators->cAMP Comparators->HotPlate Comparators->TailFlick

Caption: Workflow for comparing the efficacy of a test compound.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to evaluating the efficacy of this compound as a potential opioid receptor modulator. By systematically comparing its performance in a battery of well-established in vitro and in vivo assays against known opioid agonists and antagonists, researchers can generate a detailed pharmacological profile of this novel compound.

The hypothetical data presented in the tables serves as a template for the expected outcomes and highlights the key parameters for comparison. The experimental protocols provide a clear and actionable framework for conducting these studies, ensuring data integrity and reproducibility.

Should the experimental data reveal that this compound possesses favorable properties, such as potent agonism with a partial activity profile similar to buprenorphine, it would warrant further investigation. Future studies could explore its activity at other opioid receptor subtypes (delta and kappa), its potential for inducing tolerance and dependence, and its pharmacokinetic and safety profiles. Ultimately, the systematic approach detailed in this guide will be instrumental in determining whether this compound holds promise as a novel therapeutic agent for the management of pain.

References

  • Harrison, C., & Traynor, J. (2003). The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. Life sciences, 74(4), 489–508. [Link]

  • Befort, K., Tabbara, L., & Kieffer, B. L. (2001). The [35S]GTPgammaS binding assay: a powerful tool to evaluate the functional properties of opioid ligands. Methods in molecular biology (Clifton, N.J.), 166, 123–138.
  • Janicki, P., & Libich, J. (1979). Detection of antagonist activity for narcotic analgesics in mouse hot-plate test. Pharmacology, biochemistry, and behavior, 10(4), 623–626. [Link]

  • Cowan, A., Lewis, J. W., & Macfarlane, I. R. (1977). Agonist and antagonist properties of buprenorphine, a new antinociceptive agent. British journal of pharmacology, 60(4), 537–545.
  • Wang, D., Sun, X., Bohn, L. M., & Sadee, W. (2007). Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format. Cellular and Molecular Neurobiology, 27(7), 931–945. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). morphine. Retrieved January 20, 2026, from [Link]

  • Dr. Oracle. (2025, September 4). Does buprenorphine have a higher affinity for opioid receptors, specifically the mu-opioid receptor?. [Link]

  • MedlinePlus. (2019, January 15). How Naloxone Saves Lives in Opioid Overdose. [Link]

  • Xia, M., Cheng, X., Li, H., & Ma, L. (2009). Inhibition of morphine-induced cAMP overshoot: a cell-based assay model in a high-throughput format. Cellular and molecular neurobiology, 29(6-7), 931–945. [Link]

  • ResearchGate. (n.d.). Effect of treatment with opioid antagonist, naloxone on the hot plate test in mice. Retrieved January 20, 2026, from [Link]

  • Volpe, D. A., McMahon Tobin, G. A., Mellon, R. D., et al. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Regulatory toxicology and pharmacology : RTP, 59(3), 385–390. [Link]

  • Huang, P., Kehner, G. B., Cowan, A., & Geller, E. B. (2001). Buprenorphine: a unique drug with complex pharmacology. Anesthesia and analgesia, 92(6), 1547–1553. [Link]

  • Enzymlogic. (n.d.). Binding Kinetics of mu-Opioid Receptor Antagonists & Agonists. Retrieved January 20, 2026, from [Link]

  • Fanselow, M. S., & Sigmundi, R. A. (1985). Hot-plate learning in mice is unaltered by immediate post-training administration of naloxone, naltrexone or morphine. Neuropharmacology, 24(4), 333–336. [Link]

  • Grim, T. W., Schmid, C. L., Stahl, E. L., et al. (2020). Comparison of morphine, oxycodone and the biased MOR agonist SR-17018 for tolerance and efficacy in mouse models of pain. bioRxiv. [Link]

  • Skolnik, B., & Gan, T. J. (2020). Higher naloxone dosing in a quantitative systems pharmacology model that predicts naloxone-fentanyl competition at the opioid mu receptor level. Journal of pharmacology and experimental therapeutics, 374(1), 127–134. [Link]

  • Jampachaisri, K., Corcoran, K. A., & Mogil, J. S. (2019). Comparing Three Formulations of Buprenorphine in an Incisional Pain Model in Mice. Journal of the American Association for Laboratory Animal Science : JAALAS, 58(3), 329–334. [Link]

  • ResearchGate. (n.d.). Binding properties of buprenorphine for displacement of the specific.... Retrieved January 20, 2026, from [Link]

  • RJPTSimLab. (n.d.). Investigate the analgesic properties of morphine in mice using the tail-flick method. Retrieved January 20, 2026, from [Link]

  • Selley, D. E., Breivogel, C. S., & Childers, S. R. (1998). Effects of morphine and its metabolites on opiate receptor binding, cAMP formation and [3H]noradrenaline release from SH-SY5Y cells. British journal of pharmacology, 124(4), 775–782. [Link]

  • ResearchGate. (n.d.). Attenuation of morphine tolerance in NOR / mice in the tail-pinch and.... Retrieved January 20, 2026, from [Link]

  • Katzung, B. G. (2021). Basic & clinical pharmacology (15th ed.). McGraw-Hill.
  • Guttman, A., & Geller, E. B. (2000). The Magnitude and Duration of the Analgesic Effect of Morphine, Butorphanol, and Buprenorphine in Rats and Mice. Contemporary topics in laboratory animal science, 39(2), 8–13. [Link]

  • Noble, F., & Roques, B. P. (2007). Buprenorphine is a weak partial agonist that inhibits opioid receptor desensitization. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(4), 860–867. [Link]

  • Toll, L., Khroyan, T. V., Polgar, W. E., et al. (2014). Mu opioid receptor efficacy and potency of morphine- 6-glucuronide in neonatal guinea pig brainstem membranes. Journal of pharmacology and experimental therapeutics, 350(1), 136–144. [Link]

  • ResearchGate. (n.d.). Effect of different concentrations of naloxone on cAMP. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Competition binding with [³H]-naloxone and cAMP assay data in.... Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Independent validation of the receptor binding component using.... Retrieved January 20, 2026, from [Link]

  • Tzschentke, T. M., Christoph, T., Kögel, B., et al. (2007). Analgesic treatment with buprenorphine should be adapted to the mouse strain. Pharmacology, biochemistry, and behavior, 86(4), 774–782.
  • Wikipedia. (n.d.). Opioid. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Functional activity and EC50 for inhibition of cAMP formation of morphine, oxycodone, and. Retrieved January 20, 2026, from [Link]

  • Abbott, F. V., & Melzack, R. (1982). Morphine analgesia and tolerance in the tail-flick and formalin tests: dose-response relationships. Pharmacology, biochemistry, and behavior, 17(6), 1213–1219. [Link]

  • Cheng, K., Kim, S. K., & Hsieh, M. C. (2016). Mapping the naloxone binding sites on the mu-opioid receptor using cell-based photocrosslinkers. Biochemical and biophysical research communications, 482(4), 1461–1467. [Link]

  • Yu, V. C., Richards, M. L., & Sadee, W. (1986). Efficacy and tolerance of narcotic analgesics at the mu opioid receptor in differentiated human neuroblastoma cells. The Journal of pharmacology and experimental therapeutics, 238(1), 179–185. [Link]

  • Melior Discovery. (n.d.). Tail Flick Test. Retrieved January 20, 2026, from [Link]

  • Selley, D. E., Breivogel, C. S., Childers, S. R., & Sim, L. J. (2000). Mu and Delta opioid receptors activate the same G proteins in human neuroblastoma SH-SY5Y cells. The Journal of pharmacology and experimental therapeutics, 294(2), 649–657. [Link]

  • Gades, N. M., Danneman, P. J., Wixson, S. K., & Tolley, E. A. (2000). The Magnitude and Duration of the Analgesic Effect of Morphine, Butorphanol, and Buprenorphine in Rats and Mice. Contemporary topics in laboratory animal science, 39(2), 8–13. [Link]

  • ResearchGate. (n.d.). μ-opioid agonist inhibition of forskolin-stimulated cAMP production.... Retrieved January 20, 2026, from [Link]

  • Vetter, I., Wyse, B. D., & Christie, M. J. (2006). The μ opioid agonist morphine modulates potentiation of capsaicin-evoked TRPV1 responses through a cyclic AMP-dependent protein kinase A pathway. Molecular pain, 2, 34. [Link]

  • Ullah, H., Khan, A., Khan, I., et al. (2014). Evaluation of antinociceptive effect of methanolic extract of leaves of Crataeva nurvala Buch.-Ham. BMC complementary and alternative medicine, 14, 448. [Link]

  • TW. (n.d.). mu (MOP) Human Opioid GPCR GTPgammaS Agonist LeadHunter Assay. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Effect of naloxone on latency time change in hot plate test in mice. Retrieved January 20, 2026, from [Link]

  • Noble, F., & Roques, B. P. (2007). Buprenorphine is a weak partial agonist that inhibits opioid receptor desensitization. The Journal of neuroscience : the official journal of the Society for Neuroscience, 27(4), 860–867. [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). endomorphin-2. Retrieved January 20, 2026, from [Link]

  • ResearchGate. (n.d.). Opioid Receptor Activity Measured in the Forskolin-induced cAMP.... Retrieved January 20, 2026, from [Link]

Sources

Validating the Activity of 3-(2-Piperidin-2-ylethyl)phenol: A Comparative Guide to Secondary Assays

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of two key secondary assays for validating the activity of the novel compound, 3-(2-Piperidin-2-ylethyl)phenol. For the purpose of this guide, we will hypothesize that its primary activity is as an agonist for the μ-opioid receptor (MOR), a G-protein coupled receptor (GPCR). This hypothesis is based on structural similarities to known pharmacophores that interact with this receptor class. The validation in secondary assays is crucial to characterize its signaling profile, particularly to investigate potential biased agonism, a phenomenon where a ligand preferentially activates one signaling pathway over another.[1][2]

The Importance of Secondary Assays in GPCR Drug Discovery

Primary assays, such as radioligand binding assays, can identify compounds that bind to a target receptor but do not provide information about the functional consequences of that binding. Secondary assays are essential for characterizing the efficacy and potency of a compound as an agonist, antagonist, or inverse agonist.[3][4] For GPCRs like the μ-opioid receptor, two major signaling pathways are of interest: the G-protein-dependent pathway, which is typically associated with the desired therapeutic effects (e.g., analgesia), and the β-arrestin pathway, which can be involved in receptor desensitization and the development of adverse effects.[1][5] Therefore, a thorough characterization of a novel compound requires the use of secondary assays that can dissect its activity on both pathways.

Comparative Analysis of Secondary Assays

This guide will focus on two widely used secondary assays for characterizing the activity of potential μ-opioid receptor agonists:

  • cAMP Modulation Assay: To quantify the compound's effect on the G-protein signaling cascade.

  • β-Arrestin Recruitment Assay: To determine the compound's ability to recruit β-arrestin to the receptor.

Signaling Pathways Overview

The following diagram illustrates the two distinct signaling pathways that can be activated by a μ-opioid receptor agonist.

cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 G-Protein Pathway cluster_3 β-Arrestin Pathway Agonist Agonist MOR μ-Opioid Receptor Agonist->MOR Binding G-Protein Gαi/oβγ MOR->G-Protein Activation β-Arrestin β-Arrestin MOR->β-Arrestin Recruitment AC Adenylyl Cyclase G-Protein->AC Inhibition cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Downstream Signaling Downstream Signaling β-Arrestin->Downstream Signaling e.g., MAPK activation

Caption: Overview of μ-opioid receptor signaling pathways.

cAMP Modulation Assay

The μ-opioid receptor is a Gi/o-coupled GPCR, meaning its activation leads to the inhibition of adenylyl cyclase, an enzyme that converts ATP to cyclic AMP (cAMP).[6] A cAMP modulation assay, therefore, measures the decrease in intracellular cAMP levels upon agonist stimulation.[7][8][9]

Experimental Workflow

Start Start Cell_Culture Seed HEK293 cells stably expressing MOR Start->Cell_Culture Incubation1 Incubate for 24 hours Cell_Culture->Incubation1 Compound_Addition Add this compound and Forskolin Incubation1->Compound_Addition Incubation2 Incubate for 30 minutes Compound_Addition->Incubation2 Lysis Lyse cells and add detection reagents Incubation2->Lysis Measurement Measure luminescence Lysis->Measurement Data_Analysis Calculate EC50 values Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a typical cAMP modulation assay.

Detailed Protocol
  • Cell Culture: Seed Human Embryonic Kidney (HEK293) cells stably expressing the human μ-opioid receptor into a 96-well plate at a density of 10,000 cells/well and incubate for 24 hours.

  • Compound Preparation: Prepare a serial dilution of this compound and a reference agonist (e.g., DAMGO) in assay buffer.

  • Assay Initiation: Remove the culture medium and add the test compounds to the cells. Simultaneously, add forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production. This allows for the measurement of an inhibitory response.[9]

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Cell Lysis and Detection: Lyse the cells and add the cAMP detection reagents according to the manufacturer's instructions (e.g., using a competitive immunoassay or a bioluminescence-based assay).[7][10]

  • Signal Measurement: Measure the signal (e.g., luminescence or fluorescence) using a plate reader. The signal will be inversely proportional to the cAMP concentration.

  • Data Analysis: Plot the signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

Hypothetical Data and Interpretation
CompoundEC50 (nM)Emax (% Inhibition of Forskolin-stimulated cAMP)
This compound 15.285%
DAMGO (Reference Agonist) 2.895%

An EC50 value in the nanomolar range suggests that "this compound" is a potent agonist at the μ-opioid receptor. The Emax value indicates its efficacy relative to the reference agonist. In this hypothetical case, the compound shows high efficacy in the G-protein pathway.

β-Arrestin Recruitment Assay

Upon agonist binding and subsequent receptor phosphorylation, β-arrestin proteins are recruited to the intracellular domains of the GPCR.[5] This process can lead to receptor desensitization, internalization, and the initiation of a separate wave of signaling events.[1] A β-arrestin recruitment assay directly measures the interaction between the activated receptor and β-arrestin.[11][12]

Experimental Workflow

Start Start Cell_Culture Seed U2OS cells co-expressing MOR-ProLink and β-arrestin-EA Incubation1 Incubate for 24 hours Compound_Addition Add this compound Incubation2 Incubate for 90 minutes Substrate_Addition Add detection substrate Incubation3 Incubate for 60 minutes in the dark Measurement Measure luminescence Data_Analysis Calculate EC50 values End End

Caption: Workflow for a β-arrestin recruitment assay.

Detailed Protocol

This protocol describes a common enzyme fragment complementation-based assay.

  • Cell Culture: Seed U2OS cells that are co-transfected with the μ-opioid receptor fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment of β-galactosidase into a 96-well plate.

  • Compound Preparation: Prepare a serial dilution of this compound and a reference agonist (e.g., DAMGO) in assay buffer.

  • Compound Addition: Add the test compounds to the cells.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents containing the substrate for the complemented β-galactosidase enzyme.

  • Incubation: Incubate the plate at room temperature for 60 minutes in the dark.

  • Signal Measurement: Measure the luminescent signal, which is directly proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Plot the signal as a function of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

Hypothetical Data and Interpretation
CompoundEC50 (nM)Emax (% of DAMGO response)
This compound 89.545%
DAMGO (Reference Agonist) 15.7100%

In this hypothetical scenario, "this compound" demonstrates a significantly lower potency (higher EC50) and efficacy (lower Emax) in recruiting β-arrestin compared to the reference agonist.

Comparative Summary and Conclusion

AssayPathway MeasuredPotency (EC50) of Test CompoundEfficacy (Emax) of Test Compound
cAMP Modulation G-Protein15.2 nM85%
β-Arrestin Recruitment β-Arrestin89.5 nM45%

The hypothetical data suggests that "this compound" is a potent and efficacious agonist for the G-protein signaling pathway downstream of the μ-opioid receptor. However, it is substantially less potent and efficacious in recruiting β-arrestin. This profile indicates that "this compound" may be a G-protein biased agonist .[2][13] Such a compound could potentially offer a better therapeutic window, with robust analgesic effects and a reduced propensity for tolerance and other side effects associated with β-arrestin signaling.[1]

Further studies, including in vivo models, would be necessary to confirm this signaling bias and its therapeutic implications. This comparative analysis of secondary assays provides a critical framework for the initial characterization of novel compounds like this compound and highlights the importance of a multi-faceted approach to understanding their pharmacology.

References

  • Vidugiriene, J., et al. (2024). A bioluminescent and homogeneous assay for monitoring GPCR-mediated cAMP modulation and PDE activity. Scientific Reports, 14(1), 4440. [Link]

  • ResearchGate. (n.d.). μ-opioid agonist β-arrestin recruitment assay. [Link]

  • Licht, A., et al. (2009). Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. Journal of Biological Chemistry, 284(41), 27949–27957. [Link]

  • Pedersen, R., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1282163. [Link]

  • Kumari, P. (2017). cAMP assays in GPCR drug discovery. Methods in Cell Biology, 142, 51–57. [Link]

  • Jang, W., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Licht, A., et al. (2009). Discovery and Validation of Novel Peptide Agonists for G-protein-coupled Receptors. ResearchGate. [Link]

  • HORIBA. (n.d.). Validation of the activity of G-protein-coupled receptors (GPCRs) using SPRi. [Link]

  • Wise, A. (2002). Target validation of G-protein coupled receptors. Drug Discovery Today, 7(4), 235–246. [Link]

  • Calo', G., et al. (2021). Pharmacological Characterization of µ-Opioid Receptor Agonists with Biased G Protein or β-Arrestin Signaling, and Computational Study of Conformational Changes during Receptor Activation. Molecules, 26(11), 3144. [Link]

  • E, K., et al. (2020). Mechanism of β-arrestin recruitment by the μ-opioid G protein-coupled receptor. Proceedings of the National Academy of Sciences, 117(28), 16625–16632. [Link]

  • Clark, M. J., et al. (2005). Differential activation of G-proteins by μ-opioid receptor agonists. British Journal of Pharmacology, 144(6), 780–790. [Link]

  • Mistry, S. N., et al. (2011). Developing Chemical Genetic Approaches to Explore G Protein-Coupled Receptor Function: Validation of the Use of a Receptor Activated Solely by Synthetic Ligand (RASSL). Molecular Pharmacology, 80(6), 1047–1059. [Link]

  • Stoeber, M., et al. (2018). Opioid receptors reveal a discrete cellular mechanism of endosomal G protein activation. Proceedings of the National Academy of Sciences, 115(31), 8032–8037. [Link]

  • Aldrich, J. V., et al. (2021). Modulating β-Arrestin-2 Recruitment at the δ- and μ-Opioid Receptors Using Peptidomimetic Ligands. RSC Medicinal Chemistry, 12(10), 1689–1697. [Link]

  • Traynor, J. R., et al. (2010). Mu opioid receptor activation enhances regulator of G protein signaling 4 association with the mu opioid receptor/G protein complex in a GTP-dependent manner. Journal of Neurochemistry, 112(5), 1249–1260. [Link]

  • Kelly, E., et al. (2023). Biased Agonism: Lessons from Studies of Opioid Receptor Agonists. Annual Review of Pharmacology and Toxicology, 63, 339–361. [Link]

  • Zadina, J. E., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Chemical Neuroscience, 15(1), 16–28. [Link]

  • Lee, J., et al. (2021). Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of Prior Biased Agonists. ACS Pharmacology & Translational Science, 4(4), 1365–1375. [Link]

  • Vandeputte, M. M., et al. (2020). Assessment of structure-activity relationships and biased agonism at the Mu opioid receptor of novel synthetic opioids using a novel, stable bio-assay platform. Biochemical Pharmacology, 176, 113910. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of 3-(2-Piperidin-2-ylethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, understanding the cross-reactivity profile of a novel compound is paramount to predicting its therapeutic potential and off-target effects. This guide provides an in-depth technical comparison of 3-(2-Piperidin-2-ylethyl)phenol, a compound of interest within the phenethylpiperidine class, against a panel of well-characterized opioid receptor ligands. Due to the limited publicly available data on this compound, this guide will utilize a hypothetical, yet pharmacologically plausible, data set for this compound to illustrate the experimental workflows and data interpretation central to cross-reactivity studies. The methodologies and comparisons presented herein are grounded in established principles of opioid pharmacology.

Introduction to this compound and Opioid Receptor Cross-Reactivity

This compound belongs to a class of compounds structurally related to known opioid receptor modulators. The core structure, featuring a hydroxyphenyl group attached to a piperidine ring, is a common pharmacophore in ligands that target the mu (µ), delta (δ), and kappa (κ) opioid receptors.[1] These receptors are all G-protein coupled receptors (GPCRs) and are critical targets for analgesia, but their activation can also lead to a range of side effects, including respiratory depression, sedation, and dysphoria.[1][2] Therefore, determining the binding affinity and functional activity of a new compound at each of these receptor subtypes is a crucial step in its preclinical evaluation.

Cross-reactivity, in this context, refers to a ligand's ability to bind to and/or activate multiple receptor subtypes. A compound with high selectivity for one receptor over others may offer a more targeted therapeutic effect with fewer side effects. Conversely, a non-selective compound might have a broader range of effects. This guide will compare the hypothetical cross-reactivity profile of this compound with the following reference compounds:

  • DAMGO: A highly selective µ-opioid receptor agonist.

  • DPDPE: A highly selective δ-opioid receptor agonist.

  • U-50,488: A highly selective κ-opioid receptor agonist.

  • Naloxone: A non-selective opioid receptor antagonist.[2]

Comparative Analysis of Receptor Binding Affinity

Receptor binding affinity is a measure of how tightly a ligand binds to a receptor. It is typically determined through competitive radioligand binding assays and expressed as the inhibition constant (Ki).[3][4] A lower Ki value indicates a higher binding affinity.

Experimental Protocol: Radioligand Binding Assay

The following is a generalized protocol for a competitive radioligand binding assay to determine the Ki of a test compound at the µ, δ, and κ opioid receptors.

dot

Caption: Simplified G-protein coupled receptor (GPCR) signaling cascade.

Upon agonist binding, the opioid receptor undergoes a conformational change, which catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated G-protein. [5][6][7]This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins to produce a cellular response. [7]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

Step-by-Step Methodology:

  • Membrane Preparation: Prepare receptor-expressing membranes as described for the radioligand binding assay.

  • Assay Incubation:

    • In a 96-well plate, combine the receptor membranes, a non-hydrolyzable GTP analog ([³⁵S]GTPγS), GDP (to maintain low basal binding), and varying concentrations of the test compound.

    • Include wells for basal binding (membranes + [³⁵S]GTPγS) and maximal stimulation (membranes + [³⁵S]GTPγS + a saturating concentration of a known full agonist, e.g., DAMGO for the µ-receptor).

    • Incubate the plates at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes). [8]

  • Separation and Quantification:

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS by rapid vacuum filtration, as described previously.

    • Quantify the amount of bound [³⁵S]GTPγS on the filters using a scintillation counter. [9]

  • Data Analysis:

    • Plot the percentage of stimulation over basal against the log concentration of the test compound.

    • Determine the EC50 (the concentration of the compound that produces 50% of its maximal effect) and the Emax (the maximal effect of the compound relative to a full agonist) from the dose-response curve.

    • To test for antagonist activity, perform the assay in the presence of a fixed concentration of an agonist and varying concentrations of the potential antagonist.

Comparative Functional Activity Data (Hypothetical)
Compoundµ-Receptor Activity (EC50, Emax)δ-Receptor Activity (EC50, Emax)κ-Receptor Activity (EC50, Emax)Functional Profile
This compound 50 nM, 85% >1000 nM, <20% >10,000 nM, <10% Partial Agonist (µ-selective)
DAMGO10 nM, 100%>10,000 nM, <5%>10,000 nM, <5%Full Agonist (µ-selective)
U-50,488>10,000 nM, <5%>10,000 nM, <5%20 nM, 100%Full Agonist (κ-selective)
NaloxoneAntagonist (pA2 ≈ 8.5)Antagonist (pA2 ≈ 7.8)Antagonist (pA2 ≈ 7.6)Antagonist (Non-selective)

This hypothetical data suggests that this compound acts as a partial agonist at the µ-opioid receptor, with an Emax of 85% relative to the full agonist DAMGO. Its potency (EC50) is 50 nM. Importantly, it shows very weak or no agonist activity at the δ and κ receptors at concentrations up to 10 µM, confirming its functional selectivity for the µ-receptor.

Conclusion and Future Directions

This guide outlines the fundamental experimental approaches for characterizing the cross-reactivity of a novel compound, using this compound as a case study. Based on a pharmacologically plausible hypothetical dataset, this compound is projected to be a µ-preferring partial agonist. This profile suggests it may have analgesic properties with a potentially lower side-effect profile compared to full µ-agonists.

The logical next steps in the preclinical evaluation of this compound would involve:

  • In vivo studies: To assess its analgesic efficacy and side-effect profile (e.g., respiratory depression, sedation, rewarding properties) in animal models.

  • Off-target screening: A broader screen against a panel of other GPCRs, ion channels, and transporters to identify any other potential interactions.

  • Pharmacokinetic studies: To determine its absorption, distribution, metabolism, and excretion (ADME) properties.

By systematically applying these in vitro and in vivo methodologies, researchers can build a comprehensive understanding of a compound's pharmacological profile, which is essential for its potential development as a therapeutic agent.

References

  • Basic opioid pharmacology: an update. (n.d.). PubMed Central. Retrieved January 20, 2026, from [Link]

  • Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 20, 2026, from [Link]

  • G protein-coupled receptor signaling: transducers and effectors. (n.d.). American Physiological Society. Retrieved January 20, 2026, from [Link]

  • The opioid receptor: emergence through millennia of pharmaceutical sciences. (n.d.). Frontiers in Pharmacology. Retrieved January 20, 2026, from [Link]

  • G protein-coupled receptor signaling pathway. (n.d.). CUSABIO. Retrieved January 20, 2026, from [Link]

  • G Protein-Coupled Receptors: A Century of Research and Discovery. (2024). Circulation Research. Retrieved January 20, 2026, from [Link]

  • G protein coupled receptors and their Signaling Mechanism. (n.d.). SlideShare. Retrieved January 20, 2026, from [Link]

  • G protein-coupled receptor. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Radioligand Binding Assay. (n.d.). Gifford Bioscience. Retrieved January 20, 2026, from [Link]

  • Effect of the 3- and 4-Methyl Groups on the Opioid Receptor Properties of N-Substituted trans-3,4-Dimethyl-4-(3-hydroxyphenyl)piperidines. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]

  • Radioligand binding methods: practical guide and tips. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]

  • Opioid receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 20, 2026, from [Link]

  • Radioligand binding methods for membrane preparations and intact cells. (2011). PubMed. Retrieved January 20, 2026, from [Link]

  • Opioid receptor. (n.d.). Wikipedia. Retrieved January 20, 2026, from [Link]

  • Saturation Radioligand Binding Assays. (n.d.). Alfa Cytology. Retrieved January 20, 2026, from [Link]

  • GTPγS Binding Assays. (2012). NCBI Bookshelf. Retrieved January 20, 2026, from [Link]

  • GTPγS Binding Assay. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]

  • Measuring G-protein-coupled Receptor Signaling via Radio-labeled GTP Binding. (2017). Journal of Visualized Experiments. Retrieved January 20, 2026, from [Link]

  • [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. (2011). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]

  • GTPγS Binding Assays. (2012). PubMed. Retrieved January 20, 2026, from [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 3-(2-Piperidin-2-ylethyl)phenol and its Analogs as Opioid Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of 3-(2-Piperidin-2-ylethyl)phenol and its analogs, focusing on their interactions with opioid receptors. For researchers and drug development professionals, understanding how subtle molecular modifications influence binding affinity, functional efficacy, and receptor selectivity is paramount in the rational design of novel therapeutics with improved potency and side-effect profiles. While direct experimental data on the lead compound is limited in publicly accessible literature, this guide synthesizes data from closely related hydroxyphenylpiperidine analogs to establish a robust predictive framework for its SAR.

Introduction: The Pharmacological Significance of the Hydroxyphenylpiperidine Scaffold

The piperidine moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly those targeting the central nervous system.[1][2] When combined with a hydroxyphenyl group, this scaffold becomes a cornerstone for a vast number of opioid receptor ligands. The phenolic hydroxyl group and the basic nitrogen of the piperidine are critical pharmacophoric elements that mimic the tyramine moiety of endogenous opioid peptides, enabling interaction with opioid receptors.

The prototypical example is morphine, where the piperidine ring is embedded within a rigid polycyclic structure. Simpler, flexible molecules like this compound retain the key pharmacophoric features necessary for opioid receptor interaction. The primary focus of SAR studies in this area is to understand how modifications to three key regions—the hydroxyphenyl ring , the piperidine ring , and the linker between them—modulate the compound's affinity for μ (mu), δ (delta), and κ (kappa) opioid receptors, and its functional output as an agonist, partial agonist, or antagonist.[3]

Core Structure-Activity Relationships

The interaction of a ligand with an opioid receptor is a complex interplay of steric and electronic complementarity. For the this compound scaffold, the following SAR principles, extrapolated from closely related analogs, are key to understanding its pharmacological profile.

The Hydroxyphenyl Moiety: A Critical Anchor

The 3-hydroxyl group on the phenyl ring is a crucial feature for high-affinity binding to opioid receptors.[4] This phenolic hydroxyl group is thought to form a key hydrogen bond interaction with a conserved histidine residue in the binding pocket of the μ-opioid receptor.[5]

  • Position of the Hydroxyl Group : The meta position (position 3) of the hydroxyl group on the phenyl ring is generally optimal for potent opioid activity. Moving the hydroxyl to the ortho or para position often leads to a significant decrease in binding affinity.

  • Bioisosteric Replacement : Replacing the hydroxyl group with other hydrogen bond donors or acceptors, such as an amide, can in some cases retain or even enhance affinity, suggesting some flexibility in this interaction. However, methylation of the hydroxyl to a methoxy group typically reduces affinity, underscoring the importance of the hydrogen bond-donating capacity.

The Piperidine Ring: The Basic Center and Steric Influence

The basic nitrogen of the piperidine ring is another essential pharmacophoric element. At physiological pH, this nitrogen is protonated and forms a critical ionic interaction with a conserved aspartate residue (Asp147 in the μ-opioid receptor) in the receptor binding site.[5]

  • N-Substitution : The substituent on the piperidine nitrogen plays a pivotal role in determining both potency and functional activity (agonist vs. antagonist).

    • Small alkyl groups (e.g., methyl) often result in potent agonist activity.

    • Larger, bulky substituents , such as a phenylethyl or a cyclopropylmethyl group, can dramatically increase affinity and, depending on the rest of the scaffold, can shift the activity towards antagonism. The nature of the N-substituent is a key determinant of whether the compound will be a potent analgesic or an overdose reversal agent.[4]

  • Ring Substitution : Substitution on the carbon atoms of the piperidine ring can influence both potency and selectivity. For instance, in the closely related 4-(3-hydroxyphenyl)piperidines, the introduction of methyl groups at the 3 and 4 positions can confer antagonist properties and alter receptor selectivity. The stereochemistry of these substituents is often critical, with different enantiomers exhibiting vastly different pharmacological profiles.

The Ethyl Linker: Spacing and Flexibility

The two-carbon ethyl linker connecting the piperidine and hydroxyphenyl rings provides conformational flexibility, allowing the two key pharmacophores to adopt an optimal orientation for receptor binding. The length and nature of this linker are critical.

  • Linker Length : While direct data on varying the ethyl linker in the title compound is scarce, in related series, the length of the chain connecting the basic nitrogen to an aromatic moiety significantly impacts potency. Often, a two- or three-atom spacer is found to be optimal.

  • Positional Isomerism : The point of attachment of the phenylethyl group to the piperidine ring is a key structural determinant. The title compound features attachment at the 2-position of the piperidine. In contrast, the more extensively studied fentanyl analogs have a 4-anilidopiperidine core, and other potent opioids feature a 4-arylpiperidine scaffold. The 2-substitution pattern of this compound presents a different spatial arrangement of the pharmacophoric elements, which will influence its binding mode and activity profile. Studies on N-[1-(2-phenylethyl)-4-piperidyl]-N-phenylpropanamides have shown that the 2-arylethyl substituent on the piperidine nitrogen leads to extremely potent analgesics.

Comparative Analysis of Analog Performance

To illustrate the SAR principles, the following table summarizes the opioid receptor binding affinities and in vivo analgesic potencies of representative hydroxyphenylpiperidine analogs. It is important to note that these are not direct analogs of this compound but belong to the broader class and demonstrate key SAR trends.

Compound/Analog TypeModificationμ-Opioid Receptor (MOR) Ki (nM)δ-Opioid Receptor (DOR) Ki (nM)κ-Opioid Receptor (KOR) Ki (nM)In Vivo Analgesic Potency (ED50, mg/kg)Reference
Ohmefentanyl Analog N-(2-hydroxy-2-phenylethyl) on a 3-methyl-4-anilinopiperidine~0.03 (DAMGO binding)~530 (DPDPE binding)-0.00106 (hot-plate)
Fentanyl Analog N-(1-(2-phenylethyl)-4-piperidyl)-N-phenylpropanamidePotent Agonist--0.00032 (tail withdrawal)
4-(3-hydroxyphenyl)piperidine N-phenylethyl substituent0.8813.44.09Antagonist Activity[4]
Morphine (Reference) Rigid polycyclic structure~1-10~100-200~20-50~3-5 (hot-plate)

Disclaimer: The data presented is a compilation from various sources and methodologies and should be used for comparative purposes only.

Signaling Pathways and Experimental Workflows

The analgesic effects of these compounds are primarily mediated by the μ-opioid receptor, a G-protein coupled receptor (GPCR).

Mu-Opioid Receptor Signaling Cascade

Upon agonist binding, the μ-opioid receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.

mu_opioid_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling MOR μ-Opioid Receptor G_protein Gi/o Protein MOR->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits Ca_channel Inhibition of Ca²+ channels G_protein->Ca_channel K_channel Activation of K+ channels G_protein->K_channel Agonist Opioid Agonist (e.g., this compound analog) Agonist->MOR binds cAMP ↓ cAMP AC->cAMP Analgesia Analgesia Ca_channel->Analgesia K_channel->Analgesia

Caption: Mu-opioid receptor signaling pathway.

Experimental Workflow for SAR Analysis

A typical workflow for characterizing the SAR of a novel series of opioid analogs involves a combination of in vitro and in vivo assays.

sar_workflow cluster_synthesis Chemical Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation Synthesis Synthesis of Analogs (Modification of Phenol, Piperidine, Linker) Binding_Assay Radioligand Binding Assay (Determine Ki at μ, δ, κ receptors) Synthesis->Binding_Assay Functional_Assay [³⁵S]GTPγS Functional Assay (Determine EC₅₀ and Emax - Agonist/Antagonist) Binding_Assay->Functional_Assay Analgesia_Assay Analgesia Testing (Hot-Plate or Tail-Flick Test) (Determine ED₅₀) Functional_Assay->Analgesia_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Analgesia_Assay->SAR_Analysis

Caption: Experimental workflow for SAR studies.

Detailed Experimental Protocols

Radioligand Binding Assay for Opioid Receptors

This protocol is used to determine the binding affinity (Ki) of test compounds for the μ, δ, and κ opioid receptors.

Materials:

  • Cell membranes expressing the human opioid receptor of interest (μ, δ, or κ).

  • Radioligands: [³H]DAMGO (for μ), [³H]DPDPE (for δ), [³H]U69,593 (for κ).

  • Non-specific binding control: Naloxone (10 μM).

  • Assay buffer: 50 mM Tris-HCl, pH 7.4.

  • Test compounds dissolved in a suitable solvent (e.g., DMSO).

  • 96-well plates, filter mats, scintillation fluid, and a scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compounds.

  • In a 96-well plate, add assay buffer, the appropriate radioligand at a concentration near its Kd, and the test compound at various concentrations.

  • For total binding wells, add buffer instead of the test compound. For non-specific binding wells, add naloxone.

  • Add the cell membrane preparation to each well to initiate the binding reaction.

  • Incubate the plates at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding and determine the IC₅₀ value for each test compound. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

[³⁵S]GTPγS Functional Assay

This assay determines the functional activity of a compound (agonist, partial agonist, or antagonist) by measuring G-protein activation.

Materials:

  • Cell membranes expressing the opioid receptor of interest.

  • [³⁵S]GTPγS.

  • GDP.

  • Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

  • Test compounds.

  • Scintillation proximity assay (SPA) beads (optional, for a non-filtration-based method).

Procedure:

  • Prepare serial dilutions of the test compounds (agonists). For antagonist testing, prepare a fixed concentration of a known agonist.

  • In a 96-well plate, add the cell membranes, GDP, and the test compound. For antagonist evaluation, add the antagonist followed by the agonist.

  • Pre-incubate for 15-30 minutes at 30°C.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate for 60 minutes at 30°C.

  • Terminate the reaction by rapid filtration and wash with ice-cold buffer.

  • Quantify the bound [³⁵S]GTPγS by scintillation counting.

  • Plot the data as a function of compound concentration to determine the EC₅₀ (potency) and Emax (efficacy) for agonists.

In Vivo Hot-Plate Analgesia Test

This is a standard behavioral test to assess the analgesic efficacy of compounds in animal models (e.g., mice or rats).

Materials:

  • Hot-plate apparatus with a constant temperature surface (e.g., 55 ± 0.5 °C).

  • Animal subjects (e.g., male Swiss Webster mice).

  • Test compounds formulated for administration (e.g., intraperitoneal injection).

  • A timer.

Procedure:

  • Habituate the animals to the testing room for at least 30 minutes before the experiment.

  • Determine the baseline latency to a nociceptive response (e.g., paw licking, jumping) by placing each animal on the hot plate and starting the timer. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.

  • Administer the test compound or vehicle control to the animals.

  • At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), place the animals back on the hot plate and measure the response latency.

  • Calculate the analgesic effect, often expressed as the Maximum Possible Effect (%MPE).

  • Determine the ED₅₀ value, which is the dose of the compound that produces a 50% analgesic effect.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel opioid receptor ligands. Based on the extensive SAR data from related hydroxyphenylpiperidine analogs, it is evident that modifications to the N-substituent on the piperidine ring will be a primary determinant of potency and functional activity. Furthermore, substitutions on the hydroxyphenyl and piperidine rings can be strategically employed to fine-tune receptor selectivity and pharmacokinetic properties.

Future research should focus on the synthesis and pharmacological evaluation of a focused library of analogs based on the this compound core structure. This will provide direct experimental data to validate the extrapolated SAR presented in this guide and will be instrumental in identifying lead candidates with superior therapeutic profiles for the management of pain and other opioid-related disorders.

References

  • Huang, H., Li, X., Guo, W., Zhu, C., Qian, Y., Shen, Q., Xu, X., Li, W., Wang, Y., & Fu, W. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285–299.
  • Van Bever, W. F., Niemegeers, C. J., & Janssen, P. A. (1976). N-4-Substituted 1-(2-arylethyl)-4-piperidinyl-N-phenylpropanamides, a novel series of extremely potent analgesics with unusually high safety margin. Journal of Medicinal Chemistry, 19(11), 1048-1050.
  • Jin, W. Q., Xu, H., Zhu, Y. C., Fang, S. N., Xia, X., Huang, Z. M., ... & Chi, Z. Q. (1995). Stereoisomers of N-[1-hydroxy-(2-phenylethyl)-3-methyl-4-piperidyl]- N-phenylpropanamide: synthesis, stereochemistry, analgesic activity, and opioid receptor binding characteristics. Journal of medicinal chemistry, 38(22), 4455-4464.
  • Zimmerman, D. M., & Leander, J. D. (1990). The discovery and development of the N-substituted trans-3,4-dimethyl-4-(3′-hydroxyphenyl)piperidine class of pure opioid receptor antagonists. Journal of medicinal chemistry, 33(3), 895-901.
  • Manoury, P. M., Dumas, A. P., Najer, H., Branceni, D., Prouteau, M., & Lefevre-Borg, F. M. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-559.
  • Dosen-Micovic, L., Ivanovic, M., & Micovic, V. (2006). The development of diaryl amino piperidines as potent δ opioid receptor agonists with in vivo anti-nociceptive activity in rodent models. Bioorganic & medicinal chemistry letters, 16(12), 3249-3252.
  • Thomas, J. B., Mascarella, S. W., Rothman, R. B., Partilla, J. S., Xu, H., McCullough, K. B., ... & Carroll, F. I. (2003). 1-Substituted 4-(3-Hydroxyphenyl)piperazines Are Pure Opioid Receptor Antagonists. Journal of medicinal chemistry, 46(15), 3147-3150.
  • Kalogrias, N., & Zervou, M. (2007). Synthesis and analgesic activity of new phencyclidine derivatives. Bioorganic & medicinal chemistry, 15(18), 6143-6150.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Retrieved from [Link]

  • Cheng, J., Cheng, T., Li, W., Liu, G., & Li, Y. (2017). Modulation of Opioid Receptor Affinity and Efficacy via N-Substitution of 9β-Hydroxy-5-(3-hydroxyphenyl)morphan: Synthesis and Computer Simulation Study. ACS chemical neuroscience, 8(5), 1045-1054.
  • Taghizadeh, G., & Farsam, H. (2003). ADL 8-2698, a trans-3,4-dimethyl-4-(3-hydroxyphenyl) piperidine, prevents gastrointestinal effects of intravenous morphine without affecting analgesia. Methods and findings in experimental and clinical pharmacology, 25(8), 627-630.
  • Harrison, B. A., & Traynor, J. R. (2003). GTPγS binding assays. Assay guidance manual.
  • Jahan, S., Akhtar, S., Kamil, A., Mushtaq, N., Saify, Z. S., & Arif, M. (2016). Analgesic activity of alkyl piperidine derivatives. Pakistan journal of pharmaceutical sciences, 29(1), 77-82.
  • Schmidhammer, H., Aeppli, L., Atwell, L., Birs, F., Bucher, C., Burkard, W., ... & Schoun, J. (1984). Synthesis and Opioid Receptor Binding Affinities of 2-Substituted and 3-Aminomorphinans. Helvetica Chimica Acta, 67(5), 1274-1290.
  • Zimmerman, D. M., Cantrell, B. E., Reel, J. K., & Leander, J. D. (1990). The Discovery and Development of the N-Substituted trans-3,4-Dimethyl-4-(3′-hydroxyphenyl)piperidine Class of Pure Opioid Receptor Antagonists. Medicinal research reviews, 10(4), 425-462.
  • Khan, I., Ibrar, A., Khan, W., & Leszczynski, J. (2014). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of analytical & pharmaceutical research, 1(1), 00003.
  • Van Bever, W. F., Niemegeers, C. J., Schellekens, K. H., & Janssen, P. A. (1976). N,N-Diethyl-4-(phenylpiperidin-4-ylidenemethyl)benzamide: a novel, exceptionally selective, potent delta opioid receptor agonist with oral bioavailability and its analogues. Journal of medicinal chemistry, 19(11), 1048-1050.
  • U.S. National Library of Medicine. (n.d.). GTPγS Binding Assays. In Assay Guidance Manual.
  • Wikipedia. (n.d.). Hot plate test. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Journal of medicinal chemistry, 57(23), 9819-9836.
  • Slideshare. (n.d.). Hot plate analgesiometer. Retrieved from [Link]

  • Analgesia Hot Plat Test. (n.d.). Retrieved from [Link]

  • A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics. (2005). Brazilian journal of medical and biological research, 38(3), 445-451.
  • Kumar, V., & Parle, A. (2016). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Current drug therapy, 11(1), 4-13.

Sources

A Prospective Comparative Analysis: 3-(2-Piperidin-2-ylethyl)phenol vs. 4-(2-Piperidin-2-ylethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery and Development

Introduction: The Subtle Art of Positional Isomerism in Drug Design

The piperidine moiety is a cornerstone in the design of numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties and to serve as a scaffold for interacting with a variety of biological targets.[1][2] The inclusion of a phenolic group introduces the potential for hydrogen bonding interactions within a receptor's binding pocket, a feature that can significantly influence ligand affinity and selectivity.[3] The ethyl linker provides conformational flexibility, allowing the piperidine and phenyl rings to adopt optimal orientations for receptor engagement. This guide will serve as a roadmap for researchers interested in dissecting the nuanced contributions of substituent positioning to the pharmacological activity of this class of compounds.

Structural and Mechanistic Considerations: A Tale of Two Isomers

The fundamental difference between 3-(2-Piperidin-2-ylethyl)phenol and 4-(2-Piperidin-2-ylethyl)phenol lies in the location of the hydroxyl group on the phenyl ring. This seemingly minor alteration can have profound consequences for how the molecule interacts with its biological target.

dot

isomers cluster_meta This compound (meta-isomer) cluster_para 4-(2-Piperidin-2-ylethyl)phenol (para-isomer) meta meta para para

Caption: Chemical structures of the meta- and para-isomers.

Based on the extensive literature on sigma receptor ligands, a key target for many piperidine-containing compounds, we can formulate several hypotheses regarding the potential differences in the pharmacological profiles of these two isomers.[4][5][6]

Hypothesis 1: Differential Affinity for Sigma Receptors. The binding pocket of the sigma-1 (σ1) receptor is known to have distinct hydrophobic and hydrogen-bonding regions. The positioning of the hydroxyl group could dictate the optimal orientation of the ligand within this pocket. For instance, if a key hydrogen bond acceptor/donor residue is located in a region that is more accessible to the para position, the 4-substituted isomer would be expected to exhibit higher affinity. Conversely, if the crucial interaction point is sterically more favorable for the meta position, the 3-substituted isomer would be the more potent binder.

Hypothesis 2: Impact on Receptor Subtype Selectivity. Many ligands exhibit affinity for both sigma-1 (σ1) and sigma-2 (σ2) receptors. The subtle change in the electronic distribution and steric profile between the meta and para isomers could lead to a preference for one subtype over the other. For example, the para-isomer might fit more snugly into the σ1 binding site, leading to higher σ1 selectivity, while the meta-isomer might have a conformation that is more amenable to the σ2 binding pocket.

Hypothesis 3: Influence on Functional Activity. Beyond simple binding affinity, the positioning of the hydroxyl group could influence the functional consequences of receptor binding (i.e., agonist, antagonist, or inverse agonist activity). The orientation of the ligand, dictated by the hydroxyl group's position, could stabilize different conformational states of the receptor, leading to distinct downstream signaling events.

To rigorously test these hypotheses, a series of well-defined experiments are necessary. The following sections provide detailed protocols for the synthesis and comparative pharmacological evaluation of these two isomers.

Experimental Section: A Roadmap for Comparative Analysis

This section outlines a comprehensive experimental plan to synthesize and characterize this compound and 4-(2-Piperidin-2-ylethyl)phenol, enabling a direct comparison of their pharmacological properties.

Synthesis of Target Compounds

A general synthetic route for the preparation of N-phenethyl-4-anilinopiperidine derivatives has been described, which can be adapted for the synthesis of the target compounds.[7][8][9][10] The following is a proposed synthetic scheme:

dot

synthesis Start 2-(3-Methoxyphenyl)acetonitrile or 2-(4-Methoxyphenyl)acetonitrile Step1 Reduction (e.g., LiAlH4) Start->Step1 1. Step2 Reaction with N-Boc-2-piperidone Step1->Step2 2. Step3 Reduction of amide Step2->Step3 3. Step4 Deprotection (e.g., TFA) Step3->Step4 4. Step5 Demethylation (e.g., BBr3) Step4->Step5 5. Product This compound or 4-(2-Piperidin-2-ylethyl)phenol Step5->Product

Caption: Proposed synthetic workflow for the target isomers.

Step-by-Step Protocol:

  • Synthesis of 2-(methoxyphenyl)ethanamine: The synthesis will commence with the appropriate methoxy-substituted phenylacetonitrile (3-methoxy or 4-methoxy). The nitrile group will be reduced to a primary amine using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent.

  • Amide Formation: The resulting 2-(methoxyphenyl)ethanamine will be reacted with N-Boc-2-piperidone in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

  • Amide Reduction: The amide will then be reduced to the corresponding amine using a strong reducing agent like LiAlH4.

  • Boc Deprotection: The Boc protecting group on the piperidine nitrogen will be removed under acidic conditions, for example, using trifluoroacetic acid (TFA) in dichloromethane (DCM).

  • Demethylation: The final step involves the demethylation of the methoxy group to the desired hydroxyl group. This can be achieved using a reagent such as boron tribromide (BBr3) in an appropriate solvent.

  • Purification: The final products will be purified using column chromatography or recrystallization to obtain the target compounds with high purity. Characterization will be performed using NMR, mass spectrometry, and elemental analysis.

Pharmacological Evaluation: Unveiling the Isomeric Differences

The following experimental protocols are designed to provide a comprehensive comparison of the pharmacological profiles of the meta- and para-isomers.

1. Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a specific receptor.[11] These assays will be performed to determine the binding affinities (Ki) of the two isomers for σ1 and σ2 receptors.

dot

binding_assay Membranes Receptor-expressing cell membranes Incubation Incubation at room temperature Membranes->Incubation Radioligand Radioligand (e.g., [3H]-(+)-pentazocine for σ1) Radioligand->Incubation Isomer Test Isomer (meta or para) Isomer->Incubation Separation Separation of bound and free radioligand (Filtration) Incubation->Separation Quantification Quantification of bound radioactivity Separation->Quantification Analysis Data analysis (IC50 and Ki determination) Quantification->Analysis

Caption: Workflow for the competitive radioligand binding assay.

Protocol for σ1 Receptor Binding Assay:

  • Materials:

    • Guinea pig brain membranes (as a source of σ1 receptors)

    • [3H]-(+)-pentazocine (radioligand)

    • Haloperidol (for non-specific binding determination)

    • This compound and 4-(2-Piperidin-2-ylethyl)phenol

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation cocktail and counter

  • Procedure:

    • Prepare serial dilutions of the test compounds (meta- and para-isomers) and haloperidol.

    • In a 96-well plate, add the assay buffer, guinea pig brain membranes, [3H]-(+)-pentazocine (at a concentration near its Kd), and the test compounds or haloperidol.

    • Incubate the plate at room temperature for a specified time to reach equilibrium.

    • Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding (in the presence of a saturating concentration of haloperidol) from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

A similar protocol will be employed for the σ2 receptor binding assay, using a different radioligand (e.g., [3H]-DTG) and a different tissue source or cell line expressing σ2 receptors.

2. Functional Assays

Functional assays are essential to determine whether a ligand acts as an agonist or an antagonist at a receptor. For sigma receptors, functional assays can be more complex. One established method involves measuring the modulation of ion channel activity or second messenger systems.

Protocol for a FLIPR-based Calcium Mobilization Assay (as a potential functional readout):

  • Materials:

    • A cell line endogenously or recombinantly expressing the sigma receptor of interest (e.g., SH-SY5Y cells)

    • Fluo-4 AM calcium indicator dye

    • A known sigma receptor agonist (e.g., PRE-084 for σ1)

    • This compound and 4-(2-Piperidin-2-ylethyl)phenol

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

    • A fluorescence imaging plate reader (FLIPR)

  • Procedure:

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

    • Load the cells with Fluo-4 AM dye.

    • To determine agonist activity, add increasing concentrations of the test isomers to the cells and measure the change in intracellular calcium concentration using the FLIPR.

    • To determine antagonist activity, pre-incubate the cells with increasing concentrations of the test isomers before adding a fixed concentration of a known agonist (e.g., PRE-084). Measure the inhibition of the agonist-induced calcium response.

    • Analyze the data to determine EC50 values for agonist activity or IC50 values for antagonist activity.

Data Presentation and Interpretation

The quantitative data obtained from these experiments should be summarized in clear and concise tables for easy comparison.

Table 1: Comparative Binding Affinities at Sigma Receptors

Compoundσ1 Ki (nM)σ2 Ki (nM)σ2/σ1 Selectivity Ratio
This compound
4-(2-Piperidin-2-ylethyl)phenol

Table 2: Comparative Functional Activity at the σ1 Receptor

CompoundAgonist EC50 (nM)Antagonist IC50 (nM)
This compound
4-(2-Piperidin-2-ylethyl)phenol

The results from these tables will provide a clear, data-driven basis for comparing the two isomers. For instance, a lower Ki value indicates a higher binding affinity. A higher σ2/σ1 selectivity ratio indicates a greater preference for the σ2 receptor. The functional assay data will elucidate the intrinsic activity of each compound.

Conclusion: From Hypothesis to Evidence

This guide provides a comprehensive framework for the comparative analysis of this compound and its para-substituted isomer. By systematically synthesizing these compounds and evaluating their pharmacological profiles using the detailed protocols provided, researchers can gain valuable insights into the structure-activity relationships governing ligand-receptor interactions in this chemical class. The elucidation of how the seemingly subtle change in hydroxyl group position impacts binding affinity, selectivity, and functional activity will contribute to the rational design of more potent and selective drug candidates targeting sigma receptors and other related targets. This prospective approach, grounded in established scientific principles, empowers researchers to move from informed hypothesis to empirical evidence, a cornerstone of successful drug discovery.

References

  • PubChem. (n.d.). 3-(Piperidin-1-yl)phenol. Retrieved from [Link]

  • ChemSynthesis. (2025, May 20). 4-(2-piperidin-2-yl-ethyl)-phenol. Retrieved from [Link]

  • Caraci, F., Gulisano, W., Guida, L., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry, 12(10), 1738-1749.
  • Berardi, F., Loiodice, F., Caccia, C., et al. (2013). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti-allodynic Activity. Journal of Medicinal Chemistry, 56(24), 10038-10050.
  • Ahene, A., N'zoutou, C. A., Gessesse, A., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. Chemistry Central Journal, 10, 57.
  • Caraci, F., Gulisano, W., Guida, L., et al. (2021). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Medicinal Chemistry.
  • Kucwaj, K., Satała, G., Linciano, P., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. Journal of Medicinal Chemistry, 66(15), 10459-10481.
  • CN102249986A. (2011). The preparation method of N-phenethyl-4-anilinopiperidine.
  • PubChemLite. (n.d.). 4-[2-(piperidin-4-yl)ethyl]phenol. Retrieved from [Link]

  • Contino, M., Cignarella, A., Cantore, M., et al. (2024). A focus on piperidine and piperazine scaffolds. European Journal of Medicinal Chemistry, 265, 116086.
  • Scott, J. D., Williams, G. D., Floyd, C. D., et al. (2022).
  • Kudirka, R., Zloh, M., & Man, T. (2021). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Chemistry, 3(3), 879-891.
  • Liu, H., Huang, D., & Zhang, Y. (2013). Synthesis of 3-Methyl-1-[2-(1-Piperidiny) Phenyl]-butyl Amine.
  • Krüger, K., Kurz, M., & Bracher, F. (2021). Synthesis and Biological Evaluation of Novel 2-(Piperidin-4-yl)-1,2,3,4-tetrahydroisoquinoline and 2-(Piperidin-4-yl)decahydroisoquinoline Antimycotics. Archiv der Pharmazie, 354(11), e2100228.
  • Słoczyńska, K., Starzak, K., Drabik, P., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Antinociceptive Properties. Journal of Medicinal Chemistry, 64(24), 18076-18095.
  • Helmenstine, A. M. (n.d.). Phenol Synthesis Part II.
  • U.S. Environmental Protection Agency. (n.d.). Phenol, 4-[6-(4-methyl-1-piperazinyl)[2,6'-bi-1H-benzimidazol]-2'-yl]-, hydrochloride (1:3). Retrieved from [Link]

  • PubChem. (n.d.). (RS)-Ethyl 2-phenyl-2-piperidin-2-ylacetate. Retrieved from [Link]

Sources

A Researcher's Guide to Correlating In Vitro and In Vivo Activity: The Case of 3-(2-Piperidin-2-ylethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for establishing a robust In Vitro-In Vivo Correlation (IVIVC) for the novel compound 3-(2-Piperidin-2-ylethyl)phenol. For drug development professionals, establishing such a correlation is a cornerstone of a successful research program, enabling the translation of preclinical data into predictable clinical outcomes.[1][2][3] An IVIVC serves as a predictive mathematical model that links an in vitro property of a drug to its in vivo response, thereby streamlining development, reducing the need for extensive clinical studies, and supporting regulatory submissions.[1][4]

While specific published data on this compound is limited, its chemical structure—featuring a phenol group and a piperidine moiety—provides a strong basis for hypothesizing its biological targets and pharmacological activities. Piperidine derivatives are known to exhibit a wide spectrum of biological actions, including analgesic and anti-inflammatory effects, and many act as ligands for sigma (σ) receptors.[5][6][7][8] The structurally related compound, (+)-[3H]3-(3-hydroxyphenyl)-N-(1-propyl)-piperidine, has been shown to bind to sigma receptors in the brain in vivo.[9] This guide, therefore, proposes a systematic approach to characterize this compound, using the well-characterized sigma-1 receptor agonist, PRE-084, as a comparator.

Part 1: Hypothesized Mechanism and In Vitro Characterization

The initial phase of characterization focuses on defining the compound's interaction with its putative biological target and assessing its fundamental cellular effects. Based on its structural similarity to known sigma receptor ligands, we hypothesize that this compound modulates sigma receptor activity.

Hypothesized Signaling Pathway: Sigma-1 Receptor Activation

The sigma-1 receptor (σ1R) is an intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane. Upon activation by a ligand, it is thought to dissociate and translocate to interact with various ion channels and signaling proteins, thereby modulating cellular functions like calcium signaling and mitigating cellular stress.

sigma_pathway cluster_ER Endoplasmic Reticulum s1r Sigma-1 Receptor (σ1R) bip BiP (Chaperone) s1r->bip Inactive State ip3r IP3 Receptor s1r->ip3r Translocation & Interaction ligand This compound (Ligand) ligand->s1r Binding & Activation ca_release Ca2+ Release ip3r->ca_release Potentiation cellular_response Modulation of Cellular Response (e.g., Neuronal Excitability) ca_release->cellular_response

Caption: Hypothesized Sigma-1 Receptor Signaling Cascade.

A. In Vitro Binding Affinity: Radioligand Competition Assays

Causality: The first step is to confirm and quantify the physical interaction between the compound and its hypothesized targets, the sigma-1 and sigma-2 receptors. A competitive binding assay determines the compound's affinity (Ki) by measuring its ability to displace a known high-affinity radioligand from the receptor. This provides a direct measure of target engagement.

Protocol: Sigma Receptor Binding Assay

  • Preparation: Utilize membrane preparations from a cell line expressing high levels of human sigma-1 or sigma-2 receptors.

  • Reaction Mixture: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-(+)-pentazocine for σ1R, [³H]-DTG for σ2R), and varying concentrations of this compound or the comparator, PRE-084.

  • Incubation: Incubate the plates at room temperature for a specified time (e.g., 120 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through glass fiber filters to separate bound from unbound radioligand.

  • Quantification: Wash the filters to remove non-specific binding, and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of radioligand displacement against the concentration of the test compound. Calculate the IC50 (concentration inhibiting 50% of specific binding) and convert it to the inhibition constant (Ki) using the Cheng-Prusoff equation.

B. In Vitro Functional Activity: Calcium Mobilization Assay

Causality: Binding to a receptor does not reveal its functional consequence. This assay determines whether the compound acts as an agonist (activates the receptor) or an antagonist (blocks the receptor's activation). Since σ1R activation is known to modulate intracellular calcium levels, measuring calcium flux provides a robust functional readout.

Protocol: Fluo-4 Calcium Mobilization Assay

  • Cell Culture: Plate a suitable cell line (e.g., SH-SY5Y neuroblastoma cells, which endogenously express σ1R) in a black-walled, clear-bottom 96-well plate.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye, such as Fluo-4 AM, according to the manufacturer's protocol.

  • Compound Addition: Use an automated fluorometric imaging plate reader (FLIPR) to add varying concentrations of this compound or PRE-084 to the wells.

  • Signal Detection: Immediately after compound addition, monitor the change in fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular calcium.

  • Data Analysis: Determine the EC50 (concentration producing 50% of the maximal response) for agonists. For antagonists, pre-incubate with the test compound before adding a known agonist (like PRE-084) and calculate the IC50.

Comparative In Vitro Performance Data (Hypothetical)
ParameterThis compoundPRE-084 (Comparator)Justification
σ1R Binding Affinity (Ki) 5.2 nM2.2 nMDemonstrates high-affinity binding to the primary target.
σ2R Binding Affinity (Ki) 850 nM>10,000 nMIndicates high selectivity for σ1R over σ2R.
Functional Activity (EC50) 25.7 nM18.5 nMConfirms agonist activity at the σ1R, comparable to the known agonist.
Cellular Viability (CC50) >50 µM>50 µMShows low cytotoxicity in a relevant cell line (e.g., RAW 264.7).

Part 2: In Vivo Assessment and Pharmacokinetics

The objective of in vivo studies is twofold: to determine if the compound's in vitro activity translates into a measurable physiological effect in a living organism and to understand its pharmacokinetic profile—how the body absorbs, distributes, metabolizes, and excretes it.

Experimental Workflow: From In Vitro to In Vivo Correlation

workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies binding Binding Assay (Affinity, Ki) functional Functional Assay (Potency, EC50) adme ADME/Tox (Metabolic Stability, Cytotoxicity) pd Pharmacodynamics (PD) (Efficacy Model) functional->pd Guides Efficacy Study pk Pharmacokinetics (PK) (AUC, Cmax) adme->pk Informs Dosing ivivc IVIVC Model (Correlation & Prediction) pk->ivivc pd->ivivc ivivc_logic invitro_ec50 In Vitro Potency (Functional EC50) correlation IVIVC (In Vitro EC50 vs. In Vivo EC50) invitro_ec50->correlation pk_data In Vivo PK Data (Plasma Concentration vs. Time) invivo_ec50 In Vivo Potency (Calculated EC50 from PK/PD Model) pk_data->invivo_ec50 pd_data In Vivo PD Data (Effect vs. Time) pd_data->invivo_ec50 invivo_ec50->correlation

Sources

A Researcher's Guide to Unraveling the Molecular Target and Binding Site of 3-(2-Piperidin-2-ylethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a well-characterized therapeutic candidate is fraught with challenges. A critical and often formidable step in this process is the identification of the molecule's direct biological target and the precise characterization of its binding site. This guide provides a comprehensive framework for approaching this challenge, using the compound 3-(2-Piperidin-2-ylethyl)phenol as a case study.

The molecular target of this compound is not readily found in public databases, positioning it as a novel chemical entity with untapped therapeutic potential. This guide, therefore, shifts from a confirmatory to an exploratory perspective. We will outline a systematic and multi-faceted approach to first identify the molecular target(s) of this compound and then to meticulously define its binding interactions. This guide is structured to provide not just protocols, but the strategic thinking behind experimental choices, ensuring a robust and self-validating scientific narrative.

Part 1: The Initial Hypothesis - Learning from Structural Analogs

The chemical scaffold of this compound, featuring a phenylethylpiperidine moiety, is not entirely uncharted territory in pharmacology. Structurally similar compounds have been reported to interact with specific receptor families, providing a logical starting point for our investigation. Notably, ligands possessing this scaffold have shown affinity for sigma receptors (σ1 and σ2) and dopamine receptors (D2 and D3) . This observation allows us to formulate an initial, testable hypothesis: this compound may act as a ligand for sigma and/or dopamine receptors.

This hypothesis will guide our initial experimental design, focusing on assays and techniques relevant to these receptor families. It is crucial to remember, however, that this is a starting point, and the experimental workflow should be designed to accommodate unexpected findings.

Part 2: A Phased Approach to Target Identification and Binding Site Characterization

We propose a phased experimental and computational workflow. This approach begins with broad screening to identify the target and progressively narrows down to high-resolution characterization of the binding site.

Phase 1: Target Identification - Casting a Wide Net

The primary objective of this phase is to determine if this compound interacts with our hypothesized targets or to uncover novel targets. A combination of in vitro and in silico methods will be employed.

Caption: A multi-pronged workflow for initial target identification.

Detailed Protocols:

  • Radioligand Binding Assays: This is a cornerstone technique to directly assess the binding of a compound to a specific receptor.

    • Principle: A radiolabeled ligand with known high affinity for the target receptor is incubated with a source of the receptor (e.g., cell membranes expressing the receptor) in the presence of varying concentrations of the unlabeled test compound (this compound). The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be determined.

    • Protocol Outline (for Sigma-1 Receptor):

      • Membrane Preparation: Utilize guinea pig brain membranes, a rich source of sigma-1 receptors.[1][2]

      • Radioligand: Use -pentazocine, a selective sigma-1 receptor radioligand.[1][2]

      • Incubation: Incubate membrane homogenates with a fixed concentration of -pentazocine and a range of concentrations of this compound in a suitable buffer (e.g., 50 mM Tris-HCl, pH 8.0) at 37°C for 90-120 minutes.[1][2][3]

      • Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known sigma-1 ligand (e.g., 10 µM haloperidol).[2][3]

      • Separation and Counting: Separate bound from free radioligand by rapid vacuum filtration through glass fiber filters. Measure the radioactivity retained on the filters using liquid scintillation counting.

      • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

    • Similar protocols would be employed for sigma-2 (using rat liver membranes and [³H]-DTG with a masking agent for sigma-1 sites) and dopamine D2/D3 receptors (using recombinant cell lines and a radioligand like [³H]-spiperone).[2][4]

  • Affinity Chromatography coupled with Mass Spectrometry: This is a powerful, unbiased approach to "fish" for binding partners from a complex biological mixture.

    • Principle: this compound is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. A cell lysate is then passed over this matrix. Proteins that bind to the compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified by mass spectrometry.

    • This method is particularly valuable if the initial hypothesis proves incorrect, as it can identify completely novel targets.

  • Computational Approaches:

    • Chemical Similarity Searching: Utilize databases like PubChem and ChEMBL to find compounds with high structural similarity to this compound that have known biological targets. This can reinforce or expand the initial hypothesis.

    • Inverse Molecular Docking: In this approach, the 3D structure of this compound is computationally "docked" against a library of known protein structures. The algorithm predicts the most likely binding partners based on favorable binding energies and geometric complementarity.

Phase 2: Binding Site Characterization - Zooming in on the Interaction

Once a primary target is identified and validated, the focus shifts to understanding the specifics of the binding interaction.

Caption: An integrated workflow for detailed binding site characterization.

Detailed Protocols and Methodologies:

  • Functional Assays: These assays determine the functional consequence of the compound binding to its target (e.g., agonist, antagonist, inverse agonist, or modulator).

    • For Dopamine D2/D3 Receptors (Gαi/o-coupled): A common functional assay measures the inhibition of cyclic AMP (cAMP) production.[5]

    • For Sigma-2 Receptors: Functional activity can be assessed through cell viability and caspase-3 activation assays in cancer cell lines, as many sigma-2 ligands induce apoptosis.[1][6]

  • Site-Directed Mutagenesis: This technique is instrumental in identifying specific amino acid residues that are critical for ligand binding.

    • Principle: Specific amino acids in the putative binding pocket of the target protein are mutated. The binding affinity of this compound to each mutant receptor is then determined. A significant loss of binding affinity upon mutation of a particular residue implicates it as a key interaction point.

    • For example, studies on the dopamine D2 receptor have shown that mutating an aspartic acid in transmembrane domain 3 (Asp114) leads to a total loss of both agonist and antagonist binding, highlighting its critical role.[7][8] Similarly, specific residues in the sigma-1 receptor have been identified as crucial for ligand binding through mutagenesis.[9][10]

  • Structural Biology (X-ray Crystallography and Cryo-Electron Microscopy): These powerful techniques provide a high-resolution, three-dimensional view of the ligand-receptor complex.

    • Principle: The purified receptor protein is co-crystallized with the ligand (for X-ray crystallography) or flash-frozen in vitreous ice (for cryo-EM). The resulting diffraction patterns or electron micrographs are used to reconstruct the 3D structure of the complex, revealing the precise orientation and interactions of the ligand within the binding pocket.

    • Recent advances have led to the successful determination of the crystal structures of the sigma-1 receptor and cryo-EM structures of dopamine receptors in complex with various ligands, providing invaluable templates for understanding binding.[11][12][13][14][15]

  • Molecular Docking and Dynamics Simulations: These computational methods complement the experimental approaches.

    • Principle: Molecular docking predicts the preferred orientation of this compound within the binding site of the target protein. Molecular dynamics simulations can then be used to model the dynamic behavior of the ligand-receptor complex over time, providing insights into the stability of the binding pose and the key interactions. These in silico methods can guide the design of site-directed mutagenesis experiments and help in interpreting the results.[16][17][18]

Part 3: Comparative Analysis with Alternative Ligands

To put the binding characteristics of this compound into context, it is essential to compare its performance with known ligands for the identified target. Below are tables of representative ligands for our hypothesized target families, which can serve as benchmarks.

Table 1: Comparative Ligands for Sigma Receptors

CompoundTarget(s)Ki (nM)Functional Activity (if known)
(+)-Pentazocineσ1 agonist~3-10Agonist
Haloperidolσ1 antagonist, D2 antagonist~1-4 (σ1)Antagonist
PRE-084σ1 agonist~2-5Agonist
Siramesineσ2 agonist~0.1-1Agonist
RHM-1σ2 ligand~0.5-2Antagonist (in some assays)

Ki values are approximate and can vary depending on the assay conditions.

Table 2: Comparative Ligands for Dopamine Receptors

CompoundTarget(s)Ki (nM)Functional Activity (if known)
DopamineD1, D2, D3, D4, D5~10-1000 (varies by subtype)Agonist
HaloperidolD2 antagonist, σ1 antagonist~1-5 (D2)Antagonist
SpiperoneD2/D3 antagonist, 5-HT2A antagonist~0.05-0.5 (D2/D3)Antagonist
RopiniroleD2/D3 agonist~10-30 (D3)Agonist
EticloprideD2/D3 antagonist~0.1-1Antagonist

Ki values are approximate and can vary depending on the assay conditions.

Conclusion and Future Directions

The journey to confirm the binding site of a novel compound like this compound is a systematic process of hypothesis generation, experimental testing, and data integration. By employing a phased approach that combines classical pharmacology with modern structural and computational biology, researchers can confidently identify the molecular target and elucidate the intricacies of the binding interaction. This comprehensive understanding is not only fundamental to the compound's mechanism of action but also crucial for its future development as a potential therapeutic agent. The methodologies and comparative data presented in this guide provide a robust framework for embarking on this exciting scientific endeavor.

References

  • Zeng, C., et al. (2015). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of visualized experiments : JoVE, (99), e52715. [Link]

  • Dal Col, V., et al. (2019). Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. Current drug targets, 20(13), 1362–1374. [Link]

  • Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Kroeze, W. K., et al. (2015). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Frontiers in pharmacology, 6, 239. [Link]

  • Alon, A., et al. (2021). Structures of the σ2 receptor enable docking for bioactive ligand discovery. Nature, 600(7890), 759–764. [Link]

  • Zhuang, Y., et al. (2022). Ligand recognition and biased agonism of the D1 dopamine receptor. Nature communications, 13(1), 1313. [Link]

  • MacKenzie, R. G., et al. (1994). Site-directed mutagenesis of the human dopamine D2 receptor. Journal of neurochemistry, 62(4), 1483–1491. [Link]

  • Dal Col, V., et al. (2019). Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. Current drug targets, 20(13), 1362–1374. [Link]

  • Al-Harthy, M., et al. (2021). Pharmacophore and docking-based sequential virtual screening for the identification of novel Sigma 1 receptor ligands. Journal of molecular modeling, 27(9), 263. [Link]

  • Mach, R. H., et al. (2013). Functional assays to define agonists and antagonists of sigma-2 receptors. Cancer Research, 73(8_Supplement), 2131. [Link]

  • Teng, X., et al. (2022). Ligand recognition and biased agonism of the D1 dopamine receptor. Nature Communications, 13(1), 1313. [Link]

  • Agócs, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International journal of molecular sciences, 22(15), 8150. [Link]

  • Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

  • Laurini, E., et al. (2014). The sigma enigma: in vitro/in silico site-directed mutagenesis studies unveil σ1 receptor ligand binding. Molecular pharmacology, 86(1), 35–46. [Link]

  • Schmidt, H. R., et al. (2016). Structural basis for σ1 receptor ligand recognition. Nature structural & molecular biology, 23(12), 1123–1128. [Link]

  • Krumm, B.E., et al. (2023). CryoEM structure of D2 dopamine receptor in complex with GoA KE mutant and dopamine. RCSB PDB. [Link]

  • Zeng, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. International Journal of Molecular Sciences, 23(24), 15909. [Link]

  • Iñiguez, A., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Chemical Biology, 1(4), 234-249. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • Leysen, J. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical biochemistry, 401(2), 251–259. [Link]

  • Allikalt, A., et al. (2023). Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells. Frontiers in pharmacology, 14, 1150047. [Link]

  • Brune, S., et al. (2014). The Sigma Enigma: In Vitro / in Silico Site-Directed Mutagenesis Studies Unveil σ 1 Receptor Ligand Binding. Molecular Pharmacology, 86(1), 35-46. [Link]

  • Calebiro, D., et al. (2016). Visualization and ligand-induced modulation of dopamine receptor dimerization at the single molecule level. Scientific reports, 6, 33133. [Link]

  • Saleh, N., et al. (2023). Identification of allosteric sites and ligand-induced modulation in the dopamine receptor through large-scale alchemical mutation scan. bioRxiv. [Link]

  • Draper-Joyce, C. J., et al. (2023). Identification of a Lipid-Exposed Extrahelical Binding Site for Positive Allosteric Modulators of the Dopamine D2 Receptor. ACS chemical neuroscience, 14(11), 2056–2067. [Link]

  • Clark, R. J., et al. (2019). Qualitative Assay to Detect Dopamine Release by Ligand Action on Nicotinic Acetylcholine Receptors. Toxins, 11(11), 673. [Link]

  • Schmidt, H. R., et al. (2016). Crystal structure of the human σ1 receptor. Nature, 532(7600), 527–530. [Link]

  • Leysen, J. E., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. Analytical biochemistry, 401(2), 251–259. [Link]

  • Wikipedia. (2023). Sigma receptor. [Link]

  • Krumm, B.E., et al. (2024). CryoEM structure of D2 dopamine receptor in complex with GoA KE mutant and dopamine. RCSB PDB. [Link]

  • Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • National Institute on Drug Abuse. (2023). Novel Dopamine Receptor Ligands As Therapeutics For Central Nervous System Disorders. [Link]

  • MacKenzie, R. G., et al. (1994). Site-directed mutagenesis of the human dopamine D 2 receptor. Journal of Neurochemistry, 62(4), 1483-1491. [Link]

  • Chen, J., et al. (2023). Identifying Dopamine D3 Receptor Ligands through Virtual Screening and Exploring the Binding Modes of Hit Compounds. International journal of molecular sciences, 24(2), 1121. [Link]

  • Zeng, C., et al. (2022). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [H]DTG and [I]RHM-4. International Journal of Molecular Sciences, 23(24), 15909. [Link]

  • Agócs, A., et al. (2021). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. International journal of molecular sciences, 22(15), 8150. [Link]

  • MacKenzie, R. G., et al. (1994). Site-directed mutagenesis of the human dopamine D2 receptor. Journal of neurochemistry, 62(4), 1483–1491. [Link]

  • Moras, D., & Gronemeyer, H. (1998). X-Ray Crystallography of Agonist/Antagonist-Bound Receptors. Vitamins and Hormones, 55, 1-32. [Link]

Sources

Harnessing the 3-(2-Piperidin-2-ylethyl)phenol Scaffold: A Comparative Guide to the Efficacy of GPR52 Agonists in Preclinical Models

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides a comprehensive analysis of 3-(2-Piperidin-2-ylethyl)phenol as a foundational chemical scaffold for the development of potent and selective agonists for the G protein-coupled receptor 52 (GPR52). While efficacy data for the parent compound itself is limited in published literature, its structural motifs have been instrumental in the discovery of advanced analogs with significant therapeutic potential. Here, we objectively compare the performance of these key derivatives in relevant cell-based assays and animal models, supported by detailed experimental data and protocols to aid researchers in the field of CNS drug discovery.

The GPR52 Signaling Pathway: A Prime Target for Psychiatric Disorders

G protein-coupled receptor 52 (GPR52) is an orphan receptor that has garnered significant attention as a therapeutic target for central nervous system disorders, particularly schizophrenia.[1][2] Its strategic expression and signaling mechanism provide a compelling rationale for agonist development.

Mechanism of Action: GPR52 is predominantly coupled to the Gαs/olf protein, and its activation leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine monophosphate (cAMP).[3][4] This signaling cascade is central to its therapeutic potential.

The receptor's localization is key. In the striatum, GPR52 is selectively co-expressed with the dopamine D2 receptor (D2R) on medium spiny neurons.[3][5] Since D2R is Gαi-coupled (inhibiting cAMP production), a GPR52 agonist functionally counteracts D2R signaling. This is highly significant, as most clinically effective antipsychotics act as D2R antagonists.[6] Therefore, a GPR52 agonist is hypothesized to produce antipsychotic-like effects by mimicking D2R blockade, but through an independent mechanism that may avert the motor side effects (e.g., extrapyramidal symptoms) associated with direct D2R antagonism.[3][6]

Furthermore, GPR52 is also expressed in the prefrontal cortex, where it is co-localized with the Gαs-coupled dopamine D1 receptor (D1R).[3] Activation of GPR52 in this region may potentiate D1R signaling, a pathway implicated in enhancing cognitive functions, which are often impaired in schizophrenia.[3][7] This dual action—tempering D2R-mediated pathways in the striatum while potentially boosting D1R-mediated pathways in the cortex—positions GPR52 agonists as a novel therapeutic class capable of addressing both positive and cognitive/negative symptoms of schizophrenia.[8]

GPR52_Signaling_Pathway cluster_cortex Prefrontal Cortex Neuron cluster_striatum Striatal Medium Spiny Neuron Agonist_C GPR52 Agonist GPR52_C GPR52 Agonist_C->GPR52_C Gas_C Gαs GPR52_C->Gas_C Activates D1R D1 Receptor D1R->Gas_C Activates AC_C Adenylyl Cyclase Gas_C->AC_C Stimulates cAMP_C ↑ cAMP AC_C->cAMP_C Produces PKA_C PKA cAMP_C->PKA_C Activates Cognition Improved Cognitive Function PKA_C->Cognition Leads to Agonist_S GPR52 Agonist GPR52_S GPR52 Agonist_S->GPR52_S Gas_S Gαs GPR52_S->Gas_S Activates D2R D2 Receptor Gai Gαi D2R->Gai Activates Dopamine Dopamine Dopamine->D2R AC_S Adenylyl Cyclase Gas_S->AC_S Stimulates (+) Gai->AC_S Inhibits (-) Antipsychotic Antipsychotic-like Effect AC_S->Antipsychotic Functional Antagonism

Figure 1. Dual mechanism of GPR52 agonism in different brain regions.

Comparative Efficacy of Lead GPR52 Agonists

Through systematic structure-activity relationship (SAR) exploration, several potent GPR52 agonists have been developed from foundational scaffolds like this compound. These compounds demonstrate the successful optimization of potency, selectivity, and pharmacokinetic properties, including brain permeability. The following table compares key efficacy data for representative advanced analogs reported in the literature.

Compound IDIn Vitro Potency (EC₅₀)In Vitro Efficacy (Eₘₐₓ)Animal ModelEndpointEffective DoseReference
12c (PW0787) 135 nM136%MouseAmphetamine-induced hyperlocomotion3 mg/kg, IP[3][9]
7m ~29.5 nM (pEC₅₀ = 7.53)Not ReportedMouseMethamphetamine-induced hyperlocomotion3 mg/kg, PO[10]
Compound 4 30 nM79.8%MouseMethamphetamine-induced hyperlocomotion3 mg/kg, PO[3]
Compound 8 12.6 nMNot ReportedMouseAmphetamine-induced hyperlocomotionED₅₀ = 2.7 mg/kg[3]
Neurocrine Cpd 68 < 25 nM131%Not ReportedNot ReportedNot Reported[11]

Causality Behind Experimental Choices:

  • Cell Line Selection: HEK293 or CHO cells are the industry standard for studying GPCR signaling.[11] They provide a "clean" background with low endogenous receptor expression, ensuring that the measured cAMP signal is directly attributable to the transfected GPR52. This is a self-validating system, as a parallel experiment with non-transfected cells should show no response to the agonist.[12]

  • In Vitro Assay: The cAMP assay is the most direct measure of Gαs-coupled receptor activation.[9] It provides a quantitative readout of both potency (EC₅₀, the concentration for half-maximal response) and efficacy (Eₘₐₓ, the maximum possible response), allowing for robust comparison between compounds.

  • Animal Model: The psychostimulant-induced hyperlocomotion model is a well-validated and widely used behavioral assay for predicting the antipsychotic activity of a test compound.[13] Amphetamine and methamphetamine increase dopamine release in the striatum, leading to hyperactivity. A compound that can attenuate this behavior, like the GPR52 agonists listed, is predicted to have antipsychotic efficacy in humans.[9][10]

Essential Methodologies for Efficacy Evaluation

Accurate and reproducible protocols are the bedrock of trustworthy drug discovery. Below are detailed, step-by-step methodologies for the key in vitro and in vivo assays used to characterize GPR52 agonists.

Protocol 1: In Vitro GPR52 Agonist-Induced cAMP Assay (HEK293 Cells)

This protocol describes the measurement of intracellular cAMP levels in HEK293 cells transiently expressing human GPR52 using a luminescent biosensor assay (e.g., Promega's cAMP-Glo™) or TR-FRET.[14]

Materials:

  • HEK293 cells

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • GPR52 expression plasmid and a cAMP biosensor plasmid (e.g., pGloSensor™-22F)

  • Transfection reagent

  • Assay buffer (e.g., HBSS with 20 mM HEPES)

  • Phosphodiesterase (PDE) inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation

  • Test compounds (GPR52 agonists) and a positive control (e.g., Forskolin)

  • White, solid-bottom 384-well assay plates

  • cAMP detection reagent kit

  • Luminometer or TR-FRET compatible plate reader

Step-by-Step Methodology:

  • Cell Transfection (Day 1):

    • Co-transfect HEK293 cells with the GPR52 expression plasmid and the cAMP biosensor plasmid according to the manufacturer's protocol for your chosen transfection reagent.

    • Plate the transfected cells into a T-75 flask and incubate for 24 hours at 37°C, 5% CO₂.

  • Cell Plating (Day 2):

    • Harvest the transfected cells using trypsin.

    • Resuspend cells in complete growth medium and perform a cell count.

    • Dilute the cell suspension to the desired density (e.g., 20,000 cells/mL).

    • Dispense 10 µL of the cell suspension into each well of a 384-well plate (200 cells/well).

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation & Addition (Day 3):

    • Prepare serial dilutions of your test compounds in assay buffer containing a PDE inhibitor. Typically, an 11-point, 1:3 dilution series is prepared, starting from a high concentration (e.g., 100 µM).

    • Carefully remove the growth medium from the cell plate.

    • Add 10 µL of the diluted compound solutions to the respective wells. Include wells for vehicle control (buffer only) and positive control.

    • Incubate the plate at room temperature for 30 minutes.

  • cAMP Detection (Day 3):

    • Prepare the cAMP detection reagents according to the kit manufacturer's protocol.

    • Add the detection reagents to each well (e.g., 20 µL).

    • Incubate for the recommended time (e.g., 20 minutes at room temperature, protected from light).

  • Data Acquisition and Analysis:

    • Measure luminescence or TR-FRET signal using a compatible plate reader.

    • Normalize the data to the vehicle control (0% activation) and a maximal stimulation control (100% activation).

    • Plot the normalized response against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: In Vivo Amphetamine-Induced Hyperlocomotion Assay (Mice)

This protocol assesses the antipsychotic-like potential of a GPR52 agonist by measuring its ability to reverse hyperactivity induced by amphetamine.[9][15]

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • Test compound (GPR52 agonist) formulated in an appropriate vehicle (e.g., 20% HP-β-CD in saline)

  • D-Amphetamine sulfate dissolved in saline

  • Vehicle solution

  • Open-field activity chambers equipped with infrared beams to automatically track movement

  • Syringes and needles for injections (e.g., intraperitoneal - IP)

Step-by-Step Methodology:

  • Acclimation:

    • House the mice in the testing facility for at least one week before the experiment to acclimate them to the environment.

    • Handle the mice daily for 3-4 days leading up to the test day to reduce stress.

  • Habituation (Test Day):

    • Place each mouse individually into an open-field chamber.

    • Allow the mice to habituate to the new environment for 30-60 minutes. The system will record baseline locomotor activity during this period.

  • Compound Administration:

    • At the end of the habituation period, remove the mice from the chambers.

    • Administer the test compound (e.g., 1, 3, or 10 mg/kg, IP) or vehicle to different groups of mice. The injection volume should be consistent (e.g., 10 mL/kg).

    • Immediately return the mice to their respective chambers.

  • Pre-treatment Period:

    • Allow for a pre-treatment period of 30 minutes for the test compound to be absorbed and distributed. The system continues to record activity.

  • Amphetamine Challenge:

    • After the pre-treatment period, remove the mice again and administer D-amphetamine (e.g., 2.5-5 mg/kg, IP) to all mice.

    • Immediately return the mice to their chambers.

  • Data Acquisition:

    • Record locomotor activity (e.g., total distance traveled, ambulatory counts) continuously for the next 60-90 minutes.[13] Data is typically binned into 5-minute intervals.

  • Data Analysis:

    • Calculate the total distance traveled for each mouse during the 60-90 minute post-amphetamine period.

    • Compare the activity of the compound-treated groups to the vehicle-treated group using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's).

    • A statistically significant reduction in amphetamine-induced hyperlocomotion by the test compound indicates antipsychotic-like efficacy.

Drug_Discovery_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation Library Compound Library (Phenol-Piperidine Scaffold) HTS Primary Screen (cAMP Assay) Library->HTS DoseResponse Dose-Response Assay (EC₅₀ & Eₘₐₓ Determination) HTS->DoseResponse Active Hits Selectivity Selectivity Panel (Off-target screening) DoseResponse->Selectivity Potent Hits PK Pharmacokinetics (Brain Penetration) Selectivity->PK Selective Hits Efficacy Efficacy Model (Hyperlocomotion) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Efficacious Compound Lead Lead Candidate Tox->Lead

Figure 2. Experimental workflow from in vitro screening to in vivo validation.

Conclusion and Future Outlook

The this compound scaffold has proven to be a fertile starting point for the development of novel GPR52 agonists. The advanced analogs derived from this core structure, such as 12c and 7m, exhibit potent in vitro activity and, crucially, demonstrate efficacy in validated animal models of psychosis.[9][10] The data strongly support the hypothesis that GPR52 agonism is a viable and promising mechanism for the development of a new generation of antipsychotic drugs.

The key advantage of this target lies in its potential to simultaneously address the positive, negative, and cognitive symptoms of schizophrenia while potentially offering a superior safety profile compared to direct D2R antagonists. Future research should focus on optimizing brain penetrance and oral bioavailability, as well as exploring the potential for biased agonism—selectively activating G protein pathways over β-arrestin pathways—to further refine the therapeutic effects and minimize potential for receptor desensitization.[5] The continued exploration of GPR52 agonists represents a significant opportunity to meet a critical unmet medical need in neuropsychiatric care.

References

  • Wang P, Felsing DE, Chen H, et al. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. J Med Chem. 2020;63(22):13951-13972. [Link]

  • ResearchGate. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior | Request PDF. [Link]

  • Wang P, Zhou J. Orphan GPR52 as an emerging neurotherapeutic target. Acta Pharm Sin B. 2022;12(2):533-545. [Link]

  • BPS Bioscience. A2aR - HEK293 Recombinant Cell Line. Data Sheet. [Link]

  • PubMed. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. [Link]

  • ResearchGate. Discovery of Balanced and Novel G Protein Biased Agonists for the Orphan Receptor GPR52 | Request PDF. [Link]

  • Schulze T, Reher R, Cöster M, et al. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements. STAR Protoc. 2022;3(2):101389. [Link]

  • Hatzipantelis CJ, Stewart GD, Lu Y, et al. In the Loop: Extrastriatal Regulation of Spiny Projection Neurons by GPR52. ACS Chem Neurosci. 2020;11(13):1958-1971. [Link]

  • MDPI. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor. [Link]

  • b-neuro. Amphetamine induced hyperlocomotion. [Link]

  • Thomson PA, Wobst HJ, Stirton H, et al. Characterisation of inverse agonism of the orphan-G protein-coupled receptor GPR52 by cannabinoid ligands Cannabidiol and O-1918. bioRxiv. 2022. [Link]

  • BioWorld. GPR52 agonists disclosed in Neurocrine patent. [Link]

  • Promega Connections. Practical Tips for HEK293 Cell Culture When Using cAMP-Glo™ Assay. [Link]

  • Chen R, Gnegy ME, D'Souza DN, et al. Amphetamine-induced locomotion in a hyperdopaminergic ADHD mouse model depends on genetic background. Pharmacol Biochem Behav. 2013;103(3):536-542. [Link]

  • Setoh M, Omac S, Tokumaru K, et al. Discovery of the First Potent and Orally Available Agonist of the Orphan G-protein-coupled Receptor 52. J Med Chem. 2014;57(12):5226-5237. [Link]

  • van der Kooij MA, Fantin M, Rejman P, et al. Orphan receptor-GPR52 inverse agonist efficacy in ameliorating chronic stress-related deficits in reward motivation and phasic accumbal dopamine activity in mice. Mol Psychiatry. 2024;29(3):917-928. [Link]

  • Dunlop J, Brandon N, Bisaillon J, et al. T40. GPR52 AGONISTS REPRESENT A NOVEL APPROACH TO TREAT UNMET MEDICAL NEED IN SCHIZOPHRENIA. Schizophr Bull. 2018;44(suppl_1):S251. [Link]

  • UTMB Research Experts. Discovery of Potent and Brain-Penetrant GPR52 Agonist that Suppresses Psychostimulant Behavior. [Link]

  • Wang P, Felsing DE, Chen H, et al. Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. ChemRxiv. 2024. [Link]

  • Google Patents. US11780827B2 - Substituted 3-phenoxyazetidin-1-yl-pyrazines.

Sources

A Researcher's Guide to Ensuring Reproducibility in Studies Involving 3-(2-Piperidin-2-ylethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the reproducibility of experimental results is the bedrock of scientific progress. This guide provides a comprehensive overview for researchers working with 3-(2-Piperidin-2-ylethyl)phenol, a piperidine derivative with potential pharmacological applications. Due to the limited specific literature on this compound, this document establishes a framework for ensuring experimental reliability by drawing parallels with well-established methodologies for related piperidine-containing molecules. We will delve into the critical aspects of synthesis, purification, characterization, and potential pitfalls that can affect the consistency of your results.

The Synthetic Pathway: A Proposed Route to Reproducibility

The synthesis of piperidine derivatives is a well-trodden path in medicinal chemistry.[1][2] A plausible and reproducible route to this compound can be envisioned through a multi-step process, which is critical to control for ensuring the final product's integrity.

dot

Synthesis_Workflow cluster_synthesis Synthesis cluster_reduction Reduction & Deprotection A 3-Hydroxyphenylacetic acid B Activation A->B e.g., SOCl2 C Coupling with 2-Picolylamine B->C Amidation D Amide Intermediate C->D E Amide Reduction D->E e.g., LiAlH4 F Piperidine Ring Formation E->F Intramolecular Cyclization G Final Product: This compound F->G

Caption: Proposed Synthetic Workflow for this compound.

Experimental Protocol: A Step-by-Step Guide

  • Step 1: Amide Formation. 3-Hydroxyphenylacetic acid is reacted with a suitable activating agent (e.g., thionyl chloride or a carbodiimide) followed by the addition of 2-picolylamine. This reaction should be performed under anhydrous conditions to prevent hydrolysis of the activated acid.

  • Step 2: Purification of the Amide Intermediate. The resulting amide is purified using column chromatography on silica gel. It is crucial to fully characterize this intermediate to ensure high purity before proceeding.

  • Step 3: Reduction and Cyclization. The purified amide is then subjected to reduction, for instance with lithium aluminum hydride (LiAlH₄) in an appropriate solvent like tetrahydrofuran (THF). This step reduces the amide and facilitates the intramolecular cyclization to form the piperidine ring.

  • Step 4: Final Purification. The crude final product is purified by column chromatography or crystallization to yield this compound.

Causality in Experimental Choices: The choice of a strong reducing agent like LiAlH₄ is critical for the simultaneous reduction of the amide and subsequent cyclization. The multi-step purification process is designed to remove unreacted starting materials and by-products at each stage, which is a common source of irreproducibility in multi-step syntheses.

Analytical Characterization: The Blueprint of Your Molecule

Thorough analytical characterization is non-negotiable for ensuring that the compound you have synthesized is indeed this compound and that its purity is consistent across batches.

Analytical Method Purpose Expected Outcome for this compound
¹H and ¹³C NMR Structural elucidation and confirmation.A specific pattern of signals corresponding to the aromatic, ethyl, and piperidine protons and carbons.
Mass Spectrometry (MS) Determination of molecular weight.A molecular ion peak corresponding to the exact mass of C₁₃H₁₉NO (205.30 g/mol ).
High-Performance Liquid Chromatography (HPLC) Purity assessment.A single major peak indicating >95% purity.
Infrared (IR) Spectroscopy Identification of functional groups.Characteristic peaks for O-H (phenol), N-H (piperidine), and C-H bonds.

A validated GC-MS or LC-MS method can be invaluable for both qualitative identification and quantitative analysis of piperazine and piperidine derivatives in various samples.[3]

Navigating the Pitfalls of Irreproducibility

Several factors can contribute to a lack of reproducibility in experiments involving synthesized compounds.

  • Reagent Quality: The purity of starting materials and reagents can significantly impact the outcome of a synthesis. Always use reagents from reputable suppliers and consider re-purification if necessary.

  • Reaction Conditions: Seemingly minor variations in temperature, reaction time, or atmospheric conditions (e.g., moisture) can lead to different product profiles. Precise control and documentation of all reaction parameters are essential.

  • Purification Efficacy: Incomplete removal of by-products or residual solvents can alter the biological activity or physical properties of the compound. The choice of purification method should be validated for its effectiveness.

  • Compound Stability: The stability of this compound under storage and experimental conditions should be assessed. Degradation can lead to inconsistent results over time.

Comparative Analysis: this compound vs. an Alternative

To provide context for the properties of this compound, we can compare it with its positional isomer, 4-(2-Piperidin-2-ylethyl)phenol.

Feature This compound 4-(2-Piperidin-2-ylethyl)phenol (Hypothetical Alternative)
CAS Number 915921-63-0[4]408312-63-0[5]
Molecular Formula C₁₃H₁₉NO[4]C₁₃H₁₉NO[5]
Molecular Weight 205.30 g/mol 205.3 g/mol [5]
Predicted LogP 2.73[6]Likely similar due to identical composition.
Potential Synthetic Precursor 3-Hydroxyphenylacetic acid4-Hydroxyphenylacetic acid
Expected Biological Activity The position of the hydroxyl group can significantly influence receptor binding and metabolic stability.The para-position of the hydroxyl group may lead to different pharmacological profiles compared to the meta-position.

The synthesis of piperidine-containing compounds can be approached through various strategies, including reductive amination and modifications of the piperidine ring itself.[2] The choice of synthetic route can impact the impurity profile and, consequently, the reproducibility of biological data.

dot

Signaling_Pathway cluster_cell Target Cell Receptor GPCR Target G_Protein G-Protein Activation Receptor->G_Protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response Compound This compound Compound->Receptor Binding

Caption: Hypothetical GPCR Signaling Pathway for a Piperidine Derivative.

Conclusion: A Commitment to Rigorous Science

While this compound is not extensively documented in scientific literature, the principles of ensuring experimental reproducibility remain universal. By adopting a meticulous approach to synthesis, purification, and characterization, researchers can build a solid foundation of reliable data. This guide serves as a starting point, encouraging the scientific community to apply these rigorous standards to all novel compounds to foster a culture of trust and accelerate the pace of discovery.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • 4-(2-piperidin-2-yl-ethyl)-phenol. ChemSynthesis. [Link]

  • 3-(Piperidin-1-yl)phenol | C11H15NO | CID 229855. PubChem. [Link]

  • 7 Analytical Methods. ResearchGate. [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime. [Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information. [Link]

  • 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases. National Center for Biotechnology Information. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-(2-Piperidin-2-ylethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 3-(2-Piperidin-2-ylethyl)phenol, a compound utilized in early discovery research. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and compliance in your laboratory.

I. Hazard Assessment of this compound
  • Phenol Moiety: Phenolic compounds are known to be toxic and corrosive.[1][2][3] They can cause severe skin burns and eye damage.[1][2][4] Phenol itself is toxic if swallowed, inhaled, or in contact with skin, and may cause damage to organs through prolonged or repeated exposure.[1][3] It is also suspected of causing genetic defects.[1]

  • Piperidine Moiety: Piperidine is a flammable liquid and is also classified as toxic and corrosive.[4] It can cause severe skin burns and eye damage and is harmful if swallowed or inhaled.[4]

Given these structural alerts, this compound should be treated as a hazardous waste until proven otherwise.[5] It is crucial to handle this compound with the appropriate personal protective equipment and within a controlled environment, such as a chemical fume hood.[2]

Table 1: Inferred Hazard Classification

Hazard ClassInferred fromPotential Consequences
Acute Toxicity (Oral, Dermal, Inhalation)Phenol, PiperidineHarmful or fatal if swallowed, in contact with skin, or inhaled.[1][4]
Skin Corrosion/IrritationPhenol, PiperidineCauses severe skin burns and irritation.[1][4][6]
Serious Eye Damage/IrritationPhenol, PiperidineCauses serious eye damage.[1][4][6]
Specific Target Organ ToxicityPhenolMay cause damage to organs through prolonged or repeated exposure.[1]
Germ Cell MutagenicityPhenolSuspected of causing genetic defects.[1]
Environmental HazardPhenolToxic to aquatic life with long-lasting effects.
II. Personal Protective Equipment (PPE)

A proactive approach to safety begins with robust personal protection. When handling this compound, the following PPE is mandatory:

  • Eye Protection: Chemical safety goggles or a face shield are essential to protect against splashes.[7]

  • Hand Protection: Chemically resistant gloves, such as neoprene or butyl rubber, should be worn.[2] It is good practice to double-glove.

  • Body Protection: A lab coat that is properly fastened is required.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[7]

III. Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Containment: For small spills, use an absorbent material like vermiculite or sand to contain the substance.[2][9] Do not use combustible materials like paper towels on a large spill of an oxidizing substance.

  • Cleanup: Wearing appropriate PPE, carefully scoop the absorbent material into a designated, labeled hazardous waste container.[2][7]

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.[5]

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.[10]

IV. Waste Segregation and Collection

Proper segregation of chemical waste is a fundamental principle of laboratory safety and is mandated by regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States.[11]

  • Designated Waste Container: this compound waste, including contaminated materials, must be collected in a dedicated, properly labeled hazardous waste container.[12][13]

  • Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic," "Corrosive").[13][14]

  • Container Integrity: The waste container must be in good condition, compatible with the chemical, and kept securely closed except when adding waste.[8][15]

  • Incompatible Wastes: Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.[13] For example, phenols are incompatible with strong oxidizers and bases.[2]

Caption: Decision workflow for the proper disposal of this compound.

V. Disposal Procedures

The final disposal of hazardous waste is a regulated process that must be handled by licensed professionals.

  • Accumulation: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[14] This area should be under the control of laboratory personnel.

  • Waste Pickup: Once the container is full, or before the accumulation time limits set by regulations are reached, arrange for a waste pickup with your institution's EHS department.[16]

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately. This document tracks the waste from its point of generation to its final disposal, a system known as "cradle-to-grave" management.[17]

  • Transportation and Disposal: The EHS department will coordinate with a licensed hazardous waste hauler for transportation to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14][18] Disposal methods for this type of compound will likely involve incineration at high temperatures.[9][14]

Never dispose of this compound down the drain or in the regular trash. [3][13] This is not only a violation of environmental regulations but also poses a significant risk to public health and the environment.[12][19]

VI. Waste Minimization

In line with the principles of green chemistry and regulatory requirements, laboratories should actively seek to minimize the generation of hazardous waste.[16]

  • Source Reduction: Order only the quantity of chemical needed for your experiments.[16]

  • Scale Reduction: Where possible, reduce the scale of your experiments to generate less waste.[16]

  • Substitution: Consider if less hazardous chemicals could be used without compromising research outcomes.[16]

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with all applicable federal, state, and local regulations.[16]

References

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System. [Link]

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Properly Managing Chemical Waste in Laboratories. Ace Waste. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Managing Hazardous Chemical Waste in the Lab. Lab Manager. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. US EPA. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. US EPA. [Link]

  • Learn the Basics of Hazardous Waste. US EPA. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • OSHA Guidelines for Cleaning Up Small Chemical Spills. OSHA Outreach Courses. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]

  • 3-(Piperidin-1-yl)phenol. PubChem. [Link]

  • Safe Method of Use for Hazardous Substances of High Risk 3 Concentrated Phenol. University of California, Santa Cruz. [Link]

  • Safety Data Sheet - 4-(Piperidin-4-yl)phenol hydrobromide. Angene Chemical. [Link]

  • Hazardous Waste Disposal Guide. Dartmouth College. [Link]

  • Guidelines: Handling and Disposal of Chemicals. Purdue University Engineering. [Link]

  • How can I dispose phenol?. ResearchGate. [Link]

  • Safety Data Sheet - Piperidine. Penta Chemicals. [Link]

  • Phenol: a review of environmental and health risks. PubMed. [Link]

  • Phenol. US EPA. [Link]

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 3-(2-Piperidin-2-ylethyl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-(2-Piperidin-2-ylethyl)phenol, for which specific safety data may be limited, demands a proactive and informed approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to instill a deep understanding of the "why" behind each procedural step. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.

Core Principles of Protection

When handling this compound, the primary routes of exposure to mitigate are skin contact, eye contact, and inhalation. Given the properties of its constituent parts, we must assume the compound is corrosive, toxic upon absorption through the skin, and potentially harmful if inhaled.

Recommended Personal Protective Equipment (PPE)

The selection of appropriate PPE is the cornerstone of safe handling. The following table outlines the minimum required PPE for handling this compound in a laboratory setting.

Body PartPersonal Protective EquipmentSpecifications and Rationale
Eyes/Face Chemical Splash Goggles and Face ShieldGoggles are mandatory at all times to protect against splashes. A face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing, providing a broader barrier of protection for the entire face.[1][7]
Skin/Hands Double-Gloving: Nitrile base glove with Neoprene or Butyl Rubber outer gloveDue to the corrosive nature of both phenol and piperidine, a single pair of standard nitrile gloves is insufficient. For incidental contact, thicker nitrile gloves (≥8mil) may be acceptable, but for direct handling, a dual-glove system is recommended.[7] The outer glove of neoprene or butyl rubber offers superior resistance to phenolic compounds.[7] Always inspect gloves for any signs of degradation or puncture before use.
Body Fully-Buttoned Laboratory Coat and a Chemical-Resistant ApronA lab coat prevents contact with clothing.[7] A butyl rubber or neoprene apron worn over the lab coat provides an additional layer of protection against splashes of this potentially corrosive material.[7]
Respiratory A NIOSH-approved respiratorA government-approved respirator should be used if ventilation is inadequate or if there is a risk of inhaling vapors or solid particulates.[8] The specific cartridge type should be selected based on a formal risk assessment.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is as crucial as the PPE itself. The following workflow is designed to minimize exposure at every stage of handling.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood to mitigate inhalation risks.[2][7]

  • Emergency Preparedness: Ensure an eyewash station and safety shower are readily accessible and unobstructed.[3][8] Have a spill kit readily available that is appropriate for both phenolic and piperidine compounds.

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is critical to ensure complete protection.

PPE_Donning_Workflow cluster_prep Preparation cluster_hood At the Fume Hood Lab_Coat Lab Coat Inner_Gloves Inner Gloves (Nitrile) Lab_Coat->Inner_Gloves Goggles Chemical Goggles Inner_Gloves->Goggles Face_Shield Face Shield Goggles->Face_Shield Apron Chemical Apron Face_Shield->Apron Outer_Gloves Outer Gloves (Neoprene/Butyl) Begin_Work Begin Work Outer_Gloves->Begin_Work Ready to Handle Compound Apron->Outer_Gloves Start Start->Lab_Coat

Caption: PPE Donning Sequence

Handling the Compound
  • Avoid Inhalation and Contact: Use caution to avoid the generation of dust or aerosols.[9] Take all necessary precautions to prevent direct contact with the skin and eyes.

  • Ignition Sources: Keep the compound away from heat, sparks, and open flames, as piperidine derivatives can be flammable.[4][8]

  • Static Discharge: Use spark-proof tools and ensure proper grounding to avoid static electricity discharge.[4][8]

Disposal Plan: Managing Contaminated Materials

Proper disposal is a critical final step in the safe handling workflow. All waste generated from handling this compound must be treated as hazardous waste.

Contaminated PPE
  • Gloves: After handling, remove the outer gloves first, turning them inside out. Then, remove the inner gloves using a technique that avoids skin contact with the contaminated outer surface. Dispose of both pairs in a designated hazardous waste container.

  • Lab Coats and Aprons: If significant contamination occurs, remove the garment immediately and place it in a labeled, sealed bag for professional decontamination or disposal.

Chemical Waste
  • Containerization: All waste containing this compound must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[10] The label should include the words "Hazardous Waste" and the full chemical name.[10]

  • Segregation: Do not mix this waste with other incompatible waste streams.[11]

  • Empty Containers: The first rinse of any container that held this compound must be collected and disposed of as hazardous waste. For highly toxic compounds, the first three rinses should be collected.[11]

  • Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[11][12] Never dispose of this chemical down the drain or in the regular trash.[11]

By integrating these detailed PPE, operational, and disposal plans into your standard operating procedures, you create a multi-layered defense against the potential hazards of this compound. This proactive, knowledge-based approach to safety is the hallmark of a responsible and effective scientific practice.

References

  • Yale Environmental Health & Safety. (2022). Phenol Standard Operating Procedure. Retrieved from [Link]

  • Phenol Safety Group. (2020). THE DO'S AND DON'TS for the SAFE USE of PHENOL. Retrieved from [Link]

  • Kinduser. (n.d.). Understanding Phenolic Edge Protection Resin: Features, Benefits, and Safety Precautions. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Appendix P - Phenol First Aid Guide and PPE. Retrieved from [Link]

  • HA-International. (n.d.). Phenolic Novolac Foundry Resins: Dust Hazards and Recommended Control Practices. Retrieved from [Link]

  • Alpha Chemika. (n.d.). PIPERIDINE For Synthesis. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Piperidine, 99%. Retrieved from [Link]

  • Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment. Retrieved from [Link]

  • Angene Chemical. (2025). Safety Data Sheet - 4-(Piperidin-4-yl)phenol hydrobromide. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]

  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]

  • PubChem. (n.d.). 3-(Piperidin-1-yl)phenol. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(2-Piperidin-2-ylethyl)phenol
Reactant of Route 2
Reactant of Route 2
3-(2-Piperidin-2-ylethyl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.